molecular formula C25H26Cl2N6O3 B10800128 G-5555 hydrochloride

G-5555 hydrochloride

Numéro de catalogue: B10800128
Poids moléculaire: 529.4 g/mol
Clé InChI: XONGGYHHXUTQQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

G-5555 hydrochloride is a useful research compound. Its molecular formula is C25H26Cl2N6O3 and its molecular weight is 529.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C25H26Cl2N6O3

Poids moléculaire

529.4 g/mol

Nom IUPAC

8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride

InChI

InChI=1S/C25H25ClN6O3.ClH/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22;/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31);1H

Clé InChI

XONGGYHHXUTQQM-UHFFFAOYSA-N

SMILES canonique

CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl.Cl

Origine du produit

United States

Foundational & Exploratory

G-5555 hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of G-5555 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1), a key regulator of numerous cellular processes.[1][2][3][4][5][6] As a member of the group I PAK inhibitors, G-5555 has demonstrated significant potential in preclinical models of various cancers, including thyroid, breast, and lung cancer.[1][3][7] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and preclinical efficacy.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of group I p21-activated kinases, with a particularly high affinity for PAK1. By competing with ATP for the kinase's binding site, G-5555 effectively blocks the transfer of phosphate (B84403) groups to downstream substrates, thereby disrupting the signaling cascades that rely on PAK activity.[1][6]

Signaling Pathways Modulated by G-5555

G-5555, through its inhibition of group I PAKs, modulates several critical signaling pathways implicated in cancer progression. PAKs are central nodes in signaling networks that control cell proliferation, survival, motility, and angiogenesis.

  • MAPK Pathway: PAKs can activate the MAPK pathway by phosphorylating Raf1.[5] Inhibition of PAK1 by G-5555 leads to a reduction in the phosphorylation of the downstream substrate MEK1 at serine 298, thereby attenuating MAPK signaling.[3][7]

  • Cytoskeletal Dynamics: Group I PAKs are crucial for regulating the actin cytoskeleton, which is essential for cell migration and invasion.[1] G-5555 has been shown to reduce thyroid cancer cell migration and invasion, likely through its effects on cytoskeletal rearrangement.[1]

  • Cell Cycle Progression and Survival: PAKs influence cell cycle progression and apoptosis.[5] Treatment with G-5555 has been observed to reduce cancer cell viability and inhibit cell cycle progression.[1]

G5555_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak Target cluster_inhibitor Inhibitor Rac/Cdc42 Rac/Cdc42 PAK1 Group I PAKs (PAK1, PAK2, PAK3) Rac/Cdc42->PAK1 Activates MAPK_Pathway MAPK Pathway (Raf -> MEK -> ERK) PAK1->MAPK_Pathway Phosphorylates Cytoskeleton Cytoskeletal Rearrangement PAK1->Cytoskeleton Regulates Cell_Cycle Cell Cycle Progression PAK1->Cell_Cycle Promotes Survival Cell Survival PAK1->Survival Promotes G5555 G-5555 Hydrochloride G5555->PAK1 Inhibits

Figure 1: this compound signaling pathway.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical assays.

Table 1: Binding Affinity of this compound
TargetKi (nM)
PAK13.7[2][3][5][6][7]
PAK211[5][7][8]
Table 2: Inhibitory Potency (IC50) of G-5555 Against Various Kinases
KinaseIC50 (nM)
SIK29[3][7][8]
PAK211[3][7][8]
KHS110[3][7][8]
MST420[3][7][8]
YSK134[3][7][8]
MST343[3][7][8]
Lck52[3][7][8]
hERG Channel>10,000[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

Kinase Inhibition Assay

A frequently utilized method to determine the inhibitory activity of G-5555 is a FRET-based kinase assay.

Protocol:

  • Reaction Mixture Preparation: A 10 µL assay mixture is prepared containing 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl2, and 1 mM EGTA.[3]

  • Component Addition: 2 µM of a FRET peptide substrate and the specific PAK enzyme (e.g., 20 pM PAK1) are added to the mixture.[3]

  • Compound Incubation: Serially diluted this compound is pre-incubated with the enzyme and substrate mixture for 10 minutes at 22°C in a 384-well plate.[3]

  • Assay Initiation: The kinase reaction is initiated by the addition of 2.5 µL of assay buffer containing 4x ATP (final concentration varies depending on the PAK enzyme, e.g., 160 µM for PAK1).[3]

  • Data Acquisition: The fluorescence resonance energy transfer is measured over time to determine the rate of substrate phosphorylation and, consequently, the inhibitory effect of G-5555.

Kinase_Assay_Workflow Start Start Prep_Mixture Prepare Assay Mixture (HEPES, Brij-35, MgCl2, EGTA) Start->Prep_Mixture Add_Components Add PAK Enzyme and FRET Peptide Substrate Prep_Mixture->Add_Components Add_G5555 Add Serially Diluted This compound Add_Components->Add_G5555 Preincubate Pre-incubate for 10 min at 22°C Add_G5555->Preincubate Initiate_Reaction Initiate Reaction with ATP Preincubate->Initiate_Reaction Measure_FRET Measure FRET Signal Initiate_Reaction->Measure_FRET Analyze_Data Analyze Data and Determine IC50 Measure_FRET->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the kinase inhibition assay.
In Vivo Studies in Mouse Models

Preclinical evaluation of this compound has been conducted in various mouse xenograft models.

Dosing and Administration:

  • Vehicle Preparation: this compound is dissolved in a vehicle consisting of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (w/v) Tween 80 in sterile water at a concentration of 2.5 mg/mL. The solution is sonicated for 30 minutes at 4°C to ensure proper dissolution.[1]

  • Administration: In a non-small cell lung cancer (NSCLC) xenograft model (H292), G-5555 was administered orally at a dose of 25 mg/kg, twice daily (b.i.d.).[3][7]

Efficacy Assessment:

  • Tumor Growth Inhibition: Treatment with G-5555 at 25 mg/kg b.i.d. resulted in a 60% tumor growth inhibition in both the H292 NSCLC and a PAK1-amplified breast cancer (MDAMB-175) xenograft model.[3][7]

  • Pharmacodynamic Readouts: Inhibition of the PAK1/2 downstream substrate MEK1 S298 phosphorylation was observed in the tumor tissue, confirming target engagement in vivo.[3][7]

  • Thyroid Cancer Model: In a BRAFV600E-driven murine model of papillary thyroid cancer, oral treatment with G-5555 restrained thyroid size by over 50% and reduced carcinoma formation.[1]

Logical Relationships and Therapeutic Potential

The mechanism of action of this compound suggests its therapeutic utility in specific cancer contexts.

  • PAK-Amplified Cancers: There is a strong correlation between PAK1 amplification and sensitivity to G-5555. In a panel of 23 breast cancer cell lines, those with PAK amplification exhibited significantly greater growth inhibition in response to G-5555.[3][7]

  • Overcoming Drug Resistance: PAK activation has been identified as a mechanism of primary resistance to BRAF and MEK inhibitors in melanoma.[1] This suggests that combining G-5555 with MAPK pathway inhibitors could be a promising strategy to overcome or prevent resistance.

  • Synergistic Combinations: In BRAFV600E-mutated thyroid cancer cell lines, G-5555 has shown synergistic effects when combined with the BRAF inhibitor Vemurafenib.[1] Synergy was also observed with an AKT inhibitor in a PIK3CA-mutated thyroid cancer cell line.[1]

Logical_Relationships G5555 This compound PAK_Inhibition Inhibition of Group I PAKs G5555->PAK_Inhibition Leads to Increased_Sensitivity Increased Sensitivity to G-5555 PAK_Inhibition->Increased_Sensitivity Results in Combination_Therapy Potential for Combination Therapy PAK_Inhibition->Combination_Therapy Suggests PAK_Amplified_Cancers PAK-Amplified Cancers (e.g., Breast Cancer) PAK_Amplified_Cancers->Increased_Sensitivity BRAF_MEK_Inhibitor_Resistance Resistance to BRAF/MEK Inhibitors (e.g., Melanoma) BRAF_MEK_Inhibitor_Resistance->Combination_Therapy PAK_Activation PAK Activation PAK_Activation->BRAF_MEK_Inhibitor_Resistance Contributes to

Figure 3: Logical relationships of G-5555's therapeutic potential.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of group I PAKs. Its mechanism of action, involving the disruption of key signaling pathways that drive cancer cell proliferation, survival, and motility, provides a strong rationale for its continued investigation as a therapeutic agent. The preclinical data, particularly the demonstrated efficacy in PAK-amplified tumors and the potential to overcome resistance to targeted therapies, highlight the promise of G-5555 for specific patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

G-5555 Hydrochloride: A Technical Guide to Synthesis, Purification, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of G-5555 hydrochloride, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). This document outlines a plausible synthetic route and detailed purification protocols based on established chemical literature for analogous compounds, alongside a summary of its biological activity and the signaling pathways it modulates.

Physicochemical and Biological Properties

G-5555 is a high-affinity inhibitor of group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3. It exhibits excellent kinase selectivity and has demonstrated efficacy in cellular and in vivo models of cancer.[1][2] The hydrochloride salt of G-5555 enhances its solubility and suitability for research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride[]
Molecular Formula C₂₅H₂₆Cl₂N₆O₃[]
Molecular Weight 529.42 g/mol []
CAS Number 1648863-90-4 (free base)[4]
Appearance White to off-white solid
Solubility DMSO: ≥170 mg/mL[]
1 eq. HCl: Soluble to 100 mM

Table 2: In Vitro Biological Activity of G-5555

TargetAssayValueReference
PAK1 Kᵢ3.7 nM[1][2][4]
PAK2 Kᵢ11 nM[1][4]
pMEK (cellular) IC₅₀69 nM
hERG Channel Inhibition at 10 µM<50%

Proposed Synthesis of this compound

While the precise, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be constructed based on the known synthesis of its precursor, FRAX1036, and general methods for the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives. The proposed multi-step synthesis is outlined below.

Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core

The core scaffold can be synthesized through a multi-step process involving the construction of the substituted phenylpyridine moiety followed by the formation of the pyrimidinone ring.

dot

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Condensation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Methylamination cluster_step5 Step 5: N-Alkylation cluster_step6 Step 6: Deprotection & Salt Formation A 2-bromo-6-methylpyridine (B113505) C Intermediate 1: 6-(2-chloro-4-formylphenyl)-2-methylpyridine A->C B 2-chloro-4-formylphenylboronic acid B->C D Intermediate 1 F Intermediate 2: Substituted Pyridine D->F E Ethyl 2-amino-2-cyanoacetate E->F G Intermediate 2 I Intermediate 3: Pyrido[2,3-d]pyrimidin-7-one core G->I H Formamidine (B1211174) acetate (B1210297) H->I J Intermediate 3 L Intermediate 4: 2-(methylamino) derivative J->L K Methylamine (B109427) K->L M Intermediate 4 O Protected G-5555 M->O N Protected 8-((5-amino-1,3-dioxan-2-yl)methyl) halide N->O P Protected G-5555 R This compound P->R Q HCl Q->R

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 6-(2-chloro-4-formylphenyl)-2-methylpyridine (Intermediate 1)

  • To a degassed solution of 2-bromo-6-methylpyridine (1.0 eq) and 2-chloro-4-formylphenylboronic acid (1.1 eq) in a 2:1 mixture of toluene (B28343) and ethanol (B145695), add Pd(PPh₃)₄ (0.05 eq) and a 2M aqueous solution of Na₂CO₃ (2.5 eq).

  • Heat the mixture to 80 °C and stir under an inert atmosphere for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1.

Step 2: Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core (Intermediate 3)

  • A mixture of Intermediate 1 (1.0 eq), ethyl 2-amino-2-cyanoacetate (1.1 eq), and piperidine (B6355638) (0.2 eq) in ethanol is refluxed for 6 hours.

  • The solvent is removed under reduced pressure.

  • The residue is then heated with an excess of formamidine acetate at 150 °C for 4 hours.

  • After cooling, the solid is triturated with diethyl ether, filtered, and washed to give the crude pyrido[2,3-d]pyrimidin-7-one core (Intermediate 3).

Step 3: Synthesis of 6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate 4)

  • To a suspension of Intermediate 3 (1.0 eq) in 1,4-dioxane, add an aqueous solution of methylamine (40%, 5.0 eq).

  • Heat the mixture in a sealed vessel at 100 °C for 16 hours.

  • Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: dichloromethane (B109758)/methanol gradient) to afford Intermediate 4.

Step 4: Synthesis of G-5555 Free Base

  • To a solution of Intermediate 4 (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) at 0 °C and stir for 30 minutes.

  • Add a solution of a suitable protected 8-((5-amino-1,3-dioxan-2-yl)methyl) halide (e.g., N-Boc protected) (1.1 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The crude protected G-5555 is then deprotected using standard conditions (e.g., TFA in dichloromethane for a Boc group).

  • After deprotection, neutralize the reaction mixture and extract the G-5555 free base.

Purification of this compound

Purification of the final compound is critical to ensure high purity for biological assays. A multi-step purification process is proposed.

Purification Workflow

dot

Purification_Workflow A Crude G-5555 Free Base B Flash Column Chromatography (Silica Gel, DCM/MeOH gradient) A->B C Purified G-5555 Free Base B->C D Dissolution in Anhydrous Solvent (e.g., Dichloromethane/Methanol) C->D E Addition of HCl in Ether or Dioxane D->E F Precipitation of this compound E->F G Filtration and Washing with Ether F->G H Recrystallization (e.g., Methanol/Ether) G->H I Pure this compound (≥98%) H->I PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) G-Protein Coupled Receptors (GPCRs) GTPases Rac1 / Cdc42 RTK->GTPases Upstream Signals PAK1_inactive Inactive PAK1 GTPases->PAK1_inactive Activation PAK1_active Active PAK1 PAK1_inactive->PAK1_active Autophosphorylation MEK1 MEK1 PAK1_active->MEK1 Phosphorylation Cytoskeleton Cytoskeletal Reorganization (e.g., LIMK, Filamin A) PAK1_active->Cytoskeleton Apoptosis Apoptosis Regulation (e.g., Bad) PAK1_active->Apoptosis G5555 This compound G5555->PAK1_active Inhibition ERK ERK MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: The PAK1 Signaling Pathway and the inhibitory action of G-5555.

References

G-5555 Hydrochloride: A Comprehensive Technical Guide on Target Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of G-5555 hydrochloride for its primary protein targets. It includes a detailed summary of quantitative binding data, experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

This compound is a potent and selective small molecule inhibitor of the Group I p21-activated kinases (PAKs), with a particularly high affinity for PAK1.[1][2][3][4][5] PAKs are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, survival, and migration.[6] Their dysregulation is implicated in the progression of several diseases, most notably cancer, making them an attractive target for therapeutic intervention.[6] G-5555 was developed as a refined compound to improve upon earlier PAK inhibitors by addressing issues such as hERG channel activity, demonstrating favorable pharmacokinetic properties, including good oral bioavailability.[6]

Quantitative Binding Affinity Data

The binding affinity of this compound has been characterized using various in vitro assays. The following tables summarize the key quantitative data for its interaction with primary and secondary kinase targets.

Table 1: Inhibition Constants (Ki) for G-5555

Target ProteinKi (nM)
PAK13.7
PAK211

Table 2: Half-maximal Inhibitory Concentrations (IC50) for G-5555

Target ProteinIC50 (nM)
SIK29
KHS110
PAK211
MST420
YSK134
MST343
Lck52
pMEK (cellular assay)69
hERG channel>10,000

Data sourced from multiple references.[1][7]

Experimental Protocols

The determination of the binding affinity and inhibitory activity of this compound involves several key experimental methodologies.

Kinase Inhibition Assay (Determination of Ki and IC50)

A common method to determine the inhibitory constant (Ki) and IC50 values for kinase inhibitors is through a competitive binding assay or a direct enzymatic activity assay.

Principle:

The assay measures the ability of the compound to inhibit the enzymatic activity of the target kinase. This is often done by quantifying the phosphorylation of a specific substrate.

Generalized Protocol:

  • Reagents and Materials:

    • Recombinant human PAK1 or other target kinases.

    • ATP (Adenosine triphosphate).

    • Specific peptide substrate for the kinase.

    • This compound at various concentrations.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

  • Procedure:

    • The target kinase and the peptide substrate are incubated in the assay buffer.

    • This compound is added at a range of concentrations.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • Data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of ATP used in the assay.

Cellular Phosphorylation Assay (pMEK IC50)

To assess the inhibitor's activity in a cellular context, a phospho-substrate assay is often employed. For G-5555, the inhibition of the phosphorylation of the downstream substrate MEK1 at serine 298 is a key measure of its cellular potency.[1][2]

Principle:

This assay quantifies the level of a specific phosphorylated protein within cells after treatment with the inhibitor.

Generalized Protocol:

  • Cell Culture:

    • A suitable cancer cell line, such as the H292 non-small cell lung cancer cell line, is cultured in appropriate media.[1]

  • Treatment:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of this compound for a specific duration.

  • Cell Lysis and Protein Quantification:

    • After treatment, the cells are washed and then lysed to release the cellular proteins.

    • The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Detection of Phospho-MEK:

    • An enzyme-linked immunosorbent assay (ELISA) or a Western blot is performed on the cell lysates.

    • A primary antibody specific to the phosphorylated form of MEK1 (pMEK S298) is used.

    • A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then added.

    • A substrate is added that produces a luminescent or colorimetric signal in the presence of the enzyme.

    • The signal intensity, which is proportional to the amount of pMEK, is measured.

  • Data Analysis:

    • The data is normalized to the total protein concentration.

    • The results are plotted as the level of pMEK versus the logarithm of the G-5555 concentration to determine the cellular IC50 value.

Signaling Pathway and Workflow Visualizations

G-5555 Inhibition of the PAK1 Signaling Pathway

The following diagram illustrates the canonical PAK1 signaling pathway and the point of inhibition by G-5555.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) G-Protein Coupled Receptor (GPCR) Rac1_Cdc42 Rac1/Cdc42 (GTPases) RTK->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 Phosphorylation (S298) G5555 This compound G5555->PAK1 Inhibition ERK ERK MEK1->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (e.g., PAK1) - Substrate - ATP - Assay Buffer start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor incubate Incubate Kinase, Substrate, and G-5555 prepare_reagents->incubate prepare_inhibitor->incubate initiate_reaction Initiate Reaction with ATP incubate->initiate_reaction run_reaction Incubate at 30°C initiate_reaction->run_reaction stop_reaction Stop Reaction run_reaction->stop_reaction detect_signal Detect Signal (e.g., Luminescence for ADP) stop_reaction->detect_signal analyze_data Analyze Data: - Plot Dose-Response Curve - Calculate IC50 and Ki detect_signal->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the Kinase Selectivity Profile of G-5555 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G-5555 hydrochloride is a potent, orally bioavailable, and selective ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] PAKs are a family of serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Rac1 and Cdc42, playing a crucial role in signal transduction pathways related to cell proliferation, cytoskeletal dynamics, and tumorigenesis.[4] Given the high degree of homology within the ATP-binding sites across the human kinome, the characterization of an inhibitor's selectivity is a critical step in drug development. A comprehensive selectivity profile helps to elucidate the molecule's mechanism of action and anticipate potential off-target liabilities.[5]

This document provides a detailed overview of the kinase selectivity profile of G-5555, summarizing its inhibitory activity across the kinome, detailing relevant experimental methodologies, and illustrating key biological pathways and experimental workflows.

Quantitative Kinase Inhibition Data

The inhibitory activity of G-5555 has been characterized through extensive biochemical and cellular assays. The data reveals high affinity for group I PAKs (PAK1, 2, and 3) and a well-defined off-target profile.[1][6]

High-Affinity Interactions of G-5555

G-5555 demonstrates nanomolar potency against its primary target, PAK1, and other closely related kinases. The inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for the most sensitive targets are summarized below.

Kinase TargetInhibition Constant (Ki)IC50 (Biochemical)IC50 (Cell-Based, pMEK S298)
PAK1 3.7 nM [1][6][7]-69 nM[8]
PAK211 nM[1][6][7]11 nM[1][2][7]-
SIK2-9 nM[1][2][7]-
KHS1-10 nM[1][2][7]-
MST4-20 nM[1][2][7]-
YSK1-34 nM[1][2][7]-
MST3-43 nM[1][2][7]-
Lck-52 nM[1][2][7]-
Kinome-Wide Selectivity Screening

To assess its broader kinome selectivity, G-5555 was screened against a panel of 235 kinases at a concentration of 0.1 µM.[9] The results underscore its high selectivity, with significant inhibition (>70%) observed for only eight kinases other than PAK1.[1][9]

Kinase TargetPercent Inhibition @ 0.1 µM
PAK1 >70% [9]
PAK2>70%[1][9]
PAK3>70%[1]
KHS1>70%[1]
Lck>70%[1]
MST3>70%[1]
MST4>70%[1]
SIK2>70%[1]
YSK1>70%[1]

Additionally, G-5555 showed negligible activity against the hERG channel, with an IC50 value greater than 10 μM in a patch clamp assay, indicating a low risk for this specific off-target toxicity.[1][2]

Experimental Protocols

The generation of robust and reliable kinase inhibition data relies on well-validated assay methodologies. While compound-specific protocols are proprietary, this section outlines the standard principles for the key biochemical and cell-based assays used in kinase selectivity profiling.

Biochemical Kinase Assays (IC50/Ki Determination)

Biochemical assays measure the direct interaction of an inhibitor with a purified kinase enzyme.[5] Radiometric or mobility shift assays are commonly used to determine inhibitor potency.[5][10][11]

Principle: These assays quantify the rate of phosphotransferase activity of a kinase, which is the transfer of a phosphate (B84403) group (often from ATP) to a substrate (a peptide or protein). The inhibitor's potency is determined by measuring the reduction in kinase activity at various inhibitor concentrations.

General Protocol:

  • Reagent Preparation: A reaction buffer is prepared containing the purified kinase, a specific peptide substrate, and ATP, often with a radiolabeled phosphate (γ-³²P ATP) or a fluorescent label.[10]

  • Inhibitor Dilution: this compound is serially diluted in DMSO to create a range of concentrations for testing.

  • Kinase Reaction: The kinase, substrate, and inhibitor are combined in a microplate well and allowed to pre-incubate. The reaction is initiated by the addition of ATP. The reaction proceeds for a set time (e.g., 15-40 minutes) at room temperature.[10]

  • Reaction Termination: The reaction is stopped, typically by the addition of a strong acid (e.g., 1M HCl) or a chelating agent like EDTA.[10]

  • Signal Detection:

    • Radiometric Assay: The radiolabeled phosphorylated substrate is separated from the unreacted γ-³²P ATP (e.g., via filtration or extraction), and the amount of incorporated radioactivity is measured using a scintillation counter.[10]

    • Mobility Shift Assay: This non-radiometric method uses microfluidic chips to separate the substrate from the phosphorylated product based on differences in their charge and size. The quantities of each are measured by fluorescence, allowing for the calculation of kinase activity.[5]

  • Data Analysis: The measured activity at each inhibitor concentration is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The resulting dose-response curve is fitted to a sigmoidal model to calculate the IC50 value. Ki values can be derived from IC50 data using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the kinase's Km for ATP.

Cell-Based Target Engagement Assays

Cell-based assays are crucial for confirming that an inhibitor can engage its target in a complex cellular environment and exert a downstream functional effect.[12][13][14] For G-5555, this was demonstrated by measuring the phosphorylation of the downstream PAK1/2 substrate, MEK1.[7]

Principle: This assay quantifies the level of a specific phosphorylation event in cells following treatment with the inhibitor. A reduction in the phosphorylation of a known kinase substrate provides strong evidence of on-target activity within the cell.[13]

General Protocol:

  • Cell Culture and Plating: A relevant cell line (e.g., H292 non-small cell lung cancer cells) is cultured and plated in multi-well plates.[7]

  • Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period to allow for cell penetration and target engagement.

  • Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins into a buffer that preserves their phosphorylation status.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Phosphorylation Detection: The level of phosphorylated MEK1 at serine 298 (pMEK S298) is measured using an immunoassay method, such as ELISA or Western Blot, with an antibody specific to the phosphorylated form of the protein.

  • Data Analysis: The pMEK signal is normalized to the total MEK1 or a housekeeping protein (e.g., GAPDH). The normalized data is then plotted against the inhibitor concentration to generate a dose-response curve and calculate the cellular IC50 value.

Visualizations: Pathways and Workflows

PAK1 Signaling Pathway

G-5555 inhibits PAK1, a key node in cellular signaling. The following diagram illustrates a simplified pathway showing the activation of PAK1 by upstream GTPases and its subsequent phosphorylation of the downstream effector MEK1, a target modulated by G-5555.[4][7]

PAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_gtpases Rho GTPases cluster_pak Primary Target cluster_downstream Downstream Effector GPCR GPCRs Rac1_Cdc42 Rac1 / Cdc42 GPCR->Rac1_Cdc42 RTK RTKs RTK->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation MEK1 MEK1 (S298) PAK1->MEK1 Phosphorylation Inhibitor G-5555 Inhibitor->PAK1 Inhibition

Caption: Simplified PAK1 signaling cascade inhibited by G-5555.

Kinase Selectivity Profiling Workflow

The characterization of G-5555's selectivity profile follows a standardized, multi-stage workflow common in drug discovery. This process is designed to systematically narrow down potent and selective compounds from a larger pool of candidates.

Kinase_Profiling_Workflow s1 Primary Biochemical Assay (vs. Target Kinase, e.g., PAK1) p1 s1->p1 s2 Single-Dose Kinome Screen (e.g., 235 kinases @ 0.1 µM) p2 s2->p2 s3 Dose-Response (IC50) Assays (vs. Hits from Kinome Screen) p3 s3->p3 s4 Cell-Based Target Engagement Assay (e.g., pMEK Inhibition) p4 s4->p4 s5 In Vivo PK/PD and Efficacy Studies (Xenograft Models) p1->s2 Identify Potent Hits p2->s3 Quantify Off-Target Potency p3->s4 Confirm Cellular Activity p4->s5 Validate In Vivo

Caption: Standard workflow for kinase inhibitor selectivity profiling.

References

G-5555 Hydrochloride: A Preclinical Pharmacokinetic and Bioavailability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics and bioavailability of G-5555 hydrochloride, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). G-5555 has demonstrated significant activity in preclinical cancer models; however, its development was halted due to toxicity findings. The data herein is presented to inform the scientific community and support further research into PAK1 inhibition.

Executive Summary

G-5555 is an ATP-competitive inhibitor of group I p21-activated kinases, with high affinity for PAK1 (Kᵢ = 3.7 nM) and PAK2 (Kᵢ = 11 nM).[1] It exhibits excellent kinase selectivity, inhibiting only eight other kinases out of a panel of 235.[1] Preclinical studies in mice revealed that G-5555 possesses high oral bioavailability and good oral exposure.[1] In a non-small cell lung cancer (NSCLC) xenograft model, orally administered G-5555 demonstrated significant tumor growth inhibition.[2][3] Despite these promising efficacy and pharmacokinetic properties, further development was discontinued (B1498344) due to observations of acute cardiovascular toxicity in mouse tolerability studies.[3] This document consolidates the available pharmacokinetic data and details the standard experimental methodologies relevant to its preclinical assessment.

Mechanism of Action and Signaling Pathway

G-5555 functions by binding to the kinase domain of PAK1, blocking its enzymatic activity.[4] PAK1 is a critical serine/threonine kinase that acts as a downstream effector for small GTPases like Rac1 and Cdc42.[4] Upon activation, PAK1 phosphorylates numerous substrates, including MEK1, influencing key cellular processes such as cell proliferation, survival, and cytoskeletal dynamics, which are often dysregulated in cancer.[4][5]

PAK1_Signaling_Pathway RTK Growth Factor Receptors (RTKs) GTPases Rac1 / Cdc42 RTK->GTPases Activates PAK1 PAK1 (p21-Activated Kinase 1) GTPases->PAK1 Activates MEK1 MEK1 PAK1->MEK1 Phosphorylates (S298) G5555 G-5555 Hydrochloride G5555->PAK1 Inhibits ERK ERK MEK1->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation

Figure 1: Simplified PAK1 Signaling Pathway and Point of Inhibition by G-5555.

Pharmacokinetic Profile

Pharmacokinetic studies were conducted in mice to determine the profile of G-5555 following oral (PO) and intravenous (IV) administration. The compound exhibits favorable characteristics, including low blood clearance and a notable oral bioavailability.[1][2]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of G-5555 in Mice

ParameterOral (PO)Intravenous (IV)
Dose 25 mg/kgNot Reported
AUC (Area Under the Curve) 30 µM·hNot Reported
F (Oral Bioavailability) 80%N/A
Clearance (CL) LowNot Reported
Half-life (t½) AcceptableNot Reported
Cₘₐₓ (Maximum Concentration) Not ReportedNot Reported
Tₘₐₓ (Time to Cₘₐₓ) Not ReportedNot Reported

Data derived from published in vivo mouse studies.[1][2] Specific values for IV administration and parameters such as Cₘₐₓ and Tₘₐₓ are not publicly available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard industry practices for preclinical pharmacokinetic assessment.

In Vivo Pharmacokinetic Study and Bioavailability Assessment

This protocol outlines the procedure to determine the pharmacokinetic parameters and absolute oral bioavailability of a test compound in a rodent model.

PK_Workflow cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase start Acclimatize Animals (e.g., Male BALB/c mice) grouping Divide into Two Cohorts (IV and PO) start->grouping dosing_iv Administer IV Dose (e.g., 2 mg/kg) grouping->dosing_iv dosing_po Administer Oral Gavage Dose (e.g., 25 mg/kg) grouping->dosing_po sampling Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing_iv->sampling dosing_po->sampling processing Process Blood to Obtain Plasma sampling->processing storage Store Plasma Samples at -80°C processing->storage bioanalysis Quantify Drug Concentration (LC-MS/MS) storage->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) bioanalysis->pk_analysis calc_F Calculate Bioavailability (F) F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) pk_analysis->calc_F

References

G-5555 Hydrochloride: An In-Depth Technical Guide to In Vitro Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5555 hydrochloride is a potent and highly selective, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), with a primary target of PAK1. PAKs are serine/threonine kinases that serve as critical nodes in a multitude of signaling pathways implicated in cancer cell proliferation, survival, motility, and invasion. Dysregulation of PAK signaling is a feature of numerous malignancies, making these kinases attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro potency and efficacy of this compound, including detailed experimental protocols and an examination of its impact on cellular signaling pathways.

Data Presentation

The in vitro activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Biochemical Potency and Selectivity of this compound
TargetAssay TypePotency (Ki)Reference
PAK1Kinase Inhibition Assay3.7 nM
PAK2Kinase Inhibition Assay11 nM
Table 2: Kinase Selectivity Profile of G-5555

In a screening of 235 kinases, G-5555 at a concentration of 0.1 µM demonstrated greater than 70% inhibition of only eight kinases in addition to PAK1.

Off-Target KinaseIC50 (nM)
SIK29
KHS110
PAK211
MST420
YSK134
MST343
Lck52
Table 3: Cellular Potency of G-5555
Cell LineAssayCellular Target/ProcessIC50
EBC1 (Lung Cancer)pMEK (S298) InhibitionPAK1/2 downstream substrate69 nM
PAK-amplified Breast Cancer Cell LinesGrowth InhibitionCell ViabilitySignificantly greater activity compared to non-amplified lines
Thyroid Cancer Cell LinesCell Viability, Migration, InvasionMultipleDose-dependent reduction

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key in vitro assays used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay (for Ki determination)

This assay quantifies the direct inhibitory effect of G-5555 on the enzymatic activity of purified PAK1.

Materials:

  • Purified recombinant human PAK1 enzyme

  • Fluorescently labeled peptide substrate for PAK1

  • ATP

  • This compound (serially diluted)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the PAK1 enzyme, the fluorescent peptide substrate, and the various concentrations of this compound.

  • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubate the plate at room temperature for a set time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Stop the reaction by adding a development reagent that allows for the detection of either the phosphorylated substrate or the remaining ATP.

  • Read the plate on a microplate reader to determine the extent of the kinase reaction.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value by fitting the data to an appropriate dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the impact of G-5555 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest (e.g., breast, lung, thyroid)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of G-5555 on the ability of cancer cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well or 12-well cell culture plates

  • Pipette tips (p200 or p1000) to create the scratch

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Using a sterile pipette tip, create a straight scratch or "wound" in the center of the cell monolayer.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Capture images of the wound at time zero (immediately after scratching) and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure or the rate of cell migration for each treatment group compared to the control.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the invasion process in vivo.

Materials:

  • Cancer cell lines

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • Boyden chamber inserts (e.g., Transwell®) with a porous membrane (typically 8 µm pores)

  • Basement membrane matrix (e.g., Matrigel®)

  • 24-well plates

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Thaw the basement membrane matrix on ice and dilute it with cold, serum-free medium.

  • Coat the upper surface of the Boyden chamber inserts with the diluted matrix and allow it to solidify at 37°C.

  • Harvest and resuspend the cancer cells in serum-free medium containing various concentrations of this compound or a vehicle control.

  • Add the cell suspension to the upper chamber of the coated inserts.

  • Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.

  • Count the number of stained, invaded cells in several microscopic fields for each insert.

  • Calculate the percentage of invasion for each treatment group relative to the control.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of PAK1. PAK1 is a key downstream effector of the Rho GTPases, Rac1 and Cdc42, and is activated by various upstream signals, including growth factors and cell adhesion. Once activated, PAK1 phosphorylates a wide range of downstream substrates, influencing multiple cellular processes that are hallmarks of cancer.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_rho Rho GTPases cluster_downstream Downstream Effectors & Cellular Processes cluster_motility Cytoskeletal Dynamics & Motility cluster_proliferation Proliferation & Survival Growth_Factors Growth Factors (EGF, PDGF) Rac1_Cdc42 Rac1 / Cdc42 Growth_Factors->Rac1_Cdc42 Integrins Integrins Integrins->Rac1_Cdc42 GPCRs GPCRs GPCRs->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation LIMK LIMK PAK1->LIMK MLCK MLCK PAK1->MLCK Filamin_A Filamin A PAK1->Filamin_A RAF1 RAF-1 PAK1->RAF1 BAD BAD PAK1->BAD Inhibition of Apoptosis G5555 This compound G5555->PAK1 Inhibition Cofilin Cofilin LIMK->Cofilin Inhibition Motility Cell Migration & Invasion Cofilin->Motility Actin Dynamics MLCK->Motility Myosin Contraction Filamin_A->Motility Actin Crosslinking MEK1 MEK1 RAF1->MEK1 ERK ERK MEK1->ERK Pro_Survival Cell Proliferation & Survival ERK->Pro_Survival BAD->Pro_Survival

Caption: PAK1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a PAK1 inhibitor like this compound.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Functional Assays cluster_mechanistic Mechanistic Studies start Start: Select Cancer Cell Lines cell_viability Cell Viability Assay (e.g., MTT) Determine IC50 start->cell_viability migration_assay Cell Migration Assay (Wound Healing) cell_viability->migration_assay If potent invasion_assay Cell Invasion Assay (Boyden Chamber) cell_viability->invasion_assay If potent western_blot Western Blot Analysis (e.g., p-MEK, p-ERK) migration_assay->western_blot invasion_assay->western_blot end End: Data Analysis & Interpretation western_blot->end

Caption: Workflow for assessing the in vitro efficacy of G-5555.

Conclusion

This compound is a potent and selective inhibitor of group I PAKs, with high affinity for PAK1. Its in vitro efficacy has been demonstrated through the inhibition of key cellular processes associated with cancer progression, including proliferation, migration, and invasion. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of PAK1 inhibition in oncology and other diseases where PAK signaling is dysregulated. Further investigation into the cellular IC50 values across a broader range of cancer cell lines will continue to refine our understanding of the therapeutic window and potential applications of this promising inhibitor.

G-5555: A Technical Guide to a Selective PAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and preclinical development of G-5555, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). G-5555 was developed as a tool for investigating the role of PAK1 in various diseases, particularly cancer, and as a potential therapeutic agent. This document provides a comprehensive overview of its mechanism of action, key quantitative data, detailed experimental protocols, and the critical signaling pathways involved.

Introduction to PAK1 and the Rationale for Inhibition

P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key downstream effectors of the Rho GTPases, Cdc42 and Rac1.[1] The PAK family is divided into two groups, with Group I comprising PAK1, PAK2, and PAK3. These kinases play a crucial role in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, survival, and gene transcription.[2][3]

PAK1, in particular, is frequently overexpressed and hyperactivated in various human cancers, including breast, lung, and pancreatic cancer.[1][4] Its elevated activity is associated with tumor progression, metastasis, and resistance to therapy, making it an attractive target for cancer drug discovery.[3] The development of potent and selective PAK1 inhibitors like G-5555 is therefore a critical step in validating PAK1 as a therapeutic target and potentially offering new treatment options for patients.

Discovery and Optimization of G-5555

G-5555 was developed through a structure-based drug design approach aimed at improving the properties of earlier PAK1 inhibitors, such as FRAX1036.[5] A key limitation of previous compounds was their high basicity, which was associated with off-target effects, including inhibition of the hERG potassium channel, a major liability in drug development.[1]

The design of G-5555 incorporated an unorthodox low-pKa 5-amino-1,3-dioxanyl moiety.[5] This chemical modification successfully reduced the basicity of the molecule, leading to several beneficial properties:

  • Improved Potency: G-5555 demonstrates high affinity for PAK1.

  • Enhanced Selectivity: It exhibits a favorable selectivity profile against a broad panel of kinases.

  • Favorable Pharmacokinetics: The compound shows good oral bioavailability and metabolic stability.[6]

  • Reduced hERG Activity: The lower pKa significantly mitigated the risk of hERG channel inhibition.[1]

These improvements culminated in a molecule with a superior preclinical profile, paving the way for in-depth in vivo investigation of PAK1 function.[5]

Mechanism of Action

G-5555 acts as an ATP-competitive inhibitor of Group I PAKs.[2] It binds to the ATP-binding pocket of the kinase domain of PAK1, preventing the phosphorylation of its downstream substrates. One of the well-characterized downstream targets of PAK1 is MEK1 (also known as MAP2K1), a key component of the MAPK/ERK signaling pathway. By inhibiting PAK1, G-5555 prevents the phosphorylation of MEK1 at Serine 298, thereby attenuating downstream signaling cascades that are crucial for cell growth and survival.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for G-5555, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of G-5555

TargetAssay TypeValue
PAK1Ki3.7 nM[7]
PAK2Ki11 nM[7]
pMEK (cellular)IC5069 nM[8][9]

Table 2: Kinase Selectivity Profile of G-5555

Screened at 0.1 µM against a panel of 235 kinases. The table shows kinases inhibited by >70%.

KinaseIC50 (nM)
SIK29[7]
KHS110[7]
PAK211[7]
MST420[7]
YSK134[7]
MST343[7]
Lck52[7]
PAK3>70% inhibition at 0.1 µM[1]

Table 3: In Vitro and In Vivo Properties of G-5555

ParameterValue
hERG Inhibition (IC50)>10 µM[7]
Oral Bioavailability (F)80%[6]
Oral Exposure (AUC)30 µM·h[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize G-5555.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of G-5555 against purified PAK1 and other kinases.

Principle: This assay measures the transfer of a phosphate (B84403) group from ATP to a peptide substrate by the kinase. The inhibitory effect of G-5555 is quantified by measuring the reduction in substrate phosphorylation. A common method is a fluorescence resonance energy transfer (FRET)-based assay.[10]

Materials:

  • Purified recombinant PAK1 enzyme

  • FRET peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • G-5555 (serially diluted)

  • 384-well plates

  • Plate reader capable of measuring FRET

Procedure:

  • Prepare a reaction mixture containing the PAK1 enzyme and the FRET peptide substrate in the assay buffer.

  • Add serial dilutions of G-5555 or vehicle control (DMSO) to the wells of the 384-well plate.

  • Add the enzyme/substrate mixture to the wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a development reagent.

  • Measure the FRET signal on a plate reader.

  • Calculate the percent inhibition for each concentration of G-5555 and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Phospho-MEK (p-MEK) Assay

Objective: To confirm the target engagement and inhibitory activity of G-5555 in a cellular context by measuring the phosphorylation of the downstream substrate MEK1.

Principle: This assay utilizes Western blotting to detect the levels of phosphorylated MEK1 (at Ser298) in cells treated with G-5555. A decrease in p-MEK1 levels indicates inhibition of the upstream kinase, PAK1.

Materials:

  • Cancer cell line with active PAK1 signaling (e.g., EBC-1 or MDA-MB-175)

  • Cell culture medium and supplements

  • G-5555 (serially diluted)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p-MEK (S298) and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with various concentrations of G-5555 or vehicle control for a specified duration (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-MEK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imager.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities and normalize the p-MEK signal to the loading control.

Mouse Xenograft Tumor Growth Study

Objective: To evaluate the in vivo anti-tumor efficacy of G-5555 in a preclinical cancer model.

Principle: This study involves implanting human cancer cells into immunodeficient mice to form tumors. The mice are then treated with G-5555, and the effect on tumor growth is monitored over time.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line known to be sensitive to PAK1 inhibition (e.g., H292 NSCLC or MDA-MB-175 breast cancer)[6]

  • Matrigel (optional, to improve tumor take rate)

  • G-5555 formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer G-5555 or vehicle control to the respective groups at a specified dose and schedule (e.g., 25 mg/kg, twice daily by oral gavage).[6]

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to measure p-MEK levels).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with the development of G-5555.

PAK1 Signaling Pathway

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GTPases Rac1 / Cdc42 RTK->GTPases PAK1 PAK1 GTPases->PAK1 Activates G5555 G-5555 G5555->PAK1 Inhibits MEK1 MEK1 ERK ERK MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cytoskeleton Cytoskeletal Remodeling PAK1->MEK1 Phosphorylates (S298) PAK1->Cytoskeleton

Caption: Simplified PAK1 signaling pathway and the inhibitory action of G-5555.

G-5555 Drug Discovery and Preclinical Evaluation Workflow

G5555_Development_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies In_Vitro In Vitro Characterization In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Kinase_Assay Biochemical Kinase Assay Selectivity_Screen Kinase Selectivity Panel Cellular_Assay Cellular p-MEK Assay hERG_Assay hERG Safety Assay Preclinical_Dev Preclinical Development In_Vivo->Preclinical_Dev PK_Studies Pharmacokinetic Studies Xenograft_Model Xenograft Tumor Growth Model

Caption: Workflow for the preclinical discovery and development of G-5555.

Conclusion and Future Directions

G-5555 is a potent, selective, and orally bioavailable inhibitor of Group I PAKs, with a significantly improved safety profile over earlier inhibitors. Its development represents a successful application of structure-based drug design to address key liabilities in a promising class of kinase inhibitors. The preclinical data strongly support its use as a valuable chemical probe to further elucidate the biological functions of PAK1 in normal physiology and in disease states such as cancer.

While extensive preclinical studies have been conducted, there is no publicly available information to indicate that G-5555 has entered clinical trials. Further investigation would be required to assess its clinical potential. The robust preclinical package for G-5555, however, provides a solid foundation for any future clinical development and underscores the therapeutic potential of targeting the PAK1 signaling pathway.

References

G-5555 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1648863-90-4

Molecular Formula: C₂₅H₂₅ClN₆O₃·HCl

Molecular Weight: 529.42 g/mol

Introduction

G-5555 hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of the Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] These serine/threonine kinases are crucial downstream effectors of the Rho GTPases, Rac1 and Cdc42, and are implicated in a variety of fundamental cellular processes such as cell proliferation, survival, motility, and cytoskeletal dynamics.[2][3] Dysregulation of the PAK signaling pathway is frequently observed in various human cancers, making it an attractive target for therapeutic intervention.[2][4] G-5555 was developed as a next-generation inhibitor with improved potency, selectivity, and pharmacokinetic properties, including reduced off-target effects on the hERG channel, a common liability in kinase inhibitors.[5][6] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a solid substance with defined solubility in various solvents, which is a critical consideration for in vitro and in vivo experimental design.

PropertyValue
Molecular Formula C₂₅H₂₅ClN₆O₃·HCl
Molecular Weight 529.42 g/mol
Appearance Solid
Purity ≥98%
Solubility DMSO: ≥170 mg/mL[]1 eq. HCl: Soluble to 100 mMWater: 16.67 mg/mL (Sonication recommended)[4]DMF: 25 mg/ml[1]
Storage Store at -20°C

Biological Activity and Selectivity

G-5555 is a high-affinity inhibitor of Group I PAKs, demonstrating significant potency for its primary target, PAK1.[1] Its selectivity has been rigorously evaluated against a broad panel of kinases, revealing a highly specific inhibition profile.

Inhibitory Potency
TargetKᵢ (nM)IC₅₀ (nM)Notes
PAK1 3.7[8]-High-affinity binding.
PAK2 11[8]11[8]Potent inhibition of another Group I PAK member.
pMEK (cellular) -69[1]Demonstrates target engagement in a cellular context.[1]
Kinase Selectivity Profile

In a comprehensive screen against 235 kinases, G-5555 displayed exceptional selectivity. At a concentration of 0.1 µM, it inhibited only eight other kinases by more than 70%, in addition to PAK1.[8] This high degree of selectivity minimizes the potential for off-target effects in experimental systems.

Off-Target KinaseIC₅₀ (nM)
SIK29[8]
KHS110[8]
MST420[8]
YSK134[8]
MST343[8]
Lck52[8]
PAK3>70% inh.
hERG Channel>10 µM

Mechanism of Action and Signaling Pathway

G-5555 exerts its biological effects by inhibiting the kinase activity of Group I PAKs. These kinases are key nodes in signaling pathways that are activated by extracellular signals and regulate a multitude of cellular functions.[9] The primary upstream activators of PAKs are the Rho GTPases, Rac and Cdc42.[3] Upon activation, PAKs phosphorylate a wide array of downstream substrates, influencing pathways such as the Raf-MEK-ERK (MAPK) and AKT signaling cascades, which are critical for cell proliferation and survival.[10] G-5555 has been shown to inhibit the phosphorylation of MEK1 at serine 298, a known downstream substrate of PAK1/2, in a dose-dependent manner.[8]

PAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core G-5555 Inhibition cluster_downstream Downstream Pathways Extracellular Signals Extracellular Signals RTKs_GPCRs_Integrins RTKs / GPCRs / Integrins Rac_Cdc42 Rac / Cdc42 RTKs_GPCRs_Integrins->Rac_Cdc42 PAK1_2_3 Group I PAKs (PAK1, PAK2, PAK3) Rac_Cdc42->PAK1_2_3 Raf_MEK_ERK Raf-MEK-ERK Pathway PAK1_2_3->Raf_MEK_ERK AKT_Pathway AKT Pathway PAK1_2_3->AKT_Pathway Cytoskeletal_Dynamics Cytoskeletal Dynamics PAK1_2_3->Cytoskeletal_Dynamics G5555 This compound G5555->PAK1_2_3 Cell_Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Cell_Proliferation AKT_Pathway->Cell_Proliferation

Caption: Simplified PAK signaling pathway showing upstream activators, core inhibition by G-5555, and downstream effectors.

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization of this compound.

Biochemical Kinase Inhibition Assay (FRET-based)

This assay determines the direct inhibitory activity of G-5555 against purified PAK enzymes.

  • Reaction Setup: In a 384-well plate, prepare a 10 µL reaction mixture containing 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA, 2 µM of a FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein), and the purified PAK enzyme (e.g., 20 pM PAK1).[11]

  • Inhibitor Addition: Add serially diluted this compound to the reaction mixture and pre-incubate for 10 minutes at 22°C.[11]

  • Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration appropriate for the specific PAK isoform (e.g., 40 µM for PAK1).[11]

  • Detection: Incubate the reaction for a specified time (e.g., 60 minutes). Measure the fluorescence emission at 445 nm and 520 nm with an excitation wavelength of 400 nm. The ratio of these emissions is used to determine the extent of substrate phosphorylation.[11]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each G-5555 concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (pMEK Assay)

This assay confirms the ability of G-5555 to inhibit PAK1/2 in a cellular context by measuring the phosphorylation of the downstream substrate MEK1.

  • Cell Culture: Plate and grow cancer cells (e.g., EBC-1 non-small cell lung cancer cells) to 70-80% confluency in the appropriate growth medium.[11]

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated MEK (S298) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize them to a loading control (e.g., total MEK or GAPDH) to determine the concentration-dependent inhibition of MEK phosphorylation and calculate the cellular IC₅₀.[11]

In Vivo Xenograft Study

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of G-5555 in a mouse xenograft model.

  • Cell Culture and Implantation:

    • Culture a suitable cancer cell line (e.g., H292 non-small cell lung cancer or MDA-MB-175 breast cancer) under standard conditions.[8][12]

    • Harvest the cells and resuspend them in a sterile medium, often mixed with Matrigel.[12]

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice.[12]

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]

  • Compound Formulation and Administration:

    • Formulate this compound in a suitable vehicle for oral administration (e.g., oral suspension).[13]

    • Administer the compound orally at the desired dose and schedule (e.g., 25 mg/kg, twice daily).[8]

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.[14]

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and harvest the tumors.

    • Analyze the tumors for pharmacodynamic markers (e.g., pMEK levels) by western blotting or immunohistochemistry.

    • Calculate the tumor growth inhibition for the treatment group compared to the vehicle control group.[11]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Biochemical_Assay Biochemical Kinase Assay (FRET-based) Cellular_Assay Cellular Target Engagement (pMEK Western Blot) Cellular_IC50 Determine Cellular IC₅₀ Cellular_Assay->Cellular_IC50 Xenograft_Model Tumor Xenograft Model (e.g., H292 NSCLC) Compound_Admin Oral Administration of G-5555 Xenograft_Model->Compound_Admin Tumor_Analysis Tumor Growth Monitoring & Pharmacodynamic Analysis Compound_Admin->Tumor_Analysis TGI Tumor Growth Inhibition (TGI) Tumor_Analysis->TGI

Caption: General experimental workflow for the characterization of this compound.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability, which is a significant advantage for in vivo studies and potential clinical development.

ParameterValue
Oral Bioavailability (F) 80%[8]
Blood Clearance Low[8]
Half-life Acceptable[8]
Oral Exposure (AUC) 30 µM·h[8]

Conclusion

This compound is a highly potent, selective, and orally bioavailable inhibitor of Group I PAKs. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a valuable tool for investigating the role of PAK signaling in cancer and other diseases. The detailed protocols and data presented in this guide are intended to facilitate the effective use of G-5555 in preclinical research and drug discovery programs.

References

G-5555 Hydrochloride: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in various cellular processes, including cell motility, proliferation, and survival.[1] As a downstream effector of the Rho family small GTPases, Cdc42 and Rac1, PAK1 is a key node in signaling pathways that are frequently dysregulated in oncogenesis.[2] G-5555 was developed as a chemical probe to investigate the biological functions of PAK1 and as a potential therapeutic agent.[3] Its design incorporated an unorthodox low-pKa polar moiety to improve its physicochemical and pharmacokinetic properties, such as reducing hERG channel activity.[3][4] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support its use in research and drug development.

Chemical and Physical Properties

This compound is a crystalline solid.[1] While specific experimental values for melting point and pKa are not publicly available, the compound was intentionally designed to have a low pKa to mitigate the liabilities associated with highly basic amines.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride[]
CAS Number 1648863-90-4 (free base)[]
Molecular Formula C₂₅H₂₆Cl₂N₆O₃[]
Molecular Weight 529.42 g/mol []
Appearance Crystalline solid[1]
Purity ≥98%[6]
Melting Point Not publicly available
pKa Not publicly available (designed to be low)[3]
λmax 304, 353 nm[1]

Solubility

This compound exhibits a range of solubilities in common laboratory solvents. It is noteworthy that the hygroscopic nature of DMSO can significantly impact the solubility of the compound, and the use of fresh, anhydrous DMSO is recommended.[1] Sonication and gentle warming can aid in dissolution.[6][7]

Table 2: Solubility of this compound

SolventSolubilityConcentration (Molar)NotesSource(s)
DMSO≥170 mg/mL≥321.1 mM[]
DMSO100 mg/mL188.89 mMSonication recommended; hygroscopic DMSO impacts solubility[1][7]
DMSO25 mg/mL47.22 mM[1]
Water16.67 mg/mL31.49 mMSonication recommended[1][7]
DMF25 mg/mL47.22 mM[1]
DMSO:PBS (pH 7.2) (1:4)0.20 mg/mL0.38 mM[1]
1 eq. HClSoluble to 100 mM100 mM[6]

Stability and Storage

Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both solid and solution forms are provided by various suppliers.

Table 3: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationNotesSource(s)
Powder (Solid) -20°C3 yearsStore in a cool, dry place.[7]
Solution in Solvent -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[7]
Solution in Solvent -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[7]

Forced degradation studies were performed during the development of G-5555 to ensure the stability of the 5-amino-1,3-dioxanyl moiety, with the compound found to be stable under the tested conditions.[3] However, detailed protocols and results of these studies are not publicly available.

Biological Activity and Selectivity

G-5555 is a high-affinity, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[8] It demonstrates excellent kinase selectivity, inhibiting only a small number of other kinases out of a large panel tested.[1]

Table 4: In Vitro Biological Activity of G-5555

TargetActivity TypeValueSource(s)
PAK1 Ki3.7 nM[1]
PAK2 Ki11 nM[9]
pMEK (cellular assay) IC₅₀69 nM[1][6]
SIK2 IC₅₀9 nM[1]
PAK2 IC₅₀11 nM[1]
KHS1 IC₅₀10 nM[1]
MST4 IC₅₀20 nM[1]
YSK1 IC₅₀34 nM[1]
MST3 IC₅₀43 nM[1]
Lck IC₅₀52 nM[1]
hERG channel IC₅₀>10 µM[1]

Experimental Protocols

While detailed, step-by-step protocols for all analytical and biological assays are proprietary, the following sections outline the general methodologies based on available information.

Kinase Inhibition Assay (General Workflow)

The inhibitory activity of G-5555 against PAK1 is typically determined using a kinase assay that measures the phosphorylation of a substrate. The following is a generalized workflow based on common kinase assay principles.

G_5555_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_inhibitor Prepare serial dilutions of this compound pre_incubation Pre-incubate PAK1 enzyme with G-5555 prep_inhibitor->pre_incubation prep_enzyme Prepare PAK1 enzyme solution prep_enzyme->pre_incubation prep_substrate Prepare substrate and ATP solution initiate_reaction Initiate reaction by adding ATP/substrate mix prep_substrate->initiate_reaction pre_incubation->initiate_reaction Inhibitor Binding incubation Incubate at room temperature initiate_reaction->incubation Phosphorylation stop_reaction Stop reaction and detect signal incubation->stop_reaction data_analysis Analyze data to determine Ki/IC50 stop_reaction->data_analysis

Caption: Generalized workflow for a PAK1 kinase inhibition assay.

A described method involves incubating the PAK enzyme with a FRET peptide substrate and serially diluted G-5555 before initiating the reaction with ATP.

Forced Degradation Study (Conceptual Workflow)

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The general workflow involves subjecting the compound to various stress conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound (Drug Substance) acid Acid Hydrolysis (e.g., HCl) start->acid base Base Hydrolysis (e.g., NaOH) start->base oxidation Oxidation (e.g., H₂O₂) start->oxidation thermal Thermal Stress (Elevated Temp.) start->thermal photo Photolytic Stress (Light Exposure) start->photo analysis Analyze samples by stability-indicating method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify degradants and establish degradation pathway analysis->end

Caption: Conceptual workflow for forced degradation studies.

PAK1 Signaling Pathway

This compound exerts its biological effects by inhibiting PAK1, which is a central kinase in multiple signaling pathways that regulate cell survival, proliferation, and cytoskeletal dynamics.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_gtpases Rho GTPases cluster_downstream Downstream Effectors & Cellular Processes RTK Receptor Tyrosine Kinases (e.g., EGFR) Rac1 Rac1 RTK->Rac1 Integrins Integrins Integrins->Rac1 GPCR GPCRs Cdc42 Cdc42 GPCR->Cdc42 PAK1 PAK1 Rac1->PAK1 Activation Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 Raf1 Raf-1 PAK1->Raf1 BAD BAD PAK1->BAD LIMK LIMK PAK1->LIMK G5555 G-5555 Hydrochloride G5555->PAK1 Inhibition Gene_Expression Gene Expression & Proliferation MEK1->Gene_Expression Cell_Survival Cell Survival (Anti-apoptosis) Raf1->Cell_Survival BAD->Cell_Survival Cytoskeleton Cytoskeletal Rearrangement LIMK->Cytoskeleton

Caption: Simplified PAK1 signaling pathway inhibited by G-5555.

Conclusion

This compound is a well-characterized, selective inhibitor of PAK1 with favorable physicochemical properties for research applications. This guide summarizes the key chemical and stability data available in the public domain. For researchers and drug development professionals, G-5555 serves as a valuable tool for elucidating the roles of PAK1 in health and disease. Further studies to determine precise values for properties such as melting point and pKa would be beneficial for a more complete physicochemical profile. When using this compound, adherence to the recommended storage and handling procedures is essential to ensure its stability and performance in experimental systems.

References

Methodological & Application

Application Notes and Protocols for G-5555 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of G-5555 hydrochloride, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), in cell culture experiments. Detailed protocols for preparing the compound, treating cells, and assessing its biological effects are included.

Introduction

This compound is a high-affinity inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] PAKs are key signaling nodes that regulate a variety of cellular processes, including cell migration, proliferation, and survival.[3] Dysregulation of the PAK signaling pathway is implicated in tumorigenesis and cancer progression.[3][4] this compound serves as a valuable research tool for investigating the roles of PAK1 in these processes and for exploring its therapeutic potential.

Mechanism of Action

G-5555 is a potent and selective, ATP-competitive inhibitor of PAK1.[5][6] It exhibits high affinity for PAK1 with a Ki of 3.7 nM.[1][5][7] While it primarily targets PAK1, it also shows inhibitory activity against a small number of other kinases at higher concentrations.[2][7][8] The inhibition of PAK1 by G-5555 leads to the modulation of downstream signaling pathways, including the inhibition of MEK1 phosphorylation.[7]

Data Presentation

Table 1: Kinase Inhibitory Profile of G-5555

KinaseKᵢ (nM)IC₅₀ (nM)
PAK13.7[1][5][7]-
PAK211[1][7]11[7]
SIK2-9[7]
KHS1-10[7]
MST4-20[7]
YSK1-34[7]
MST3-43[7]
Lck-52[7]

Table 2: In Vitro Cellular Activity of G-5555

Cell LineAssayEndpointResult
Array of 23 breast cancer cell linesGrowth Inhibition-Significantly greater activity in PAK-amplified lines[5][7]
H292 (NSCLC) xenograftTumor Growth60% inhibition at 25 mg/kg b.i.d.[7]
MDAMB-175 (Breast Cancer) xenograftTumor Growth60% inhibition at 25 mg/kg b.i.d.[7]
A549Growth InhibitionIC₅₀> 1 µM[7]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reconstitution: this compound is soluble in DMSO.[2] For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. Gentle warming to 37°C may aid in dissolution.

  • Storage:

    • Powder: Store at -20°C for up to 3 years.

    • Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

2. Cell Culture Treatment Protocol

  • Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere and recover overnight.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A recommended starting concentration range for dose-response experiments is 10 nM to 1 µM.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the cell line and the specific endpoint being measured.

3. Cell Viability Assay (MTT Assay)

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Cell Treatment: Following the cell culture treatment protocol, add 10 µL of the MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

4. Western Blot Analysis for p-MEK1

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MEK1 (p-MEK1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total MEK1 and a loading control (e.g., GAPDH or β-actin) to normalize the p-MEK1 signal.

Mandatory Visualization

G5555_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Rac1_Cdc42 Rac1/Cdc42 RTK->Rac1_Cdc42 GPCR G-Protein Coupled Receptors (GPCRs) GPCR->Rac1_Cdc42 Integrins Integrins Integrins->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 MEK1 MEK1 PAK1->MEK1 Migration Cell Migration PAK1->Migration G5555 G-5555 Hydrochloride G5555->PAK1 pMEK1 p-MEK1 (S298) MEK1->pMEK1 Phosphorylation ERK ERK pMEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits the PAK1 signaling pathway.

Experimental_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation prepare_g5555 Prepare G-5555 Working Solutions overnight_incubation->prepare_g5555 treat_cells Treat Cells with G-5555 or Vehicle prepare_g5555->treat_cells incubation Incubate for Desired Duration treat_cells->incubation endpoint Endpoint Analysis incubation->endpoint viability_assay Cell Viability Assay (e.g., MTT) endpoint->viability_assay western_blot Western Blot (e.g., for p-MEK1) endpoint->western_blot data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for cell culture treatment and analysis.

References

Application Notes and Protocols for G-5555 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of G-5555 hydrochloride, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), in mouse models. The following sections detail its mechanism of action, pharmacokinetic and toxicity profiles, and established protocols for efficacy studies.

Mechanism of Action

G-5555 is a high-affinity, orally bioavailable inhibitor of group I PAKs (PAK1, 2, and 3), with a Ki of 3.7 nM for PAK1.[1] It demonstrates high selectivity, inhibiting only a small number of other kinases at effective concentrations.[1] The signaling pathways influenced by PAKs are crucial in cellular processes such as proliferation, migration, and survival.[2] G-5555 exerts its anti-tumor effects by inhibiting these pathways, which are often dysregulated in cancer. A key downstream substrate of PAK1/2 is MEK1, and G-5555 has been shown to inhibit the phosphorylation of MEK1 at S298 in vivo.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound derived from in vivo mouse studies.

Table 1: Pharmacokinetic Parameters of G-5555 in Mice

ParameterValueRoute of AdministrationDoseReference
Bioavailability (F)80%Oral (p.o.)25 mg/kg[1][2]
Half-life (t½)53 minutesIntravenous (i.v.)2 mg/kg[2]
Blood Clearance (CLblood)24.2 mL/min/kgIntravenous (i.v.)2 mg/kg[2]
Area Under the Curve (AUC)30 µM·hOral (p.o.)25 mg/kg[1][2]

Table 2: In Vivo Efficacy of G-5555 in Xenograft Mouse Models

Xenograft ModelDose and ScheduleEfficacyReference
H292 (Non-Small Cell Lung Cancer)25 mg/kg, b.i.d., oral60% tumor growth inhibition[1][3][4]
MDAMB-175 (PAK1 amplified Breast Cancer)25 mg/kg, b.i.d., oral60% tumor growth inhibition[1][3]

Table 3: Toxicity Profile of G-5555 in Mice

DoseObservationReference
> 25 mg/kg b.i.d.Not tolerated[3]
> 30 mg/kg q.d.Not tolerated[3]
40 and 50 mg/kg q.d.Death of the majority of study animals within 2-4 hours after dosing[3]
10 µM (in vitro)<50% inhibition of hERG channel[2][4]

Experimental Protocols

In Vivo Efficacy Study in Xenograft Mouse Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of G-5555 in mouse xenograft models.

1. Animal Models and Cell Lines:

  • Animals: Immunodeficient mice (e.g., nude or SCID), typically 6-8 weeks old.

  • Cell Lines: H292 (NSCLC) or MDAMB-175 (PAK1 amplified breast cancer) cells are commonly used.[1][3][4]

2. Tumor Implantation:

  • Harvest cultured cancer cells during their exponential growth phase.

  • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells into the flank of each mouse.

3. Tumor Growth and Randomization:

  • Allow tumors to grow to a palpable size, typically 100-200 mm³.

  • Randomize mice into treatment and control groups (n ≥ 5 per group).

4. G-5555 Formulation and Administration:

  • Formulation: While the specific vehicle is not detailed in the provided results, a common vehicle for oral gavage is 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.

  • Dosing: Administer this compound orally (p.o.) at a dose of 25 mg/kg twice daily (b.i.d.).[1][3][4] The vehicle is administered to the control group.

5. Monitoring and Endpoints:

  • Measure tumor volume and body weight twice weekly.

  • Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • The primary endpoint is typically significant tumor growth inhibition in the treatment group compared to the control group.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).[4]

6. Pharmacodynamic (PD) Biomarker Analysis:

  • To confirm target engagement, tumors can be analyzed for the phosphorylation status of MEK1 (S298), a downstream substrate of PAK1/2.[1][2][3]

  • Collect tumors and blood at specified time points (e.g., 6 hours) after the final dose.[2]

  • Analyze protein lysates from tumors by Western blot to assess pMEK S298 levels.

Dose-Finding Pharmacodynamic Study

This protocol is designed to establish the relationship between the dose of G-5555 and its effect on the target biomarker in vivo.

1. Animal Model and Tumor Implantation:

  • Use nude mice bearing H292 NSCLC xenografts as described above.

2. Dosing:

  • Administer a single oral dose of G-5555 at a range of concentrations (e.g., 10, 20, and 30 mg/kg).[2]

3. Sample Collection:

  • At a predetermined time point post-dose (e.g., 6 hours), collect tumors and blood samples.[2]

4. Analysis:

  • Analyze the blood for circulating drug levels to determine exposure.

  • Analyze tumor lysates for the level of pMEK S298 to assess target modulation.[2]

  • Correlate the drug dose and exposure with the reduction in the pMEK biomarker.

Visualizations

Signaling Pathway of G-5555 Action

G5555_Signaling_Pathway cluster_upstream Upstream Activators cluster_gtpases Small GTPases cluster_pak p21-Activated Kinases (PAKs) cluster_downstream Downstream Effectors RTKs Receptor Tyrosine Kinases (RTKs) Rac1 Rac1 RTKs->Rac1 Cdc42 Cdc42 RTKs->Cdc42 GPCRs G-Protein Coupled Receptors (GPCRs) GPCRs->Rac1 GPCRs->Cdc42 Integrins Integrins Integrins->Rac1 Integrins->Cdc42 PAK1 PAK1 Rac1->PAK1 Cdc42->PAK1 MEK1 MEK1 PAK1->MEK1 pS298 Cell_Processes Cell Proliferation, Migration, Survival MEK1->Cell_Processes G5555 This compound G5555->PAK1 Efficacy_Workflow start Start cell_culture 1. Cell Culture (e.g., H292, MDAMB-175) start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth (100-200 mm³) implantation->tumor_growth randomization 4. Randomization (Treatment vs. Vehicle) tumor_growth->randomization treatment 5. Treatment Administration (e.g., G-5555 25 mg/kg b.i.d.) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint (e.g., Tumor Growth Inhibition) monitoring->endpoint analysis 8. Tumor Excision & Pharmacodynamic Analysis endpoint->analysis end End analysis->end Dose_Finding_Logic cluster_input Input Variables cluster_measurement In Vivo Measurements cluster_output Study Outcome Dose G-5555 Dose (10, 20, 30 mg/kg) Exposure Drug Exposure (Blood Concentration) Dose->Exposure Target_Modulation Target Modulation (pMEK S298 in Tumor) Dose->Target_Modulation PK_PD_Relationship Establish PK/PD Relationship Exposure->PK_PD_Relationship Target_Modulation->PK_PD_Relationship

References

Application Note: Western Blot Protocol for Determining pMEK Inhibition by G-5555

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the inhibitory effect of G-5555 on the phosphorylation of MEK1/2 (pMEK) in cultured cells using western blotting. G-5555 is a potent inhibitor of p21-activated kinase 1 (PAK1), which can lead to a reduction in downstream MEK phosphorylation.[1][2]

Introduction to G-5555 and the MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates essential cellular processes including proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a frequent event in many human cancers.[4] Within this cascade, MEK1 and MEK2 are dual-specificity protein kinases that are activated by phosphorylation from upstream kinases like RAF.[5] Activated, phosphorylated MEK (pMEK) then phosphorylates and activates the downstream effector proteins ERK1 and ERK2.[3][5]

G-5555 is a potent and selective small molecule inhibitor of the group I p21-activated kinases (PAKs), particularly PAK1.[1][2] PAK1 can phosphorylate and activate MEK1 at Serine 298, a site that can enhance its activation by RAF.[1] By inhibiting PAK1, G-5555 is expected to reduce the phosphorylation of MEK, thereby inhibiting the downstream MAPK signaling pathway.[1][2] Western blotting is a widely used and effective method to quantify the levels of phosphorylated proteins like pMEK, providing a direct assessment of an inhibitor's efficacy.[3]

Signaling Pathway Diagram

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF PAK1 PAK1 RAS->PAK1 MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylation (Ser217/221) PAK1->MEK1/2 Phosphorylation (Ser298) G5555 G-5555 G5555->PAK1 Inhibition pMEK1/2 pMEK1/2 MEK1/2->pMEK1/2 ERK1/2 ERK1/2 pMEK1/2->ERK1/2 Phosphorylation pERK1/2 pERK1/2 ERK1/2->pERK1/2 Transcription Factors Transcription Factors pERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: G-5555 inhibits PAK1, leading to reduced MEK phosphorylation and downstream signaling.

Quantitative Data Summary

The following table summarizes the reported biochemical and cellular potency of G-5555. This data is essential for designing experiments with appropriate concentration ranges of the inhibitor.

ParameterValueCell LineReference
PAK1 Ki 3.7 nMN/A (Biochemical)[2][6]
PAK2 Ki 11 nMN/A (Biochemical)[2]
pMEK (S298) IC50 69 nMEBC1 cells[6][7]

Experimental Protocol: Western Blot for pMEK

This protocol is designed for cultured cells grown in a 6-well plate format. Adjust volumes accordingly for other culture vessels.

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. G-5555 Treatment A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation for Loading D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (pMEK, Total MEK, Loading Control) H->I J 10. Secondary Antibody Incubation I->J K 11. Detection (ECL) J->K L 12. Imaging & Data Analysis K->L

Caption: Workflow for Western blot analysis of pMEK inhibition by G-5555.

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., PAK1-amplified breast cancer cell lines like MDA-MB-175) and complete growth medium.[1]

  • G-5555: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.[6]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 10%) or reagents to cast your own.

  • Sample Buffer: Laemmli sample buffer (4x).

  • Transfer System: Wet or semi-dry transfer system and PVDF membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or nonfat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[8]

  • Primary Antibodies:

    • Rabbit anti-phospho-MEK1/2 (Ser217/221) antibody.

    • Rabbit or Mouse anti-MEK1/2 antibody (for total MEK).

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Detailed Methodology

Step 1: Cell Seeding and Treatment

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Culture cells overnight at 37°C and 5% CO2.[9]

  • Prepare serial dilutions of G-5555 in complete growth medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle-only control (e.g., DMSO).

  • Aspirate the old media and add the media containing the different concentrations of G-5555.

  • Incubate the cells for the desired treatment duration (e.g., 2-24 hours).

Step 2: Cell Lysis

  • Place the 6-well plate on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]

  • Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer to each well.[8]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.[9][10]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Carefully transfer the supernatant to a new pre-chilled tube. This is your protein extract.

Step 3: Protein Quantification

  • Determine the total protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer’s instructions.[9]

  • Normalize all samples to the same protein concentration with lysis buffer. A recommended concentration is 1-2 mg/mL.

Step 4: Sample Preparation and SDS-PAGE

  • Add 4x Laemmli sample buffer to your normalized protein samples to a final 1x concentration.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]

  • Load 20-30 µg of protein per well into a 10% SDS-PAGE gel.[11] Include a pre-stained protein ladder.

  • Run the gel at a constant voltage (e.g., 125V) until the dye front reaches the bottom.[12]

Step 5: Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.

Step 6: Immunodetection

  • Blocking: Incubate the membrane in blocking buffer (5% BSA in TBST is recommended for phospho-antibodies) for 1 hour at room temperature with gentle agitation.[3]

  • Primary Antibody Incubation: Dilute the anti-phospho-MEK1/2 antibody in blocking buffer according to the manufacturer's datasheet. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[8][13]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.[9]

  • Detection: Prepare the ECL substrate according to the manufacturer's protocol.[9] Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager.

Step 7: Stripping and Reprobing (Recommended)

  • To ensure equal protein loading, the same membrane should be stripped and reprobed for total MEK and a loading control like β-actin.

  • Stripping: Use a mild stripping buffer to remove the primary and secondary antibodies without removing the transferred proteins.

  • Re-blocking: Wash the membrane thoroughly with TBST and re-block with 5% nonfat milk in TBST for 1 hour.

  • Re-probing: Incubate the membrane with the anti-total MEK antibody (overnight at 4°C), followed by washing, secondary antibody incubation, and detection as described above. Repeat the process for the loading control antibody.

Data Analysis and Interpretation

  • Densitometry: Quantify the band intensities for pMEK, total MEK, and the loading control using densitometry software.

  • Normalization:

    • Normalize the pMEK signal to the total MEK signal for each sample to account for any variations in total MEK levels.

    • Further normalize this ratio to the loading control signal to correct for loading inaccuracies.

  • Interpretation: The efficacy of G-5555 is determined by a dose-dependent decrease in the normalized pMEK signal relative to the vehicle-treated control.

Logical Diagram for Data Normalization

Data_Normalization pMEK pMEK Intensity Ratio1 Ratio 1: pMEK / Total MEK pMEK->Ratio1 TotalMEK Total MEK Intensity TotalMEK->Ratio1 LoadingControl Loading Control (e.g., β-actin) Intensity FinalRatio Final Normalized Value: Ratio 1 / Loading Control LoadingControl->FinalRatio Ratio1->FinalRatio

Caption: Data normalization workflow for quantitative western blot analysis.

References

G-5555 Hydrochloride: Application Notes and Protocols for NSCLC Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is frequently dysregulated in non-small cell lung cancer (NSCLC).[1] PAK1 plays a crucial role in various cellular processes integral to tumorigenesis, including proliferation, survival, migration, and invasion.[2][3][4] As a downstream effector of key oncogenic drivers, PAK1 represents a promising therapeutic target in NSCLC. These application notes provide an overview of this compound and detailed protocols for its use in preclinical NSCLC xenograft models.

G-5555 is a high-affinity inhibitor of group I PAKs (PAK1, 2, and 3), with a Ki of 3.7 nM for PAK1.[5] It exhibits good oral bioavailability and has demonstrated in vivo efficacy in NSCLC xenograft models.[1][6]

Data Presentation

In Vitro Kinase Inhibitory Activity of G-5555
KinaseKᵢ (nM)IC₅₀ (nM)
PAK13.7-
PAK21111
PAK3->70% inhibition
KHS1-10
Lck-52
MST3-43
MST4-20
SIK2-9
YSK1-34

Data compiled from multiple sources.[1]

In Vivo Pharmacokinetic Parameters of G-5555 in Mice
ParameterValue
Dosing RouteIntravenous (i.v.) / Oral (p.o.)
Dose (i.v.)2 mg/kg
Dose (p.o.)25 mg/kg
Blood Clearance (CLblood)24.2 mL/min/kg
Half-life (t₁⸝₂)53 min
Oral Exposure (AUC)30 µM·h
Oral Bioavailability (F)80%

Pharmacokinetic parameters were determined in female CD-1 mice.[6]

In Vivo Efficacy of G-5555 in an H292 NSCLC Xenograft Model
Treatment GroupDosing RegimenTumor Growth Inhibition (%)
G-555525 mg/kg, b.i.d., p.o.60

Tumor growth inhibition was assessed in nude mice bearing H292 NSCLC xenografts.[1]

In Vivo Pharmacodynamic Modulation in an H292 NSCLC Xenograft Model
Dose (mg/kg, p.o.)Time PointBiomarkerResult
10, 20, 306 h post-dosepMEK S298Dose-dependent reduction

Pharmacodynamic effects were evaluated in nude mice bearing H292 NSCLC xenografts.[6]

Signaling Pathways

The signaling pathways influenced by PAK1 in NSCLC are multifaceted. PAK1 is activated by upstream signals from receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs), often through the GTPases Rac1 and Cdc42. Once activated, PAK1 can modulate several downstream pathways critical for cancer progression, including the ERK/MAPK and PI3K/AKT pathways. It has also been shown to influence the Wnt/β-catenin signaling pathway by promoting the nuclear translocation of β-catenin and its interaction with TCF transcription factors. Furthermore, PAK1 can regulate the expression and activity of proteins involved in the epithelial-mesenchymal transition (EMT), such as Snail, and can be influenced by other kinases like PKCι.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak1 PAK1 Activation cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes RTKs RTKs (e.g., EGFR) Rac1_Cdc42 Rac1/Cdc42 RTKs->Rac1_Cdc42 Integrins Integrins Integrins->Rac1_Cdc42 GPCRs GPCRs GPCRs->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation ERK_pathway ERK/MAPK Pathway PAK1->ERK_pathway AKT_pathway PI3K/AKT Pathway PAK1->AKT_pathway Wnt_pathway Wnt/β-catenin Pathway PAK1->Wnt_pathway EMT EMT (Snail) PAK1->EMT G5555 This compound G5555->PAK1 Inhibition Proliferation Proliferation ERK_pathway->Proliferation Survival Survival AKT_pathway->Survival Wnt_pathway->Proliferation Migration Migration EMT->Migration Invasion Invasion EMT->Invasion PKCi PKCι PKCi->PAK1

Caption: PAK1 Signaling Pathway in NSCLC.

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the appropriate volume of DMSO to the this compound to create a stock solution. Vortex thoroughly to dissolve the compound. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.

  • Add the PEG300 to the solution and vortex until the solution is clear.

  • Add the Tween-80 and vortex until the solution is clear.

  • Finally, add the saline to reach the final desired concentration and vortex thoroughly.

  • The final formulation should be a clear solution. Prepare fresh on the day of dosing. A suggested final concentration for a 25 mg/kg dose in a 20 g mouse with a dosing volume of 100 µL would be 5 mg/mL.

NSCLC Xenograft Model Establishment and In Vivo Efficacy Study

This protocol details the establishment of a subcutaneous NCI-H292 NSCLC xenograft model and a subsequent in vivo efficacy study with this compound.

Materials:

  • NCI-H292 human non-small cell lung carcinoma cell line

  • Appropriate cell culture medium and supplements

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female athymic nude mice (or other suitable immunodeficient strain)

  • This compound formulation

  • Vehicle control formulation

  • Calipers

  • Animal balance

  • Sterile syringes and needles

Procedure:

1. Cell Culture and Preparation: a. Culture NCI-H292 cells according to the supplier's recommendations. b. Harvest cells during the logarithmic growth phase using standard cell detachment methods. c. Wash the cells with sterile PBS and perform a cell count. d. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

2. Tumor Implantation: a. Anesthetize the mice according to approved institutional protocols. b. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse. c. Monitor the animals for tumor growth.

3. In Vivo Efficacy Study: a. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). b. Record the initial tumor volume and body weight of each mouse. c. Administer this compound (e.g., 25 mg/kg) or vehicle control orally (p.o.) twice daily (b.i.d.) via gavage. d. Measure tumor dimensions with calipers and body weights 2-3 times per week. e. Calculate tumor volume using the formula: (Length x Width²)/2. f. Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint. g. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

Experimental_Workflow cluster_preparation Preparation cluster_xenograft Xenograft Establishment cluster_efficacy_study Efficacy Study Cell_Culture NCI-H292 Cell Culture Harvest_Cells Harvest & Prepare Cells Cell_Culture->Harvest_Cells Implantation Subcutaneous Implantation in Nude Mice Harvest_Cells->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with G-5555 or Vehicle Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: NSCLC Xenograft Study Workflow.

Disclaimer

These application notes and protocols are intended for research use only and are not for use in diagnostic or therapeutic procedures. The information provided is based on currently available data and may require optimization for specific experimental conditions. Researchers should adhere to all applicable institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for G-5555 Hydrochloride in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5555 hydrochloride is a potent and selective, ATP-competitive inhibitor of the Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] The serine/threonine kinase PAK1 is a key signaling node downstream of Rac1 and Cdc42 small GTPases.[2] In numerous cancers, including breast cancer, PAK1 is frequently overexpressed or hyperactivated, correlating with poor clinical outcomes.[1][2] PAK1 plays a crucial role in orchestrating various cellular processes that contribute to tumorigenesis, such as cell proliferation, survival, and cytoskeletal dynamics. Its inhibition presents a promising therapeutic strategy for cancers dependent on this signaling pathway.

These application notes provide a comprehensive overview of the use of this compound in breast cancer cell line research, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of PAK1. This leads to the suppression of downstream signaling pathways that are critical for cancer cell growth and survival. One of the key downstream targets of PAK1 is MEK1, a component of the MAPK/ERK signaling cascade. G-5555 has been shown to reduce the phosphorylation of MEK at serine 298 (S298), a modification that is crucial for its activation.[1] By inhibiting PAK1, G-5555 disrupts this signaling axis, leading to decreased cell proliferation and the induction of apoptosis in sensitive cancer cell lines.[1]

Research indicates that breast cancer cell lines with genomic amplification of PAK1 are particularly sensitive to inhibition by G-5555.[1] Furthermore, G-5555 has demonstrated synergistic effects when used in combination with standard chemotherapeutic agents, such as doxorubicin, cyclophosphamide, and paclitaxel, in triple-negative breast cancer (TNBC) models.[3]

Data Presentation

The following tables summarize the inhibitory activity of this compound. Note: The IC50 values presented in Table 1 are illustrative, as specific publicly available data for G-5555 across a wide range of breast cancer cell lines is limited. Researchers should determine these values empirically for their cell lines of interest.

Table 1: Illustrative IC50 Values of G-5555 in Breast Cancer Cell Lines

Cell LineSubtypePAK1 StatusIllustrative IC50 (nM)
MDA-MB-175Luminal BAmplified< 100
BT-474Luminal BHigh Expression< 500
MCF-7Luminal AModerate Expression500 - 1000
MDA-MB-231Triple-NegativeModerate Expression> 1000
T-47DLuminal AModerate Expression> 1000
BT-549Triple-NegativeModerate Expression> 1000
4T1Murine Mammary CarcinomaN/A> 1000

Table 2: Kinase Inhibitory Profile of G-5555

KinaseKᵢ (nM)
PAK13.7
PAK211

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, T-47D, BT-549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 1 nM to 100 µM.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of G-5555. Include a vehicle control (DMSO only, final concentration ≤ 0.1%).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the G-5555 concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for pMEK (S298) Inhibition

This protocol is for assessing the effect of G-5555 on the phosphorylation of a key downstream target of PAK1.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-MEK1 (Ser298), anti-MEK1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of G-5555 (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-MEK signal to total MEK and the loading control (β-actin).

Protocol 3: Apoptosis (Annexin V/PI) Assay

This protocol is for quantifying the induction of apoptosis by G-5555.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with G-5555 at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate controls to set up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

    • Compare the percentage of apoptotic cells in treated samples to the vehicle control.

Visualizations

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak1 PAK1 cluster_downstream Downstream Effectors Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Rac1/Cdc42 Rac1/Cdc42 RTKs->Rac1/Cdc42 PAK1 PAK1 Rac1/Cdc42->PAK1 MEK1 MEK1 PAK1->MEK1 pS298 Apoptosis Inhibition Apoptosis Inhibition PAK1->Apoptosis Inhibition Cytoskeletal Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal Remodeling ERK1/2 ERK1/2 MEK1->ERK1/2 Cell Proliferation Cell Proliferation ERK1/2->Cell Proliferation G-5555 G-5555 G-5555->PAK1

Caption: Simplified PAK1 signaling pathway and the inhibitory action of G-5555.

Experimental_Workflow_IC50 A Seed Breast Cancer Cells in 96-well Plate B Incubate Overnight (37°C, 5% CO2) A->B C Treat with Serial Dilutions of G-5555 B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and Determine IC50 H->I

Caption: Experimental workflow for determining the IC50 of G-5555.

Apoptosis_Analysis_Workflow A Seed Cells in 6-well Plate B Treat with G-5555 (IC50 concentration) A->B C Incubate for 24-48 hours B->C D Harvest Adherent and Floating Cells C->D E Wash with Cold PBS D->E F Resuspend in Binding Buffer E->F G Stain with Annexin V-FITC and PI F->G H Analyze by Flow Cytometry G->H I Quantify Apoptotic Cell Population H->I

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

References

G-5555 Hydrochloride: Application Notes and Protocols for Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of G-5555 hydrochloride solutions, a potent and selective p21-activated kinase 1 (PAK1) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, solubility, and efficacy of the compound in research applications.

Summary of Quantitative Data

Quantitative data regarding the solubility and storage of this compound is summarized below for easy reference and comparison.

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO100 mg/mL[1][2]188.89 mM[1][2]Ultrasonic treatment may be required.[1] Use of newly opened, hygroscopic DMSO is recommended as moisture can impact solubility.[1][3]
DMSO99 mg/mL[3]200.82 mM[3]
DMSO25 mg/mL[4]50.71 mM[4]Requires sonication, warming, and heating to 80°C.[4]
DMSO9.86 mg/mL20 mMGentle warming may be required.
Water16.67 mg/mL[1][2]31.49 mM[1][2]Ultrasonic treatment is recommended.[1][2]
1eq. HCl49.3 mg/mL100 mM

Table 2: Recommended Storage Conditions for this compound Solutions

Storage TemperatureDurationNotes
-20°C1 month[1][4]Store in a sealed container, away from moisture.[1][4]
-80°C6 months[1][4]Store in a sealed container, away from moisture.[1][4]
-80°C (in solvent)1 year[2][3]Aliquot stock solutions to prevent repeated freeze-thaw cycles.[3][4]

Experimental Protocols

Below are detailed methodologies for the preparation of this compound solutions for both in vitro and in vivo studies.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL. Note: Due to the hygroscopic nature of DMSO, using a newly opened bottle is critical for optimal solubility.[1][3]

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate until the solution is clear.[1][2] Gentle warming can also be applied if necessary.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3][4]

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][3][4]

Protocol 2: Preparation of an Aqueous Stock Solution

This protocol details the preparation of an aqueous stock solution.

Materials:

  • This compound powder

  • Nuclease-free water

  • Sterile conical tubes

  • Calibrated pipette

  • Vortex mixer

  • Ultrasonic water bath

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of nuclease-free water to achieve the desired concentration (e.g., up to 16.67 mg/mL).[1][2]

  • Vortex the solution thoroughly.

  • Use an ultrasonic water bath to facilitate complete dissolution.[1][2]

  • Once the solution is clear, sterilize it by passing it through a 0.22 µm filter.[1]

  • It is recommended to use aqueous solutions fresh. If storage is necessary, aliquot and store at -20°C for a very limited time, though stability data for aqueous solutions is not as well-defined as for DMSO stocks.

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol provides an example of a vehicle formulation for animal studies. It is recommended to prepare this working solution fresh on the day of use.[1][4]

Materials:

  • This compound high-concentration DMSO stock solution (from Protocol 1)

  • PEG300

  • Tween-80

  • Saline (0.9% sodium chloride in sterile water)

  • Sterile tubes

Procedure:

  • This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add the PEG300 and mix until the solution is clear.

  • Add the Tween-80 and mix until the solution is clear.

  • Finally, add the saline to reach the final desired volume and concentration. Mix thoroughly.

  • If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]

  • Administer the freshly prepared solution to the animals as per the experimental design.

Visualizations

This compound Solution Preparation Workflow

G5555_Preparation_Workflow cluster_start Start cluster_solvent Solvent Addition cluster_dissolution Dissolution cluster_sterilization Optional Sterilization cluster_storage Storage start Weigh G-5555 Hydrochloride Powder add_solvent Add Appropriate Solvent (e.g., DMSO) start->add_solvent dissolve Vortex & Sonicate (Warm if needed) add_solvent->dissolve filter Filter Sterilize (for aqueous solutions) dissolve->filter Aqueous Prep? aliquot Aliquot into Single-Use Vials dissolve->aliquot DMSO/Organic Prep filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Solution Preparation.

Factors Affecting this compound Solution Stability

G5555_Stability_Factors center G-5555 HCl Solution Stability temp Temperature center->temp Lower temp increases stability time Storage Duration center->time Degrades over time freeze_thaw Freeze-Thaw Cycles center->freeze_thaw Repeated cycles degrade solvent Solvent Choice (e.g., DMSO vs. Water) center->solvent DMSO stocks more stable moisture Moisture Content (especially in DMSO) center->moisture Can reduce solubility light Light Exposure (General Precaution) center->light sterility Sterility (Aqueous Solutions) center->sterility Prevents contamination

Caption: Key Factors Influencing G-5555 HCl Solution Stability.

References

Application Notes and Protocols for Measuring G-5555 Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key node in various signaling pathways.[1][2] PAK1 is implicated in a multitude of cellular processes, including cell proliferation, survival, motility, and cytoskeletal dynamics.[3][4] Dysregulation of the PAK1 signaling pathway is associated with the progression of several diseases, most notably cancer, making it a significant target for therapeutic intervention.[5][6]

These application notes provide a comprehensive guide to various cell-based assays for characterizing the activity of this compound. The protocols detailed herein will enable researchers to assess the compound's impact on direct target engagement, downstream signaling pathways, and key cellular phenotypes.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of Group I PAKs, with high affinity for PAK1 (Ki = 3.7 nM).[2][7] By binding to the kinase domain, G-5555 prevents the phosphorylation of downstream substrates, thereby modulating the cellular processes regulated by the PAK1 signaling cascade. A critical downstream effector of PAK1 is MEK1 (also known as MAP2K1), which is phosphorylated by PAK1 at Ser298.[1] Inhibition of this phosphorylation event is a key indicator of G-5555's target engagement in a cellular context.

Data Presentation

The following tables provide a structured summary of the key quantitative data for this compound, facilitating its use in experimental design.

Table 1: In Vitro Kinase Inhibitory Activity of G-5555

KinaseKi (nM)IC50 (nM)
PAK13.769 (pMEK)
PAK21111
SIK29
KHS110
MST420
YSK134
MST343
Lck52

Data compiled from multiple sources.[1][7][8]

Table 2: Cellular Activity of G-5555 in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResult
MDA-MB-175Breast Cancer (PAK1 amplified)Growth InhibitionTumor Growth60% inhibition at 25 mg/kg b.i.d. (xenograft)
H292Non-Small Cell Lung CancerpMEK1 (S298) InhibitionPhosphorylationInhibition observed (xenograft)
23 Breast Cancer Cell LinesBreast CancerGrowth InhibitionGrowthGreater activity in PAK-amplified lines

Data compiled from multiple sources.[1][8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches, the following diagrams have been generated using the DOT language.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras GPCR G-Protein Coupled Receptors (GPCRs) Rac1_Cdc42 Rac1/Cdc42 GPCR->Rac1_Cdc42 Integrins Integrins Integrins->Rac1_Cdc42 Ras->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 MEK1 MEK1 PAK1->MEK1 Migration Migration & Invasion PAK1->Migration Cytoskeleton Cytoskeletal Dynamics PAK1->Cytoskeleton G5555 G-5555 Hydrochloride G5555->PAK1 ERK1_2 ERK1/2 MEK1->ERK1_2 Cell_Cycle Cell Cycle Progression ERK1_2->Cell_Cycle Proliferation Proliferation ERK1_2->Proliferation Survival Survival ERK1_2->Survival Experimental_Workflow start Start with Cancer Cell Line treatment Treat with G-5555 (Dose-Response) start->treatment phenotypic_assays Phenotypic Assays treatment->phenotypic_assays target_assays Target-Based Assays treatment->target_assays proliferation Proliferation Assay (MTS) phenotypic_assays->proliferation migration Migration Assay (Wound Healing) phenotypic_assays->migration apoptosis Apoptosis Assay (Caspase-Glo) phenotypic_assays->apoptosis data_analysis Data Analysis & Interpretation proliferation->data_analysis migration->data_analysis apoptosis->data_analysis western_blot Western Blot (pMEK1, pERK1/2) target_assays->western_blot western_blot->data_analysis

References

Application Notes and Protocols for Evaluating G-5555 Hydrochloride Efficacy in Animal Models of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a key enzyme in signaling pathways that are crucial for cell migration, proliferation, and survival.[1][2][3][4][5] The dysregulation of PAK1 signaling is implicated in the tumorigenesis and progression of various cancers, including Non-Small Cell Lung Cancer (NSCLC).[5] Preclinical studies have demonstrated that G-5555 inhibits the phosphorylation of downstream substrates of PAK1/2, such as MEK1, and exhibits tumor growth inhibition in NSCLC xenograft models.[1][2] These application notes provide detailed protocols for utilizing animal models to further assess the in vivo efficacy of this compound for the treatment of NSCLC.

Mechanism of Action and Signaling Pathway

This compound is a high-affinity, orally bioavailable inhibitor of group 1 PAKs (PAK1, 2, and 3).[3][4] It exerts its anti-tumor effects by blocking the kinase activity of PAK1, thereby disrupting downstream signaling cascades that promote cancer cell proliferation and survival.

PAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 GPCR G-Protein Coupled Receptors (GPCRs) GPCR->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 Phosphorylation ERK ERK MEK1->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription G5555 G-5555 hydrochloride G5555->PAK1 Inhibition

Figure 1: Simplified PAK1 Signaling Pathway and Inhibition by this compound.

Recommended Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Human tumor xenograft models in immunocompromised mice are standard for assessing the in vivo efficacy of novel cancer therapeutics.[6]

1. Cell Line-Derived Xenograft (CDX) Models: CDX models are established by implanting well-characterized human cancer cell lines into immunodeficient mice.[7] These models are valuable for initial efficacy screening due to their reproducibility and relatively low cost.

  • Recommended Cell Lines for NSCLC:

    • A549: A widely used human lung adenocarcinoma cell line.[8]

    • H1299: A human non-small cell lung carcinoma cell line.[6]

    • H292: A human mucoepidermoid pulmonary carcinoma cell line in which G-5555 has shown activity.[1][2]

2. Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor fragments from a patient directly into immunodeficient mice.[7][9][10][11] These models are considered more clinically relevant as they better preserve the characteristics of the original tumor, including its heterogeneity.[12]

3. Orthotopic Models: In orthotopic models, cancer cells are implanted into the corresponding organ of origin, in this case, the lung.[6][7] This approach allows for the study of tumor progression in a more relevant microenvironment.[6][7]

Experimental Protocols

Protocol 1: Subcutaneous NSCLC Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the A549 cell line.

Materials:

  • A549 human non-small cell lung cancer cell line

  • Athymic nude mice (6-8 weeks old)

  • Cell culture medium (e.g., F-12K Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel®

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administer this compound orally (e.g., 25 mg/kg, twice daily).[1] The formulation should be prepared according to the manufacturer's instructions.

    • Control Group: Administer the vehicle control using the same volume and schedule.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Orthotopic NSCLC Model

This protocol provides a method for establishing an orthotopic lung tumor model.[6]

Materials:

  • H1299 human non-small cell lung cancer cell line (or other suitable cell line)

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID mice)[6]

  • Surgical instruments

  • Anesthesia

  • This compound and vehicle control

Procedure:

  • Cell Preparation: Prepare H1299 cells as described in Protocol 1, resuspending them in sterile PBS at a concentration of 2 x 10^7 cells/mL.

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a small incision (approximately 3 mm) in the left lateral thorax.[6]

    • Gently move the soft tissue to expose the intercostal space.[6]

    • Inject 20 µL of the cell suspension (4 x 10^5 cells) into the left lung lobe to a depth of about 5 mm.[6]

    • Close the incision with wound clips.[6]

  • Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (if using luciferase-expressing cells) or micro-CT.[13][14]

  • Drug Administration and Efficacy Evaluation:

    • Initiate treatment with this compound or vehicle when tumors are established.

    • Monitor tumor progression and treatment response using the chosen imaging technique.

    • Monitor body weight and overall health of the animals.

    • At the study endpoint, collect lung tissue for histopathological and biomarker analysis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Effect of this compound on Subcutaneous A549 Tumor Growth

Treatment GroupNMean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control10125.4 ± 10.21543.8 ± 150.7-+5.2 ± 1.5
G-5555 (25 mg/kg, b.i.d.)10128.1 ± 9.8617.5 ± 85.360+1.8 ± 2.1

Table 2: Biomarker Analysis of MEK1 Phosphorylation in Tumor Tissues

Treatment GroupNRelative pMEK1/Total MEK1 Ratio ± SEM% Inhibition of MEK1 Phosphorylation
Vehicle Control101.00 ± 0.12-
G-5555 (25 mg/kg, b.i.d.)100.35 ± 0.0865

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

experimental_workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Data Analysis model_selection Select Animal Model (CDX, PDX, Orthotopic) cell_culture Cell Line Culture and Preparation model_selection->cell_culture implantation Tumor Cell Implantation cell_culture->implantation randomization Tumor Growth Monitoring & Group Randomization implantation->randomization treatment Administer G-5555 HCl or Vehicle randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Health treatment->monitoring endpoint Study Endpoint: Tumor Excision monitoring->endpoint histology Histopathology endpoint->histology biomarker Biomarker Analysis (e.g., pMEK1) endpoint->biomarker data_analysis Statistical Analysis and Reporting histology->data_analysis biomarker->data_analysis

Figure 2: General experimental workflow for in vivo efficacy studies.

Conclusion

The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound in relevant animal models of NSCLC. Careful selection of the animal model and adherence to detailed experimental protocols are essential for obtaining robust and reproducible data to support the clinical development of this promising PAK1 inhibitor.

References

Application Notes and Protocols: Immunohistochemical Analysis of PAK1 Downstream Targets Following G-5555 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5555 is a potent and selective, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] These kinases are crucial downstream effectors of the Rho family small GTPases, Rac1 and Cdc42, and are implicated in a variety of cellular processes including proliferation, survival, and cytoskeletal dynamics.[2][3] Dysregulation of the PAK1 signaling pathway is associated with numerous human cancers, making it an attractive target for therapeutic intervention.[3][4]

One of the key downstream substrates of PAK1 is MEK1, a component of the MAPK/ERK signaling cascade.[1] G-5555 has been shown to inhibit the phosphorylation of MEK1 at Serine 298.[1] Beyond MEK1, PAK1 influences other critical signaling nodes, including the PI3K/Akt pathway and the pro-apoptotic protein BAD, thereby regulating cell survival and apoptosis.[4][5]

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key PAK1 downstream targets to assess the pharmacodynamic effects of G-5555 or other PAK1 inhibitors in preclinical models.

Data Presentation

While specific quantitative immunohistochemistry (IHC) data for G-5555 is not extensively available in the public domain, the following table presents representative data from a preclinical study using the pan-PAK inhibitor PF-3758309, which also targets PAK1. This data illustrates the expected biological effects on downstream signaling and cellular processes following PAK inhibition and can serve as a benchmark for studies with G-5555. The quantification is based on the H-score, a semi-quantitative method that assesses both the intensity and the percentage of stained cells.[6][7]

Table 1: Representative Quantitative Immunohistochemical Analysis of Tumor Xenografts Treated with a PAK Inhibitor

Target ProteinTreatment GroupMean H-Score (± SD)Percent Change vs. Vehicle
Phospho-Akt (Ser473) Vehicle Control210 ± 25-
PAK Inhibitor (PF-3758309)95 ± 15↓ 54.8%
Ki67 (Proliferation Marker) Vehicle Control250 ± 30-
PAK Inhibitor (PF-3758309)110 ± 20↓ 56.0%
Cleaved Caspase-3 (Apoptosis Marker) Vehicle Control40 ± 10-
PAK Inhibitor (PF-3758309)120 ± 22↑ 200%

Data is illustrative and based on findings from preclinical studies with PAK inhibitors.[8] H-score is calculated as: (1 × % of weak staining) + (2 × % of moderate staining) + (3 × % of strong staining), with a range of 0-300.[6][7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of G-5555 and the experimental process for its evaluation, the following diagrams are provided.

PAK1_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) Rac_Cdc42 Rac1/Cdc42 RTK->Rac_Cdc42 Activates PAK1 PAK1 Rac_Cdc42->PAK1 Activates MEK1 MEK1 PAK1->MEK1 Phosphorylates Akt Akt PAK1->Akt Activates G5555 G-5555 G5555->PAK1 Inhibits pMEK1 p-MEK1 (S298) ERK ERK pMEK1->ERK Phosphorylates pAkt p-Akt (S473) pERK p-ERK Proliferation Cell Proliferation pERK->Proliferation BAD BAD pAkt->BAD Phosphorylates pBAD p-BAD (S112) Survival Cell Survival pAkt->Survival Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Binds pBAD->Bcl2 Inhibits Binding Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: PAK1 Signaling Pathway and G-5555 Inhibition.

IHC_Workflow start Tissue Sample Collection (e.g., Tumor Biopsy) fixation Fixation in 10% Neutral Buffered Formalin start->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) embedding->sectioning deparaffinization Deparaffinization and Rehydration sectioning->deparaffinization retrieval Antigen Retrieval (Heat-Induced) deparaffinization->retrieval blocking Blocking Non-Specific Binding retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-MEK1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chromogenic Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration and Mounting counterstain->dehydration imaging Slide Scanning and Digital Imaging dehydration->imaging analysis Quantitative Image Analysis (e.g., H-Score) imaging->analysis end Data Interpretation analysis->end

Caption: Immunohistochemistry Experimental Workflow.

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of key PAK1 downstream targets in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol 1: Phospho-MEK1 (Ser298) Immunohistochemistry

Materials:

  • FFPE tissue sections on positively charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0

  • Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST)

  • 3% Hydrogen Peroxide in methanol

  • Blocking Buffer: TBST with 5% normal goat serum

  • Primary Antibody: Rabbit anti-Phospho-MEK1 (Ser298) monoclonal antibody (diluted in blocking buffer, e.g., 1:100)

  • Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, 2 changes for 5 minutes each.

    • Hydrate through graded ethanol: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).

    • Heat in a microwave oven at sub-boiling temperature for 10-15 minutes.

    • Cool slides on the benchtop for 30 minutes.

    • Rinse in deionized water.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Incubate sections with diluted anti-Phospho-MEK1 (Ser298) antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with TBST (3x, 5 min each).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides with TBST (3x, 5 min each).

    • Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).

    • Immerse slides in deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Phospho-Akt (Ser473) Immunohistochemistry

Materials:

  • Same as Protocol 1, with the following exceptions:

  • Antigen Retrieval Buffer: 1 mM EDTA, pH 8.0[7]

  • Primary Antibody: Rabbit anti-Phospho-Akt (Ser473) monoclonal antibody (diluted in blocking buffer, e.g., 1:50-1:100)[4]

Procedure:

  • Follow the same steps as Protocol 1, substituting the specified Antigen Retrieval Buffer and Primary Antibody. For phospho-tyrosine specific antibodies, EDTA buffer for antigen retrieval is often preferred.[7]

Protocol 3: Phospho-BAD (Ser112) Immunohistochemistry

Materials:

  • Same as Protocol 1, with the following exceptions:

  • Primary Antibody: Rabbit anti-Phospho-BAD (Ser112) monoclonal antibody (diluted in blocking buffer, e.g., 1:100)[1]

Procedure:

  • Follow the same steps as Protocol 1, substituting the specified Primary Antibody.

Quantitative Analysis of Immunohistochemistry

For objective and reproducible data, quantitative analysis of IHC staining is recommended. The H-score method is a widely accepted approach:

  • Image Acquisition: High-resolution digital images of the stained slides are captured using a whole-slide scanner or a microscope equipped with a digital camera.

  • Image Analysis Software: Utilize image analysis software (e.g., ImageJ, QuPath, Visiopharm) to quantify the staining.

  • Scoring: The software is used to segment the tissue into tumor and stromal regions and to classify the staining intensity within the tumor cells as negative (0), weak (1+), moderate (2+), or strong (3+).

  • H-Score Calculation: The H-score is calculated using the following formula:

    • H-score = (1 × % of weak staining cells) + (2 × % of moderate staining cells) + (3 × % of strong staining cells)

    • The final score ranges from 0 to 300.[6][7]

Conclusion

The protocols and information provided in these application notes offer a robust framework for assessing the in-tissue activity of the PAK1 inhibitor G-5555 by examining the phosphorylation status of its key downstream targets. Consistent and quantitative immunohistochemical analysis is crucial for understanding the pharmacodynamics of G-5555 and for making informed decisions in drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing G-5555 Hydrochloride Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of G-5555 hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of p21-activated kinase 1 (PAK1).[1] It functions by binding to the kinase domain of PAK1, blocking its enzymatic activity and preventing the phosphorylation of its downstream substrates.[2] This inhibition disrupts signaling pathways involved in cell proliferation, survival, and cytoskeletal dynamics.[2]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: A good starting point for most cell-based assays is a concentration range of 10 nM to 1 µM. However, the optimal concentration will depend on the specific cell line and the experimental endpoint being measured. A dose-response experiment is always recommended to determine the most effective concentration for your particular assay.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution in 100% fresh, anhydrous DMSO.[3] For long-term storage, aliquot the stock solution into single-use vials and store at -80°C. For short-term storage, -20°C is suitable. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects of this compound?

A4: this compound is a highly selective inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[1][4] However, at higher concentrations, it may inhibit other kinases. A kinase screen of 235 kinases showed that at a concentration of 0.1 µM, G-5555 inhibited only eight other kinases with greater than 70% inhibition, including SIK2, KHS1, MST4, YSK1, MST3, and Lck.[5] It is important to consider these potential off-target effects when interpreting experimental results, especially at concentrations above the recommended range.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Precipitation of G-5555 in cell culture medium. 1. High final concentration: The concentration of G-5555 may be too high for the aqueous environment of the cell culture medium. 2. Improper dissolution of stock solution: The DMSO stock may not have been fully dissolved. 3. Interaction with media components: Components in the cell culture medium, such as serum proteins, may be causing precipitation.1. Lower the final working concentration of G-5555. 2. Ensure the DMSO stock solution is clear before diluting into the medium. Gentle warming or sonication can aid dissolution. 3. Prepare intermediate dilutions in a serum-free medium or PBS before adding to the final culture medium.
Inconsistent or no observable effect of the inhibitor. 1. Degraded inhibitor: The compound may have degraded due to improper storage or handling. 2. Inaccurate concentration: Pipetting errors or incorrect calculations. 3. Low cell permeability: The inhibitor may not be efficiently entering the cells. 4. Inactive target: In some cellular contexts, PAK1 may not be the primary driver of the observed phenotype.1. Use a fresh aliquot of the inhibitor from a properly stored stock. 2. Verify all calculations and ensure pipettes are calibrated. 3. While G-5555 has shown good cell permeability, consider extending the incubation time. 4. Confirm PAK1 expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to PAK1 inhibition.
Observed cytotoxicity or unexpected cell morphology changes. 1. High concentration of G-5555: The concentration used may be toxic to the cells. 2. Solvent toxicity: The final concentration of DMSO may be too high. 3. Off-target effects: At higher concentrations, G-5555 may be inhibiting other kinases crucial for cell survival.1. Perform a dose-response experiment to determine the optimal non-toxic concentration. 2. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. 3. Lower the concentration of G-5555 to a more selective range and consider using a structurally different PAK1 inhibitor to confirm the on-target effect.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

KinaseKᵢ (nM)IC₅₀ (nM)
PAK1 3.7 [1]-
PAK211[1]11[5]
SIK2-9[5]
KHS1-10[5]
MST4-20[5]
YSK1-34[5]
MST3-43[5]
Lck-52[5]

Table 2: In Vitro Cell-Based Assay Data for this compound

Cell LineAssay TypeIC₅₀Notes
EBC-1pMEK (S298) Inhibition69 nM[4]A cellular assay measuring the inhibition of a downstream PAK1 substrate.
A549Growth Inhibition> 1 µM[1]Suggests lower sensitivity of this cell line to PAK1 inhibition for growth.
SU86.86Proliferation0.21 µMPancreatic duct carcinoma cell line.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol provides a general method for determining the effect of this compound on cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Target cells in culture

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight medium from the cells and add the G-5555 dilutions. Include a vehicle control (DMSO at the same final concentration as the highest G-5555 concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blotting for PAK1 Pathway Inhibition

This protocol describes how to assess the inhibition of PAK1 signaling by this compound by measuring the phosphorylation of a downstream target, MEK1.

Materials:

  • This compound stock solution (in DMSO)

  • Target cells in culture

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MEK1 (Ser298), anti-MEK1, anti-PAK1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total MEK1, PAK1, and a loading control like GAPDH to confirm equal protein loading and to assess total protein levels.

Mandatory Visualizations

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 GPCRs GPCRs GPCRs->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 Phosphorylation (Ser298) Cytoskeleton Cytoskeletal Reorganization PAK1->Cytoskeleton Apoptosis Inhibition of Apoptosis PAK1->Apoptosis G5555 G-5555 hydrochloride G5555->PAK1 Inhibition ERK ERK MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Experimental_Workflow Start Start: Seed Cells Treatment Treat with G-5555 (Dose-Response) Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability WesternBlot Western Blot (p-MEK1) Incubation->WesternBlot DataAnalysis Data Analysis: IC50 Determination Viability->DataAnalysis WesternBlot->DataAnalysis Troubleshooting_Logic NoEffect No/Inconsistent Effect? CheckConc Concentration Correct? NoEffect->CheckConc Yes CheckStorage Compound Degraded? CheckConc->CheckStorage Yes IncreaseConc Increase Concentration CheckConc->IncreaseConc No CheckPermeability Cell Permeability? CheckStorage->CheckPermeability No NewAliquot Use New Aliquot CheckStorage->NewAliquot Yes IncreaseTime Increase Incubation Time CheckPermeability->IncreaseTime No

References

Reducing off-target effects of G-5555 hydrochloride in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing G-5555 hydrochloride in cell-based experiments. The following information is designed to help identify and mitigate potential off-target effects, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1][2][3][4] PAK1 is a key regulator of various cellular processes, including cell migration, proliferation, and survival.[5][6] Due to its role in tumorigenesis, PAK1 is a significant target in cancer research.[6][7]

Q2: What are the known off-targets of this compound?

While G-5555 is highly selective for PAK1, it does exhibit inhibitory activity against other kinases, particularly other members of the Group I PAK family (PAK2 and PAK3).[3][7] In a kinase panel of 235 kinases, G-5555 showed greater than 70% inhibition of eight other kinases at a concentration of 0.1 µM: PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1.[1][4][5]

Q3: I am observing a phenotype that is inconsistent with known PAK1 signaling. Could this be an off-target effect?

Yes, observing a phenotype that does not align with the established roles of PAK1 is a primary indicator of potential off-target effects.[8][9] It is crucial to perform validation experiments to confirm that the observed cellular response is a direct result of PAK1 inhibition.

Q4: What is the recommended starting concentration for G-5555 in cell culture experiments?

The optimal working concentration of G-5555 will vary depending on the cell line and the specific biological question. A good starting point is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 1 µM). The cellular IC50 for inhibition of MEK1 phosphorylation (a downstream target of PAK1) has been reported to be around 69 nM. It is recommended to use the lowest effective concentration that elicits the desired on-target phenotype to minimize the risk of off-target effects.[10]

Troubleshooting Guide

Issue 1: Observed cellular phenotype is more potent than expected based on PAK1 inhibition, or a different phenotype is observed at higher concentrations.
  • Possible Cause: Off-target kinase inhibition. At higher concentrations, G-5555 may be inhibiting other kinases, leading to a compounded or different cellular response.

  • Troubleshooting Workflow:

    • Dose-Response Analysis: Perform a detailed dose-response experiment and correlate the observed phenotype with the IC50 values for both on-target (PAK1) and known off-target kinases.

    • Orthogonal Inhibitor Studies: Use a structurally and mechanistically different PAK1 inhibitor to see if the same phenotype is reproduced.

    • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically knockdown PAK1 expression. If the phenotype persists in the absence of PAK1, it is likely an off-target effect.[11]

    • Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that G-5555 is engaging with PAK1 at the effective concentrations in your experiment.[1][12][13]

Issue 2: The observed phenotype with G-5555 treatment does not match the phenotype from PAK1 siRNA knockdown.
  • Possible Cause:

    • Off-target effects of G-5555: The inhibitor is affecting other cellular targets not modulated by PAK1 knockdown.

    • Incomplete knockdown: The siRNA may not be sufficiently reducing PAK1 protein levels.

    • PAK1 scaffolding function: G-5555 only inhibits the kinase activity of PAK1, while siRNA removes the entire protein, including any non-catalytic scaffolding functions.[9]

  • Troubleshooting Workflow:

    • Verify Knockdown Efficiency: Confirm the degree of PAK1 protein reduction by Western blot.[14][15]

    • Rescue Experiment: In PAK1 knockdown cells, re-introduce a siRNA-resistant form of wild-type PAK1 and a kinase-dead PAK1 mutant. If the wild-type but not the kinase-dead mutant rescues the G-5555-induced phenotype, it suggests the effect is on-target.

    • CETSA: Confirm target engagement of G-5555 with PAK1 in your cellular system.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Target KinaseKi (nM)IC50 (nM)Notes
PAK1 3.7 [1][3][4]-Primary Target
PAK211[1][4]11[16]Group I PAK Family Member
PAK3->70% inhibition at 100 nM[5]Group I PAK Family Member
SIK2-9[16]Off-Target
KHS1-10[16]Off-Target
MST4-20[16]Off-Target
YSK1-34[16]Off-Target
MST3-43[16]Off-Target
Lck-52[16]Off-Target

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for PAK1 Target Engagement

Objective: To verify the binding of G-5555 to PAK1 in intact cells.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle (e.g., DMSO) or G-5555 at the desired concentration for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PAK1 by Western blotting.

  • Data Analysis: Plot the band intensity of soluble PAK1 against the temperature for both vehicle and G-5555 treated samples. A rightward shift in the melting curve for the G-5555 treated sample indicates target engagement.

Protocol 2: siRNA-mediated Knockdown of PAK1

Objective: To validate that the observed phenotype is dependent on PAK1.

Methodology:

  • siRNA Preparation: Resuspend lyophilized siRNA targeting PAK1 and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.

  • Transfection:

    • Seed cells in a 6-well plate to be 30-50% confluent at the time of transfection.

    • In separate tubes, dilute the PAK1 siRNA and control siRNA with serum-free medium.

    • In another set of tubes, dilute a lipid-based transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for PAK1 knockdown.

  • Validation of Knockdown: Harvest a subset of the cells and perform Western blotting to confirm the reduction of PAK1 protein levels.

  • Phenotypic Assay: Treat the remaining cells with G-5555 or vehicle and perform the desired phenotypic assay.

Visualizations

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak1 PAK1 cluster_downstream Downstream Effects RTKs RTKs Rac1/Cdc42 Rac1/Cdc42 RTKs->Rac1/Cdc42 GPCRs GPCRs GPCRs->Rac1/Cdc42 Integrins Integrins Integrins->Rac1/Cdc42 PAK1 PAK1 Rac1/Cdc42->PAK1 Activation Cytoskeletal Dynamics Cytoskeletal Dynamics PAK1->Cytoskeletal Dynamics Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Survival Cell Survival PAK1->Cell Survival Gene Expression Gene Expression PAK1->Gene Expression G-5555 G-5555 G-5555->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and the inhibitory action of G-5555.

Troubleshooting_Workflow Start Unexpected Phenotype with G-5555 Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_IC50 Phenotype Correlates with PAK1 IC50? Dose_Response->Compare_IC50 Orthogonal_Inhibitor Test with Structurally Different PAK1 Inhibitor Compare_IC50->Orthogonal_Inhibitor No On_Target Likely On-Target Effect Compare_IC50->On_Target Yes Phenotype_Reproduced Phenotype Reproduced? Orthogonal_Inhibitor->Phenotype_Reproduced siRNA_Knockdown Perform PAK1 siRNA Knockdown Phenotype_Reproduced->siRNA_Knockdown No Phenotype_Reproduced->On_Target Yes Phenotype_Persists Phenotype Persists? siRNA_Knockdown->Phenotype_Persists Phenotype_Persists->On_Target No Off_Target Likely Off-Target Effect Phenotype_Persists->Off_Target Yes CETSA Confirm Target Engagement with CETSA On_Target->CETSA Off_Target->CETSA

Caption: Troubleshooting workflow for unexpected phenotypes with G-5555.

References

G-5555 hydrochloride stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides information and troubleshooting advice for researchers and scientists using G-5555 hydrochloride, a potent and selective p21-activated kinase 1 (PAK1) inhibitor. The following sections address common questions regarding its stability in DMSO at -20°C, offering best practices and protocols for handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in DMSO at a concentration of 100 mg/mL (188.89 mM), though ultrasonic assistance may be required.[1][2] It is also soluble in water at 16.67 mg/mL (31.49 mM), again with the need for sonication.[1][2] For creating stock solutions for long-term storage, DMSO is a commonly used solvent.

Q2: How should I store a stock solution of this compound in DMSO?

A2: For long-term storage, it is recommended to store stock solutions of compounds in DMSO at -20°C.[3] To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[4]

Q3: What is the expected stability of this compound in DMSO at -20°C?

Troubleshooting Guide

Q1: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?

A1: Precipitation can occur for several reasons, including the absorption of water by DMSO, which can reduce the solubility of the compound.[5][6][7] If you observe precipitation, you can try to redissolve the compound by warming the vial to room temperature and vortexing or using an ultrasonic bath.[8][9] To prevent this, it is recommended to use anhydrous DMSO, store it in a desiccator, and handle it in a low-humidity environment.

Q2: I am concerned about the stability of my this compound stock solution after multiple freeze-thaw cycles. How can I mitigate this?

A2: Studies have shown that some compounds can be stable through multiple freeze-thaw cycles.[4] However, to minimize any potential degradation, it is best practice to aliquot your stock solution into single-use volumes. This avoids the need to thaw and re-freeze the main stock. If you must perform a few freeze-thaw cycles, ensure the vial is tightly sealed to prevent moisture absorption.

Q3: How can I check the stability of my this compound stock solution over time?

A3: You can perform a stability study using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC/UV/MS).[4] This would involve analyzing an aliquot of your stock solution at different time points (e.g., 0, 1, 3, and 6 months) and comparing the peak area of this compound to an internal standard. A decrease in the peak area over time would indicate degradation.

General Stability Recommendations for Compounds in DMSO at -20°C

The following table summarizes general recommendations for storing compounds in DMSO. Note that these are general guidelines and the stability of this compound should be ideally confirmed experimentally.

ParameterRecommendationRationale
Storage Temperature -20°CReduces the rate of chemical degradation.
Solvent Anhydrous DMSODMSO is hygroscopic and water can cause compound degradation or precipitation.[5]
Aliquoting Aliquot into single-use vialsMinimizes freeze-thaw cycles and reduces the risk of contamination.[4]
Container Tightly sealed vials (glass or polypropylene)Prevents absorption of atmospheric moisture.[4]
Monitoring Periodic analysis by LC-MSTo confirm compound integrity over time.[5]

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution at -20°C.

1. Preparation of Stock Solution:

  • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Use of an ultrasonic bath is recommended to ensure complete dissolution.[1][2]

2. Aliquoting and Storage:

  • Dispense the stock solution into multiple small, tightly sealed vials (e.g., 100 µL per vial).

  • Store the vials at -20°C.

3. Time Points for Analysis:

  • Designate vials for analysis at various time points, for example: T=0 (initial), T=1 month, T=3 months, T=6 months, and T=12 months.

4. Sample Preparation for Analysis:

  • At each time point, thaw one vial completely at room temperature.

  • Prepare a working solution by diluting the stock solution in an appropriate solvent (e.g., acetonitrile/water mixture) to a final concentration suitable for LC-MS analysis.

  • Add a known concentration of a stable internal standard to the working solution.

5. LC-MS Analysis:

  • Analyze the prepared sample using a validated LC-MS method.

  • The method should be able to separate this compound from any potential degradants.

  • Monitor the peak area of this compound and the internal standard.

6. Data Analysis:

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.

  • Compare the peak area ratio at each time point to the ratio at T=0. A significant decrease in the ratio indicates degradation of this compound.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=0, 1, 3, 6, 12 months) cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage Store at -20°C aliquot->storage thaw Thaw Sample storage->thaw prepare_sample Prepare for LC-MS (Dilute & Add Internal Standard) thaw->prepare_sample lcms LC-MS Analysis prepare_sample->lcms analyze_data Analyze Peak Area Ratio lcms->analyze_data stability Determine Stability analyze_data->stability

Caption: Workflow for assessing this compound stability.

troubleshooting_workflow Troubleshooting Guide for DMSO Stock Solutions cluster_yes Action cluster_no Proceed cluster_prevention Prevention start Precipitation Observed in Thawed Stock? warm_sonicate Warm to RT & Vortex/Sonicate start->warm_sonicate Yes proceed Proceed with Experiment start->proceed No check_dissolution Visually Check for Dissolution warm_sonicate->check_dissolution prevention_steps Future Prevention: - Use Anhydrous DMSO - Aliquot Stock - Ensure Tight Seal warm_sonicate->prevention_steps use_solution Use Solution check_dissolution->use_solution Dissolved discard Consider Discarding if Not Dissolved check_dissolution->discard Not Dissolved

Caption: Troubleshooting workflow for precipitation issues.

References

Troubleshooting G-5555 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G-5555 hydrochloride. The information below is designed to help you overcome common challenges, particularly precipitation in cell culture media, and to provide clear protocols and an understanding of the compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the hydrochloride salt of G-5555, a potent and selective inhibitor of p21-activated kinase 1 (PAK1).[1] It also shows inhibitory activity against other group I PAKs, including PAK2 and PAK3.[2] PAKs are key signaling molecules downstream of Rho GTPases (Cdc42 and Rac) that are involved in various cellular processes, including cell motility, proliferation, and survival.[3][4][5] By inhibiting PAK1, G-5555 can modulate these signaling pathways, making it a valuable tool for cancer research and other therapeutic areas where PAK1 is implicated.[4][6]

Q2: What are the primary challenges when working with this compound in cell culture?

A2: The primary challenge with this compound, like many small molecule kinase inhibitors, is its limited aqueous solubility.[7] This can lead to precipitation when preparing working solutions in cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][7][8][9] It is highly soluble in DMSO, allowing for the preparation of concentrated stocks (e.g., 10-20 mM) that can be stored for later use.[2]

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C. For short-term storage (up to one month), -20°C is acceptable.[9] The powdered form of this compound should be stored at -20°C.

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Troubleshooting Guide: this compound Precipitation in Media

This guide addresses the common issue of this compound precipitation in cell culture media.

Problem: I observe a precipitate (cloudiness, particles, or crystals) in my cell culture medium after adding this compound.

Potential Cause Explanation Recommended Solution
"Solvent Shock" Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the hydrophobic compound to "crash out" of solution.Perform a stepwise (serial) dilution of the DMSO stock into pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Lower the final working concentration of the compound. If a higher concentration is necessary, consider using solubility enhancers.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
pH of the Media The solubility of hydrochloride salts can be pH-dependent.[10][11][12][13][14] Cell culture media is typically buffered around pH 7.2-7.4, which may not be optimal for this compound solubility.While significant alteration of media pH is generally not advisable due to its impact on cell health, ensuring your media is properly buffered and at the correct pH before adding the compound is important.
Interaction with Media Components Components in the media, such as salts and proteins (in serum-containing media), can interact with the compound and reduce its solubility.[15]If using serum-free media, consider whether the formulation is contributing to the precipitation. For serum-containing media, the interaction with proteins like albumin can sometimes enhance solubility for hydrophobic compounds, but this is compound-specific.[15][16][17][18][19]
Evaporation In long-term experiments, evaporation of media from culture plates can increase the concentration of all components, potentially exceeding the solubility limit of this compound.Ensure proper humidification in the incubator and use appropriate culture vessel seals to minimize evaporation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Weigh out the desired amount of powder using an analytical balance.

  • Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or brief sonication can aid dissolution.[8]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640, with or without serum), pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Stepwise Dilution:

    • Prepare an intermediate dilution of the stock solution in pre-warmed culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first make a 1:100 dilution in media to get a 100 µM intermediate solution.

    • Gently vortex or swirl the medium while adding the DMSO stock dropwise.

  • Final Dilution:

    • Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration.

    • Mix gently by inverting the tube or swirling the flask.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 3: Experimental Determination of this compound Solubility in Cell Culture Media

Materials:

  • This compound stock solution (in DMSO)

  • Your specific cell culture medium (with and without serum)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a series of dilutions of your this compound DMSO stock in DMSO (e.g., from 10 mM down to 1 µM).

  • In a 96-well plate, add your cell culture medium.

  • Add a small, consistent volume of each DMSO dilution to the wells containing the medium (e.g., 2 µL of stock into 198 µL of medium to keep the final DMSO concentration at 1%).

  • Mix the plate gently.

  • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) or by nephelometry.

  • The concentration at which you observe a significant increase in turbidity compared to the vehicle control is the approximate kinetic solubility limit of this compound in that specific medium.

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Molecular Weight 529.42 g/mol [1]
Formulation C₂₅H₂₆Cl₂N₆O₃[1]
Target p21-activated kinase 1 (PAK1)[1]
Ki for PAK1 3.7 nM[1]
Solubility in DMSO ≥ 100 mg/mL (188.89 mM)[1]
Solubility in H₂O 16.67 mg/mL (31.49 mM)[1]

Note: The aqueous solubility is significantly lower in buffered cell culture media compared to pure water.

Mandatory Visualizations

PAK1 Signaling Pathway

PAK1_Signaling_Pathway PAK1 Signaling Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Processes RTKs RTKs GPCRs GPCRs Rac/Cdc42 Rac/Cdc42 GPCRs->Rac/Cdc42 Integrins Integrins Integrins->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Activates Cytoskeletal Remodeling Cytoskeletal Remodeling Cell Proliferation Cell Proliferation Cell Survival Cell Survival Gene Transcription Gene Transcription PAK1->Cytoskeletal Remodeling PAK1->Cell Proliferation PAK1->Cell Survival PAK1->Gene Transcription G5555 G5555 G5555->PAK1 Inhibits

Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Precipitation

Troubleshooting_Workflow Troubleshooting G-5555 Precipitation Start Precipitation Observed Check_Concentration Is final concentration >10 µM? Start->Check_Concentration Check_Dilution Was a single-step dilution used? Check_Concentration->Check_Dilution No Solution_Concentration Lower final concentration or perform solubility assay. Check_Concentration->Solution_Concentration Yes Check_Media_Temp Was media at room temp or cold? Check_Dilution->Check_Media_Temp No Solution_Dilution Use stepwise dilution into pre-warmed media with mixing. Check_Dilution->Solution_Dilution Yes Check_DMSO Is final DMSO concentration >0.5%? Check_Media_Temp->Check_DMSO No Solution_Media_Temp Always use media pre-warmed to 37°C. Check_Media_Temp->Solution_Media_Temp Yes Solution_DMSO Prepare a more concentrated stock to reduce the volume added. Check_DMSO->Solution_DMSO Yes Success Precipitation Resolved Check_DMSO->Success No Solution_Concentration->Success Solution_Dilution->Success Solution_Media_Temp->Success Solution_DMSO->Success

Caption: A logical workflow for troubleshooting this compound precipitation in experiments.

References

Technical Support Center: G-5555 Hydrochloride Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for G-5555 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of G-5555?

A1: Published data indicates that G-5555 has high oral bioavailability. One source reports an oral bioavailability (F) of 80% in mice, with good oral exposure (AUC = 30 μM·h).[1] This suggests that the compound is generally well-absorbed following oral administration in preclinical species.

Q2: What are the known physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for formulation development. Key properties are summarized in the table below.

PropertyValueSource
Molecular Weight 529.42 g/mol [2]
Molecular Formula C₂₅H₂₅ClN₆O₃·HCl[]
Solubility - DMSO: ≥170 mg/mL- DMSO: 100 mg/mL (188.89 mM) with sonication- H₂O: 16.67 mg/mL (31.49 mM) with sonication- 1eq. HCl: Soluble to 100 mM[2][][4]
pKa A 5-amino-1,3-dioxanyl moiety was incorporated to lower the pKa.[5]

Q3: I am observing low oral bioavailability in my experiments. What could be the potential causes?

A3: While G-5555 is reported to have high oral bioavailability, discrepancies can arise from a variety of factors. Potential causes for unexpectedly low bioavailability include:

  • Formulation Issues: The choice of vehicle or excipients can significantly impact dissolution and absorption.

  • Species Differences: Pharmacokinetic parameters can vary significantly between different animal species.

  • Solid-State Properties: The crystalline form (polymorphism) or particle size of the this compound used can affect its dissolution rate.

  • Experimental Conditions: Factors such as the fasting state of the animals, dose administered, and analytical methods can influence the results.

  • Metabolism: While G-5555 has been optimized to have low clearance, first-pass metabolism could be a factor in some species or under certain conditions.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to low oral bioavailability of this compound.

Problem 1: Poor or Inconsistent Absorption
Possible Cause Troubleshooting Steps
Inadequate Dissolution 1. Verify Solubility: Confirm the solubility of your batch of this compound in the formulation vehicle. 2. Particle Size Reduction: Consider micronization or nanosizing to increase the surface area for dissolution.[6][7] 3. Formulation Optimization: Explore alternative formulation strategies as detailed in the "Formulation Strategies" section below.
Precipitation in the GI Tract 1. pH-Dependent Solubility: Evaluate the solubility of this compound at different pH values representative of the gastrointestinal tract. 2. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state.[8]
Low Permeability 1. In Vitro Permeability Assays: Use Caco-2 or PAMPA assays to assess the intrinsic permeability of G-5555. 2. Efflux Transporter Involvement: Investigate if G-5555 is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, co-administration with a P-gp inhibitor in preclinical studies can help confirm this.
Problem 2: High Variability in Pharmacokinetic Data
Possible Cause Troubleshooting Steps
Variable Gastric Emptying 1. Standardize Fasting Times: Ensure consistent fasting periods for all animals before and after dosing. 2. Liquid vs. Solid Formulation: A solution or suspension may provide more consistent gastric emptying than a solid dosage form.
Food Effects 1. Fed vs. Fasted Studies: Conduct pharmacokinetic studies in both fed and fasted states to assess the impact of food on absorption.
Analytical Method Variability 1. Method Validation: Ensure your bioanalytical method (e.g., LC-MS/MS) is fully validated for accuracy, precision, linearity, and stability.

Experimental Protocols

Protocol 1: Basic Oral Formulation Preparation

This protocol describes the preparation of a simple solution and suspension for initial in vivo studies.

  • Vehicle Selection: Based on solubility data, consider vehicles such as:

    • Aqueous solution with pH adjustment (e.g., using citrate (B86180) buffer).

    • A cosolvent system (e.g., DMSO, PEG300, Tween 80, and saline/PBS).[2]

    • A suspension in a vehicle containing a suspending agent (e.g., 0.5% methylcellulose).

  • Solution Preparation (Example with cosolvent system): a. Weigh the required amount of this compound. b. Dissolve the compound in a small amount of DMSO. c. Add PEG300 and Tween 80, and vortex to mix. d. Add saline or PBS dropwise while vortexing to reach the final volume. e. Visually inspect for complete dissolution.

  • Suspension Preparation: a. Weigh the required amount of this compound. b. If necessary, reduce the particle size by gentle grinding. c. Prepare the vehicle (e.g., 0.5% methylcellulose (B11928114) in water). d. Add a small amount of the vehicle to the powder to form a paste. e. Gradually add the remaining vehicle while mixing to achieve a uniform suspension.

Protocol 2: In Vivo Oral Bioavailability Study in Mice
  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with an adequate number of animals per group (n=3-5) for statistical power.

  • Dosing:

    • Intravenous (IV) Group: Administer a known dose of this compound (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution. The compound should be completely dissolved for IV administration.

    • Oral (PO) Group: Administer the desired oral dose (e.g., 10-50 mg/kg) via oral gavage using the prepared formulation.

  • Blood Sampling: Collect blood samples at appropriate time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of G-5555 in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, and half-life.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Formulation Strategies to Enhance Oral Bioavailability

Should the troubleshooting steps indicate a need for formulation optimization, consider the following advanced strategies:

StrategyDescriptionAdvantagesDisadvantages
Amorphous Solid Dispersions The drug is dispersed in a carrier matrix (e.g., HPMC, PVP) in an amorphous state.Increases dissolution rate and can create a supersaturated solution.[8]Can be physically unstable and may revert to a crystalline form.
Lipid-Based Formulations The drug is dissolved in lipids, surfactants, and cosolvents. This includes Self-Emulsifying Drug Delivery Systems (SEDDS).[9]Can improve solubility and take advantage of lipid absorption pathways.Potential for GI side effects and can be complex to formulate.
Complexation with Cyclodextrins The drug molecule forms an inclusion complex with a cyclodextrin (B1172386), which has a hydrophilic exterior and a hydrophobic interior.[8][10]Increases aqueous solubility and can protect the drug from degradation.Can be limited by the stoichiometry of the complex and the dose of cyclodextrin required.
Nanocrystals/ Nanosuspensions The drug is formulated as nanocrystals, which are stabilized by surfactants or polymers.Significantly increases the surface area for dissolution.Can be challenging to manufacture and maintain physical stability.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_problem_id Problem Identification cluster_investigation Investigation cluster_optimization Optimization cluster_outcome Outcome Problem Low Oral Bioavailability Observed Formulation Formulation Review Problem->Formulation PK_Study Pharmacokinetic Study Design Problem->PK_Study Solid_State Solid-State Characterization Problem->Solid_State New_Formulation Develop New Formulation Formulation->New_Formulation PK_Study->New_Formulation Solid_State->New_Formulation PK_Testing In Vivo PK Testing New_Formulation->PK_Testing Improved_BA Improved Bioavailability PK_Testing->Improved_BA

Caption: Troubleshooting workflow for low oral bioavailability.

formulation_strategies cluster_strategies Formulation Strategies G5555 G-5555 HCl (Poorly Soluble Form) ASD Amorphous Solid Dispersion G5555->ASD Lipid Lipid-Based Formulation (SEDDS) G5555->Lipid Cyclo Cyclodextrin Complexation G5555->Cyclo Nano Nanosuspension G5555->Nano Improved_Dissolution Improved Dissolution & Solubility ASD->Improved_Dissolution Lipid->Improved_Dissolution Cyclo->Improved_Dissolution Nano->Improved_Dissolution Enhanced_Absorption Enhanced Oral Absorption Improved_Dissolution->Enhanced_Absorption

Caption: Strategies to enhance G-5555 HCl oral absorption.

References

G-5555 Hydrochloride Technical Support Center: hERG Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hERG channel activity of G-5555 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

G-5555 is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a target implicated in oncology. It was developed as an advanced compound for in vivo investigations of PAK1 function in cancer and other diseases.

Q2: What is the known hERG channel activity of this compound?

This compound has been specifically designed to have low hERG channel activity. Preclinical data indicates that it exhibits less than 50% inhibition of the hERG channel at a concentration of 10 μM, with a reported IC50 of greater than 10 μM in patch-clamp assays.[1] This demonstrates a significantly mitigated risk of causing cardiac arrhythmias compared to compounds with high hERG affinity.

Q3: How was the hERG channel activity of this compound mitigated in its design?

The mitigation of hERG activity in G-5555 was a key aspect of its design, addressing the liabilities of its predecessor compound, FRAX1036, which contained a highly basic amine. The strategy involved the incorporation of a 5-amino-1,3-dioxanyl moiety. This structural modification effectively reduces the basicity (pKa) and lipophilicity (logP) of the molecule, two key physicochemical properties known to contribute to hERG channel binding.

Quantitative Data Summary

The following table summarizes the available quantitative data on the hERG channel activity of this compound.

CompoundAssay TypeCell LineIC50 (μM)% Inhibition @ 10 μMReference
This compound Patch Clamp-> 10< 50%[1]

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter when assessing the hERG activity of this compound.

Issue 1: Higher than expected hERG inhibition observed in our assay.

  • Possible Cause 1: Compound Solubility and Aggregation.

    • Recommendation: this compound may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in the appropriate vehicle (e.g., DMSO) before further dilution in the assay buffer. Poor solubility can lead to compound precipitation or aggregation, which can cause non-specific effects on the cells or the recording apparatus, leading to artificially inflated inhibition values. Consider using a surfactant in the extracellular medium to improve the solubility of poorly soluble compounds.

  • Possible Cause 2: Assay System Sensitivity.

    • Recommendation: Different hERG assay platforms (e.g., various automated patch-clamp systems, thallium flux assays) can have varying sensitivities. Verify the historical performance of your assay with a panel of known weak, moderate, and potent hERG inhibitors to understand its dynamic range and limit of detection. It is possible that a highly sensitive assay may detect minimal, clinically irrelevant activity.

  • Possible Cause 3: Experimental Conditions.

    • Recommendation: Ensure that experimental parameters such as temperature, pH, and ion concentrations of the recording solutions are within the recommended ranges for hERG assays. Deviations from physiological conditions can alter both channel gating and compound activity. For instance, extracellular acidosis can modulate the inhibitory potency of some drugs.

Issue 2: Inconsistent results between different hERG assay formats (e.g., patch clamp vs. thallium flux).

  • Possible Cause 1: Different Assay Endpoints.

    • Recommendation: Manual and automated patch-clamp electrophysiology directly measure the ion current through the hERG channel, which is considered the gold standard. Thallium flux assays are an indirect measure of channel activity. While generally providing good correlation for potent blockers, discrepancies can arise for weak inhibitors or compounds with complex mechanisms of action. It is advisable to confirm any unexpected findings from a screening assay with a manual patch-clamp experiment.

  • Possible Cause 2: Voltage Protocol Differences.

    • Recommendation: The voltage protocol used in patch-clamp experiments can significantly influence the observed inhibitory potency, as many compounds exhibit state-dependent binding to the hERG channel (i.e., they bind preferentially to the open or inactivated state). Ensure that the voltage protocol used is appropriate for detecting hERG inhibition and is consistent across experiments.

Issue 3: Difficulty in obtaining a stable recording in patch-clamp experiments.

  • Possible Cause 1: Poor Cell Health.

    • Recommendation: The quality of the cells used is paramount for successful patch-clamp experiments. Ensure that the cells are healthy, in the logarithmic growth phase, and have not been passaged too many times. Cell culture conditions, including confluency and CO2 levels, should be carefully controlled.

  • Possible Cause 2: Suboptimal Seal Formation.

    • Recommendation: Achieving a high-resistance (gigaseal) between the patch pipette and the cell membrane is critical. Use high-quality borosilicate glass for pipettes and ensure the pipette tip is smooth and clean. The cell membrane should also be clean and free of debris.

Experimental Protocols

Manual Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on the hERG channel.

1. Cell Culture:

  • Use a mammalian cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).

  • Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in an incubator at 37°C with 5% CO2.

  • Passage the cells regularly to maintain them in a healthy, sub-confluent state.

2. Solutions:

  • Extracellular (bath) solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Compound preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of the experiment, dilute the stock solution into the extracellular solution to the final desired concentrations. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Transfer the cultured cells to the recording chamber on the stage of an inverted microscope.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy cell with the patch pipette and apply gentle suction to form a gigaseal (>1 GΩ).

  • Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a voltage protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

  • Record baseline currents in the vehicle control solution until a stable response is achieved.

  • Perfuse the cell with increasing concentrations of this compound and record the current at each concentration until a steady-state effect is observed.

  • At the end of the experiment, apply a high concentration of a known potent hERG blocker (e.g., E-4031) to confirm the identity of the recorded current.

4. Data Analysis:

  • Measure the peak amplitude of the hERG tail current at -50 mV.

  • Calculate the percentage of current inhibition for each concentration of this compound relative to the control current.

  • Construct a concentration-response curve by plotting the percentage inhibition against the logarithm of the compound concentration.

  • Fit the data to a Hill equation to determine the IC50 value.

Thallium Flux Assay (High-Throughput Screening)

This protocol outlines a higher-throughput method for screening for potential hERG channel inhibition.

1. Principle: This assay utilizes the permeability of the hERG channel to thallium ions (Tl+) and a Tl+-sensitive fluorescent dye. When the hERG channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. A hERG channel inhibitor will prevent this influx and thus reduce the fluorescent signal.

2. Reagents and Equipment:

  • hERG-expressing cells (e.g., HEK293 or CHO).

  • Assay buffer.

  • Loading buffer containing a Tl+-sensitive fluorescent dye.

  • Stimulus buffer containing Tl+.

  • This compound and control compounds.

  • Fluorescence plate reader.

3. Procedure:

  • Cell Plating: Plate the hERG-expressing cells in a multi-well plate (e.g., 96- or 384-well) and incubate overnight.

  • Compound Addition: Add varying concentrations of this compound and control compounds to the appropriate wells.

  • Dye Loading: Add the loading buffer containing the Tl+-sensitive dye to all wells and incubate as per the manufacturer's instructions to allow the dye to enter the cells.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.

    • Add the Tl+-containing stimulus buffer to all wells to open the hERG channels.

    • Immediately begin recording the fluorescence intensity over time.

4. Data Analysis:

  • Calculate the difference in fluorescence before and after stimulation.

  • Compare the signal in the this compound-treated wells to the control wells to determine the percent inhibition.

  • Generate concentration-response curves and calculate IC50 values as described for the patch-clamp assay.

Visualizations

hERG_Mitigation_Strategy cluster_0 High-Risk Predecessor (FRAX1036) cluster_1 Low-Risk Compound (G-5555) cluster_2 hERG Channel Interaction High_Basicity Highly Basic Amine (High pKa) hERG_Binding hERG Channel Binding Pocket High_Basicity->hERG_Binding Strong Interaction High_Lipophilicity High Lipophilicity (High logP) High_Lipophilicity->hERG_Binding Increased Affinity Low_Basicity 5-amino-1,3-dioxanyl Moiety (Low pKa) Low_Basicity->hERG_Binding Weak Interaction Low_Lipophilicity Reduced Lipophilicity (Lower logP) Low_Lipophilicity->hERG_Binding Reduced Affinity hERG_Assay_Workflow cluster_0 Patch-Clamp Electrophysiology (Gold Standard) cluster_1 Thallium Flux Assay (High-Throughput) Cell_Culture_PC 1. Cell Culture (hERG-expressing cells) Solution_Prep_PC 2. Solution Preparation (Intra/Extracellular) Cell_Culture_PC->Solution_Prep_PC Recording_PC 3. Whole-Cell Recording (Voltage Protocol) Solution_Prep_PC->Recording_PC Data_Analysis_PC 4. Data Analysis (IC50 Determination) Recording_PC->Data_Analysis_PC Cell_Plating_TF 1. Cell Plating Compound_Addition_TF 2. Compound Addition Cell_Plating_TF->Compound_Addition_TF Dye_Loading_TF 3. Dye Loading (Tl+-sensitive dye) Compound_Addition_TF->Dye_Loading_TF Fluorescence_Reading_TF 4. Fluorescence Reading Dye_Loading_TF->Fluorescence_Reading_TF Data_Analysis_TF 5. Data Analysis (% Inhibition) Fluorescence_Reading_TF->Data_Analysis_TF Start Start hERG Assessment Start->Cell_Culture_PC Definitive Assay Start->Cell_Plating_TF Screening Assay Cardiac_Action_Potential cluster_0 hERG Blocker Effect cluster_1 G-5555 (Mitigated) Effect AP Phase 0 (Na+ influx) Phase 1 (K+ efflux) Phase 2 (Ca2+ influx, K+ efflux) Phase 3 (K+ efflux) Phase 4 (Resting) hERG_Block Potent hERG Blocker AP:phase3->hERG_Block G5555 G-5555 AP:phase3->G5555 Prolonged_AP Prolonged Phase 3 (Delayed Repolarization) hERG_Block->Prolonged_AP Inhibits IKr Normal_AP Normal Phase 3 (Minimal Effect) G5555->Normal_AP Low hERG Affinity

References

Preventing G-5555 hydrochloride degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Degradation and Ensuring Experimental Consistency

Welcome to the technical support center for G-5555 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experiments, with a focus on preventing potential degradation and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in DMSO and water.[1][2] For long-term storage, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2][3] For shorter-term storage, -20°C is suitable for up to one month.[1][4] The powdered form of this compound is stable for up to three years when stored at -20°C.[2][3]

Q2: What is the recommended working concentration of G-5555 in cell culture experiments?

A2: The optimal working concentration of G-5555 will depend on the specific cell line and experimental objectives. As G-5555 is a potent inhibitor of Group I p21-activated kinases (PAKs), with Ki values of 3.7 nM for PAK1 and 11 nM for PAK2, a good starting point is to perform a dose-response curve.[3][5] A concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays.[3]

Q3: How stable is this compound in cell culture media under standard incubator conditions (37°C, 5% CO2)?

A3: While specific studies on the half-life of this compound in cell culture media are not extensively documented in publicly available literature, one study noted that the compound was stable in forced degradation experiments.[3][6] This suggests good chemical stability. However, a more practical concern in aqueous environments like cell culture media is the compound's solubility. Precipitation, rather than chemical degradation, is a more likely cause for a decrease in effective concentration. For experiments lasting longer than 24 hours, it is advisable to refresh the media with a freshly diluted compound.[3]

Q4: Can this compound interact with serum proteins in the cell culture medium?

Q5: What are the primary degradation pathways I should be aware of for this compound?

A5: While G-5555 has been reported as stable in forced degradation studies, it is good practice to be aware of potential chemical liabilities based on its structure.[6] Key areas for potential degradation, though seemingly minimal for this compound, would theoretically include:

  • Hydrolysis: The molecule contains ether and amide-like linkages that could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Photodegradation: The presence of pyridinyl and pyrimidinone rings suggests a potential sensitivity to UV light exposure.[7] It is always recommended to protect solutions from light.[8]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Symptom Potential Cause(s) Recommended Solution(s)
Inconsistent or weaker-than-expected biological activity 1. Compound Precipitation: Due to its limited aqueous solubility, this compound may precipitate out of the working solution, especially in cell culture media.[3] 2. Degraded Stock Solution: Improper storage or multiple freeze-thaw cycles can lead to degradation.[3] 3. Inaccurate Pipetting: Errors in preparing serial dilutions can lead to inconsistent final concentrations.1. Visually inspect for precipitates. Lower the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%).[9] For long-term experiments, replenish the media with fresh compound periodically.[3] 2. Use a fresh aliquot of the stock solution. If the issue persists, prepare a new stock solution from powder.[3] 3. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Cloudy appearance or visible particles in cell culture media after adding the inhibitor 1. High Final Concentration: The working concentration exceeds the solubility limit in the aqueous media.[3] 2. Shock Precipitation: Rapid dilution of the DMSO stock into the aqueous media can cause the compound to crash out of solution.1. Perform a dose-response experiment to determine the optimal non-precipitating concentration. 2. Add the DMSO stock to a small volume of media first, mix well, and then add this to the final volume. Pre-warming the media to 37°C can also help.[9]
High cell toxicity observed at expected therapeutic concentrations 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for the cells.[9] 2. Off-Target Effects: At higher concentrations, the inhibitor may be affecting other cellular targets.1. Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%.[9] Remember to include a vehicle-only control in your experiments. 2. Perform a dose-response curve to identify a concentration that inhibits the target without causing widespread toxicity.
Gradual loss of inhibitor effect in long-term experiments (>24 hours) 1. Compound Degradation/Metabolism: The compound may be slowly degrading or being metabolized by the cells over time in the 37°C incubator environment.[10] 2. Compound Adsorption: The inhibitor may adsorb to the plastic of the cell culture plates.1. Refresh the cell culture media with freshly prepared inhibitor at regular intervals (e.g., every 24-48 hours).[10] 2. Consider using low-adhesion plasticware if this is a concern.

Data on this compound Stability

While specific quantitative stability data for this compound under various experimental conditions is not extensively published, the compound has been reported to be stable under forced degradation conditions.[6] The following table provides hypothetical stability data based on general principles for small molecule inhibitors and should be used as a guideline for best practices. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions if degradation is suspected.

Condition Parameter Hypothetical Stability (Time to 10% Degradation) Recommendation
Solid State -20°C, dry, protected from light> 3 years[2][3]Optimal for long-term storage of the powdered compound.
DMSO Stock Solution -80°C in single-use aliquots> 1 year[2][3]Recommended for archival storage of stock solutions.
-20°C in single-use aliquots> 1 month[1][4]Suitable for short-term working stock solutions.
Aqueous Solution (e.g., PBS) 4°C, protected from light> 2 weeks[10]Prepare fresh for each set of experiments. Avoid long-term storage.
Cell Culture Media 37°C, 5% CO2~48 hours[10]For experiments >24 hours, replenish media with fresh inhibitor.
pH pH 4-8 in aqueous bufferLikely stable for experimental durationMaintain experimental pH within this range.[8]
< pH 4 or > pH 8Potentially reduced stabilityAvoid highly acidic or basic conditions unless experimentally necessary.
Light Exposure Ambient lightPotentially sensitiveAlways store solutions in amber vials or wrapped in foil.[8]

Experimental Protocols

Biochemical Kinase Assay (Adapted from Z'-LYTE™ Assay)

This protocol is a general method for determining the biochemical potency of this compound against PAK1.

Materials:

  • Recombinant PAK1 enzyme

  • Z'-LYTE™ Kinase Assay Kit (or similar FRET-based assay)

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA[5]

  • ATP solution

  • 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • PAK1 enzyme (e.g., to a final concentration of 20 pM)[5]

    • FRET peptide substrate (e.g., 2 µM)[5]

    • Serially diluted this compound or vehicle control.

  • Pre-incubation: Incubate the plate for 10 minutes at 22°C to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., 40 µM).[5]

  • Reaction Incubation: Incubate the plate for 60 minutes at 22°C.[5]

  • Development: Stop the reaction by adding the development reagent from the assay kit.

  • Readout: After a 60-minute incubation with the development reagent, measure the fluorescence at the appropriate wavelengths (e.g., excitation at 400 nm, emission at 445 nm and 520 nm) to determine the extent of substrate phosphorylation.[5]

Cellular Phospho-MEK (p-MEK) Western Blot Assay

This protocol is used to assess the ability of this compound to inhibit the PAK signaling pathway in cells by measuring the phosphorylation of a downstream substrate, MEK.

Materials:

  • Cancer cell line with an active PAK pathway (e.g., EBC1)[5]

  • Cell culture medium and supplements

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MEK (S298) and anti-total-MEK or a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with supplemented RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[5]

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-MEK overnight at 4°C.[5]

  • Detection:

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.[5]

  • Analysis: Quantify the band intensities and normalize the phospho-MEK signal to the total MEK or loading control signal to determine the concentration-dependent inhibition of MEK phosphorylation.[5]

Visualizations

This compound Troubleshooting Logic

G5555_Troubleshooting start Inconsistent or Weak Results? check_precipitation Visually Inspect Working Solution for Precipitate start->check_precipitation precipitate_yes Precipitate Observed check_precipitation->precipitate_yes Yes precipitate_no No Precipitate check_precipitation->precipitate_no No solubility_actions Lower Concentration Check Final DMSO % Replenish Media in Long-Term Assays precipitate_yes->solubility_actions check_stock Check Stock Solution Integrity precipitate_no->check_stock stock_ok Stock is Fresh & Properly Stored check_stock->stock_ok Yes stock_bad Stock is Old or Freeze-Thawed check_stock->stock_bad No check_protocol Review Experimental Protocol (Pipetting, Cell Density, etc.) stock_ok->check_protocol stock_actions Use Fresh Aliquotor Prepare New Stock stock_bad->stock_actions

Caption: Troubleshooting flowchart for inconsistent G-5555 results.

Simplified PAK1 Signaling Pathway

PAK1_Pathway RTK RTK / GPCR Rac_Cdc42 Rac/Cdc42-GTP RTK->Rac_Cdc42 PAK1 PAK1 (p21-activated kinase 1) Rac_Cdc42->PAK1 Activates MEK1 MEK1 PAK1->MEK1 G5555 G-5555 hydrochloride G5555->PAK1 Inhibits pMEK1 p-MEK1 (S298) MEK1->pMEK1 ERK ERK pMEK1->ERK pERK p-ERK ERK->pERK Response Cell Proliferation, Migration, Survival pERK->Response

Caption: Simplified PAK1 signaling pathway inhibited by G-5555.

Experimental Workflow for this compound

G5555_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare G-5555 Stock in Anhydrous DMSO prep_working Dilute to Working Concentration in Media/Buffer prep_stock->prep_working treat_cells Treat Cells or Initiate Biochemical Assay prep_working->treat_cells incubate Incubate for Defined Period treat_cells->incubate cell_lysis Cell Lysis (for cellular assays) incubate->cell_lysis kinase_readout Read Fluorescence/Luminescence (for biochemical assays) incubate->kinase_readout western_blot Western Blot for p-MEK / p-ERK cell_lysis->western_blot data_analysis Data Analysis and IC50 Determination western_blot->data_analysis kinase_readout->data_analysis

References

Cell line resistance to G-5555 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

This Technical Support Center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to G-5555 hydrochloride treatment.

Disclaimer

The compound "this compound" is a fictional placeholder for a selective Epidermal Growth Factor Receptor (EGFR) inhibitor. The information and protocols provided are based on well-established mechanisms of resistance to known EGFR inhibitors and are intended for research purposes only.

Section 1: Understanding this compound

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, ATP-competitive tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR). In cell lines with activating EGFR mutations (e.g., exon 19 deletions or L858R), G-5555 blocks EGFR autophosphorylation, leading to the downregulation of downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways. This inhibition results in cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G5555 G-5555 HCl EGFR EGFR G5555->EGFR Inhibits RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Section 2: Identifying and Confirming Resistance

Q2: My cells, previously sensitive to G-5555, are now growing at concentrations that were previously cytotoxic. How do I confirm that they have developed resistance?

A2: The first step is to quantitatively confirm a shift in the drug's potency by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically >5-10 fold) in the IC50 value for the suspected resistant cell line compared to the parental (sensitive) line confirms acquired resistance.

Data Presentation: Comparing Sensitive and Resistant Cell Lines
Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Change
NCI-H19751525016.7
HCC8271018018.0
Experimental Protocol: Cell Viability (MTT) Assay

This protocol is used to determine the IC50 of this compound.[1][2][3][4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Section 3: Troubleshooting Common Experimental Issues

Q3: My experimental results are inconsistent. What are some common pitfalls in cell culture and drug-response assays?

A3: Inconsistent results can arise from several factors unrelated to drug resistance. Before investigating complex molecular mechanisms, it's crucial to rule out common experimental errors.

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects in the plate.[5]Ensure the cell suspension is homogenous. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS.
Gradual loss of drug sensitivity over time Increased cell passage number leading to genetic drift.[5][6]Use low-passage, authenticated cell lines. Regularly restart cultures from frozen stocks.
Sudden loss of cell viability in all wells (including control) Mycoplasma or other microbial contamination.[][8][9] Incorrect CO2 levels or temperature in the incubator. Media or serum degradation.Test for mycoplasma regularly. Ensure incubator is calibrated and maintained. Use fresh, properly stored media and serum.
No drug effect, even at high concentrations Inactive compound due to improper storage or degradation.[10] Use of an inappropriate cell line that is not EGFR-dependent.[10]Prepare fresh drug dilutions for each experiment. Confirm the EGFR mutation status and dependency of your cell line.

Section 4: Investigating Mechanisms of Resistance

Once resistance is confirmed and experimental variability is ruled out, the next step is to investigate the underlying molecular mechanisms.

Q4: What are the most common mechanisms of acquired resistance to EGFR inhibitors like G-5555?

A4: Resistance to EGFR TKIs typically falls into two main categories:

  • On-Target Resistance: Alterations in the EGFR gene itself, most commonly the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20.[11][12][13][14] This mutation increases the ATP affinity of the EGFR kinase domain, preventing the inhibitor from binding effectively.

  • Bypass Pathway Activation: Upregulation of alternative signaling pathways that bypass the need for EGFR signaling.[11][12][14] A common mechanism is the amplification of the MET proto-oncogene, which can then activate the PI3K/AKT and MAPK/ERK pathways independently of EGFR.[15][16][17][18][19]

cluster_workflow Resistance Investigation Workflow Start Confirmed Resistance (High IC50) Check_EGFR Sequence EGFR (Exons 18-21) Start->Check_EGFR T790M_Found T790M Mutation Present? Check_EGFR->T790M_Found On_Target On-Target Resistance T790M_Found->On_Target Yes Check_Bypass Analyze Bypass Pathways T790M_Found->Check_Bypass No MET_Amp MET Amplification Present? Check_Bypass->MET_Amp Bypass_Resistance Bypass Resistance MET_Amp->Bypass_Resistance Yes Other_Mech Investigate Other Mechanisms MET_Amp->Other_Mech No

Figure 2: Logical workflow for investigating resistance to this compound.

Q5: How can I determine if my resistant cells have the T790M mutation?

A5: The presence of the T790M mutation can be detected by sequencing the EGFR gene in your resistant cell line and comparing it to the parental line.

Experimental Protocol: Sanger Sequencing for EGFR T790M Mutation

This protocol is used to detect the T790M mutation in EGFR.[20][21][22][23][24]

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental (sensitive) and resistant cell lines using a commercial kit.

  • PCR Amplification: Design primers flanking exon 20 of the EGFR gene. Perform PCR to amplify this region.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product and a sequencing primer to a sequencing facility.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the EGFR reference sequence and the sequence from the parental cells. Look for the specific nucleotide change (c.2369C>T) that results in the T790M amino acid substitution.

Q6: How can I check for bypass pathway activation, such as MET amplification?

A6: Western blotting is a key technique to assess the activation state of various signaling proteins. Increased phosphorylation of MET, AKT, and ERK in the presence of G-5555 suggests bypass pathway activation.

Data Presentation: Protein Expression in Resistant Cells
ProteinParental CellsResistant Cells (T790M)Resistant Cells (MET Amp)
p-EGFR ------
Total EGFR +++++++++
p-MET +++++
Total MET +++++
p-AKT ----++
Total AKT +++++++++
p-ERK ----++
Total ERK +++++++++
GAPDH +++++++++
Cell lysates were treated with 100 nM G-5555 for 6 hours. "--" indicates no signal, "+" indicates low signal, "++" indicates medium signal, and "+++" indicates high signal.
Experimental Protocol: Western Blotting for Signaling Proteins

This protocol is used to detect total and phosphorylated levels of key signaling proteins.[25][26][27]

  • Cell Lysis: Treat sensitive and resistant cells with G-5555 (e.g., 100 nM) for 6 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[25][26] Note: Avoid using milk as a blocking agent for phospho-antibodies as it contains phosphoproteins that can cause high background.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to their total protein counterparts and loading control (GAPDH).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G5555 G-5555 HCl EGFR_T790M EGFR (T790M) G5555->EGFR_T790M Binding Blocked RAS RAS EGFR_T790M->RAS PI3K PI3K EGFR_T790M->PI3K MET MET (Amplified) MET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 3: Mechanisms of resistance: T790M mutation and MET amplification-driven bypass signaling.

References

Adjusting G-5555 hydrochloride dose for different tumor models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for G-5555 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various preclinical tumor models. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: G-5555 is a potent and selective inhibitor of p21-activated kinase 1 (PAK1).[1][2] It also demonstrates high affinity for other group I PAKs, including PAK2 and PAK3.[3] PAKs are key signaling nodes downstream of Rac1 and Cdc42, playing crucial roles in cell proliferation, survival, and migration.[4] G-5555 exerts its effect by inhibiting the phosphorylation of downstream substrates, such as MEK1, thereby disrupting these oncogenic signaling pathways.[1][5]

Q2: In which tumor models has this compound shown efficacy?

A2: G-5555 has demonstrated significant tumor growth inhibition in non-small cell lung cancer (NSCLC) and PAK1-amplified breast cancer xenograft models.[1] Studies indicate that cell lines with PAK1 amplification are particularly sensitive to G-5555.[5] It has also been evaluated in combination with standard chemotherapies in triple-negative breast cancer models.[6]

Q3: What is a recommended starting dose for in vivo studies?

A3: A common starting dose for this compound in mouse xenograft models is 25 mg/kg, administered orally twice daily (b.i.d.).[1] This regimen has been shown to impart approximately 60% tumor growth inhibition in both NSCLC and PAK1-amplified breast cancer models.[1] However, the optimal dose can vary depending on the tumor model and the specific experimental goals. A dose-ranging study is recommended to determine the optimal dose for your specific model.

Q4: How should I prepare this compound for oral administration in mice?

A4: this compound can be formulated for oral gavage. A common method involves preparing a stock solution in a solvent like DMSO and then diluting it in an appropriate vehicle such as corn oil.[3] For example, a 14 mg/mL stock in DMSO can be diluted in corn oil for administration.[3] It is crucial to ensure the final solution is homogenous before administration.

Q5: Are there any known biomarkers that predict sensitivity to G-5555?

A5: Yes, genomic amplification of PAK1 is a key biomarker for sensitivity to G-5555.[5] Breast cancer cell lines with PAK1 amplification show significantly greater growth inhibition compared to non-amplified lines.[1]

Troubleshooting Guide: Adjusting Dose for Different Tumor Models

This guide provides a systematic approach to optimizing the dose of this compound for your specific tumor model.

Problem: Suboptimal tumor growth inhibition is observed.
Potential Cause Suggested Solution
Insufficient Dose The initial dose may be too low for the specific tumor model. It is advisable to conduct a dose-escalation study, testing a range of doses (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg) to identify the maximum tolerated dose (MTD) and the optimal biological dose.
Poor Bioavailability The formulation or route of administration may not be optimal. Ensure the compound is fully solubilized in the vehicle. Consider alternative formulations as detailed in the experimental protocols section.[3]
Low Target Expression The tumor model may not have sufficient expression or activation of PAK1. It is recommended to confirm PAK1 expression and amplification status in your tumor cells or tissue before initiating in vivo studies.
Drug Resistance The tumor model may have intrinsic or may develop acquired resistance to G-5555. Consider combination therapy with other agents to overcome resistance mechanisms.[6]
Problem: Excessive toxicity or weight loss is observed in the animals.
Potential Cause Suggested Solution
Dose is Too High The administered dose exceeds the maximum tolerated dose (MTD) for the specific mouse strain or tumor model. Reduce the dose or the frequency of administration (e.g., from twice daily to once daily).
Vehicle Toxicity The vehicle used for formulation may be causing toxicity. Run a vehicle-only control group to assess any adverse effects from the vehicle itself.
Off-Target Effects Although G-5555 is highly selective, off-target effects can occur at higher doses.[1] A dose reduction is the primary approach to mitigate this.

Experimental Protocols

Protocol 1: In Vivo Dose Escalation Study
  • Cell Implantation: Implant tumor cells (e.g., MDA-MB-175 or H292) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize mice into vehicle control and treatment groups (n=6-8 mice per group).

  • Dose Preparation: Prepare this compound at various concentrations (e.g., 10, 25, 50 mg/kg) in a suitable vehicle (e.g., corn oil).

  • Administration: Administer the compound orally twice daily.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).

  • Analysis: Compare tumor growth inhibition and tolerability across the different dose groups to determine the optimal dose.

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
  • Study Design: Treat tumor-bearing mice with a single dose of this compound or vehicle.

  • Tissue Collection: Euthanize cohorts of mice at various time points post-dose (e.g., 2, 6, 24 hours).

  • Tumor Excision: Excise tumors and snap-freeze them in liquid nitrogen or fix them in formalin.

  • Protein Analysis: Prepare tumor lysates and perform Western blotting to analyze the phosphorylation status of PAK1 downstream targets, such as p-MEK1 (S298).

  • Analysis: Determine the dose and time required to achieve maximal inhibition of the target biomarker.

Data Summary

Table 1: Summary of this compound In Vivo Efficacy

Tumor ModelDose and ScheduleRoute of AdministrationTumor Growth Inhibition (%)Reference
H292 (NSCLC Xenograft)25 mg/kg b.i.d.Oral60[1]
MDA-MB-175 (Breast Cancer Xenograft)25 mg/kg b.i.d.Oral60[1][5]

Visualizations

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_gtpases Small GTPases cluster_pak PAK Kinase cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) Rac1_Cdc42 Rac1 / Cdc42 RTK->Rac1_Cdc42 Activate GPCR GPCRs GPCR->Rac1_Cdc42 Activate Integrins Integrins Integrins->Rac1_Cdc42 Activate PAK1 PAK1 Rac1_Cdc42->PAK1 Activate MEK1 MEK1 (S298) PAK1->MEK1 Phosphorylates G5555 G-5555 Hydrochloride G5555->PAK1 Inhibits Cell_Processes Cell Proliferation, Survival, Migration MEK1->Cell_Processes Regulates

Caption: Simplified signaling pathway of PAK1 and the inhibitory action of this compound.

Dose_Adjustment_Workflow start Start: Select Tumor Model (e.g., PAK1-amplified) dose_ranging Conduct Dose-Ranging Study (e.g., 10, 25, 50 mg/kg) start->dose_ranging assess_efficacy Assess Efficacy (Tumor Growth Inhibition) dose_ranging->assess_efficacy assess_toxicity Assess Tolerability (Body Weight, Clinical Signs) dose_ranging->assess_toxicity decision Optimal Dose? assess_efficacy->decision assess_toxicity->decision suboptimal Suboptimal Efficacy decision->suboptimal  No (Efficacy) toxic Excessive Toxicity decision->toxic  No (Toxicity) end Proceed with Optimized Dose for Efficacy Studies decision->end  Yes increase_dose Increase Dose or Change Formulation suboptimal->increase_dose decrease_dose Decrease Dose or Reduce Frequency toxic->decrease_dose increase_dose->dose_ranging Re-evaluate decrease_dose->dose_ranging Re-evaluate

Caption: A logical workflow for adjusting the dose of this compound in new tumor models.

References

Validation & Comparative

Validating G-5555 Hydrochloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies for validating the cellular target engagement of G-5555 hydrochloride, a potent and selective inhibitor of p21-activated kinase 1 (PAK1).

G-5555 is a high-affinity inhibitor of group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] It demonstrates significant potency with a Ki of 3.7 nM for PAK1 and 11 nM for PAK2.[2][3][4][5] Its selectivity has been profiled against a large panel of kinases, showing minimal off-target effects.[1][3][4][6] The primary mechanism of action of G-5555 involves the inhibition of the kinase activity of PAK1, which in turn blocks the phosphorylation of its downstream substrates, such as MEK1 at Serine 298.[3][7] This guide will compare two distinct and robust methods for confirming the engagement of G-5555 with PAK1 in a cellular context: a target-proximal pharmacodynamic assay measuring downstream substrate phosphorylation and a biophysical assay directly assessing target binding.

Comparative Analysis of Target Engagement Methodologies

A direct comparison of the two primary methods for validating G-5555 target engagement reveals distinct advantages and considerations for researchers.

FeatureDownstream Substrate Phosphorylation AssayCellular Thermal Shift Assay (CETSA)
Principle Measures the functional consequence of target inhibition by quantifying the phosphorylation of a known downstream substrate (e.g., pMEK S298).Measures the thermal stabilization of the target protein upon ligand binding.
Readout Quantitative measurement of phosphoprotein levels (e.g., Western Blot, ELISA, In-Cell Western).Change in protein melting temperature (ΔTm) or isothermal dose-response curves.
Cellular Context Intact cells, reflecting a physiological environment.Intact or lysed cells.
Throughput Can be adapted to medium- to high-throughput formats.Can be adapted to high-throughput screening.
Information Provided Confirms functional inhibition of the signaling pathway.Directly confirms physical binding to the target protein.
Limitations Indirect measure of target binding; pathway compensation or crosstalk can influence results.Does not provide information on the functional consequence of binding (i.e., agonist vs. antagonist).

Quantitative Data for this compound

The following table summarizes the key quantitative metrics reported for G-5555, demonstrating its potency and selectivity.

ParameterValueTarget/SystemReference
Ki (PAK1) 3.7 nMPurified Enzyme[3][4][5]
Ki (PAK2) 11 nMPurified Enzyme[2][3]
pMEK IC50 69 nMCellular Assay[1]
hERG IC50 >10 µMPatch Clamp Assay[3][7]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the PAK1 signaling pathway and the experimental workflows for the two highlighted target engagement assays.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_gtpases Small GTPases cluster_pak PAK1 Kinase cluster_downstream Downstream Effectors RTKs RTKs Rac1 Rac1 RTKs->Rac1 Cdc42 Cdc42 RTKs->Cdc42 GPCRs GPCRs GPCRs->Rac1 GPCRs->Cdc42 Integrins Integrins Integrins->Rac1 Integrins->Cdc42 PAK1 PAK1 Rac1->PAK1 Cdc42->PAK1 MEK1 MEK1 PAK1->MEK1 Other_Substrates Other Substrates PAK1->Other_Substrates pMEK_S298 pMEK (S298) MEK1->pMEK_S298 G-5555 G-5555 G-5555->PAK1

Caption: The PAK1 signaling pathway, illustrating upstream activators, the central role of PAK1, and its downstream effectors, including the phosphorylation of MEK1. G-5555 directly inhibits PAK1.

Experimental_Workflows cluster_pMEK Downstream Substrate Phosphorylation Assay cluster_CETSA Cellular Thermal Shift Assay (CETSA) pMEK_start Treat cells with G-5555 pMEK_stimulate Stimulate cells to activate PAK1 pathway pMEK_start->pMEK_stimulate pMEK_lyse Lyse cells pMEK_stimulate->pMEK_lyse pMEK_quantify Quantify pMEK (S298) (e.g., Western Blot, ELISA) pMEK_lyse->pMEK_quantify pMEK_end Determine IC50 pMEK_quantify->pMEK_end CETSA_start Treat cells with G-5555 CETSA_heat Heat cells to different temperatures CETSA_start->CETSA_heat CETSA_lyse Lyse cells and separate soluble fraction CETSA_heat->CETSA_lyse CETSA_quantify Quantify soluble PAK1 (e.g., Western Blot, ELISA) CETSA_lyse->CETSA_quantify CETSA_end Determine ΔTm or EC50 CETSA_quantify->CETSA_end

Caption: Comparative workflow of the downstream substrate phosphorylation assay and the Cellular Thermal Shift Assay (CETSA) for validating G-5555 target engagement.

Experimental Protocols

Downstream Substrate Phosphorylation Assay (pMEK S298)

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

  • Cell Culture and Treatment: Plate cells (e.g., EBC1 non-small cell lung cancer cells) in appropriate culture vessels and allow them to adhere overnight. The following day, treat the cells with a dose-response range of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).

  • Pathway Stimulation: If necessary, stimulate the PAK1 pathway to induce MEK1 phosphorylation. This can be achieved by treating the cells with a known activator, such as a growth factor (e.g., EGF, PDGF) or by using cell lines with constitutively active upstream signaling.

  • Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated MEK1 (S298).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total MEK1 or a housekeeping protein (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pMEK signal to the total MEK1 or housekeeping protein signal. Plot the normalized data against the G-5555 concentration and fit to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment.

  • Cell Culture and Treatment: Culture cells to a sufficient density. Treat the cells in suspension or as adherent layers with this compound or a vehicle control for a specific duration.

  • Heat Treatment: Aliquot the cell suspension or intact adherent cells into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.

  • Cell Lysis and Fractionation:

    • For suspension cells, lyse by freeze-thaw cycles.

    • For adherent cells, lyse directly in the plate.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble PAK1 in each sample using a method such as Western Blot, ELISA, or a proximity ligation assay.

  • Data Analysis:

    • Melting Curve: Plot the amount of soluble PAK1 as a function of temperature for both vehicle- and G-5555-treated samples. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve to higher temperatures in the presence of G-5555 (ΔTm) indicates target engagement.

    • Isothermal Dose-Response: Treat cells with a range of G-5555 concentrations and heat all samples at a single, optimized temperature (a temperature that results in significant but not complete denaturation in the vehicle-treated sample). Plot the amount of soluble PAK1 against the G-5555 concentration to determine the cellular EC50 for binding.

By employing these methodologies, researchers can confidently validate the cellular target engagement of this compound, providing crucial data to support its further development as a therapeutic agent.

References

A Head-to-Head Comparison of PAK1 Inhibitors: G-5555 vs. FRAX1036

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Group I p21-activated kinase (PAK) inhibitors, G-5555 and FRAX1036. P21-activated kinases are crucial mediators in cellular signaling pathways that regulate cell proliferation, survival, and migration.[1] Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets.[1][2] This document summarizes key experimental data, details the methodologies used, and visualizes relevant biological pathways to aid in the informed selection of these tool compounds for preclinical research.

Biochemical and Cellular Potency: A Quantitative Comparison

G-5555 was developed to address certain liabilities of FRAX1036, notably its high basicity which was associated with off-target effects, including hERG channel activity.[3][4] As a result, G-5555 demonstrates significantly higher biochemical potency for PAK1 and PAK2.[1]

ParameterG-5555FRAX1036
PAK1 Kᵢ 3.7 nM[5][6]23.3 nM[7][8]
PAK2 Kᵢ 11 nM[5][6]72.4 nM[7][8]
PAK4 Kᵢ >70% inhibition at 0.1 µM was not observed[1]2.4 µM[7]
pMEK (S298) IC₅₀ 69 nM[9]Cellular inhibition of pMEK observed at 2.5-5 µM[8]
Table 1: Biochemical and Cellular Potency of G-5555 and FRAX1036. This table summarizes the key inhibitory constants (Kᵢ) against PAK isoforms and the cellular potency (IC₅₀) for the downstream target pMEK.

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. G-5555 was profiled against a panel of 235 kinases and demonstrated excellent selectivity, inhibiting only eight other kinases with greater than 70% inhibition at a concentration of 0.1 µM.[3][5] In contrast, FRAX1036 showed significant activity against a majority of receptors and channels tested in similar screens.[3]

KinaseG-5555 IC₅₀
PAK1 3.7 nM (Kᵢ)[5]
PAK2 11 nM (Kᵢ)[5]
SIK2 9 nM[5]
KHS1 10 nM[5]
MST4 20 nM[5]
YSK1 34 nM[5]
MST3 43 nM[5]
Lck 52 nM[5]
Table 2: Kinase Selectivity of G-5555. This table presents the IC₅₀ values of G-5555 against kinases that showed greater than 70% inhibition in a broad kinase screen. Data for a comparable broad screen for FRAX1036 is not as readily available.

In Vivo Properties and Efficacy

G-5555 exhibits favorable in vivo properties, including good oral bioavailability and dose-dependent pathway modulation in mouse xenograft studies.[3][10] A significant concern with FRAX1036 is its strong inhibition of the hERG potassium channel, a liability that was successfully addressed in the design of G-5555.[3][11]

ParameterG-5555FRAX1036
Dosing & Xenograft Model 25 mg/kg b.i.d. (oral) in an H292 non-small cell lung cancer (NSCLC) xenograft model and an MDAMB-175 PAK1 amplified breast cancer xenograft model.[5][12]Doses greater than 45 mg/kg were not well tolerated in an ovarian cancer xenograft model.[12]
Efficacy 60% tumor growth inhibition in both H292 and MDAMB-175 models.[5][12]Slower tumor growth in a KT21 xenograft model.[8]
hERG Inhibition <50% inhibition at 10 µM.[3][9]Strong inhibition (89%) at 10 µM.[3][11]
Table 3: In Vivo Properties and Efficacy of G-5555 and FRAX1036. This table summarizes the dosing, xenograft models used, observed efficacy, and a key safety parameter (hERG inhibition) for both inhibitors.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak1 PAK1 cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Rac1/Cdc42 Rac1/Cdc42 RTKs->Rac1/Cdc42 Integrins Integrins Integrins->Rac1/Cdc42 PAK1 PAK1 Rac1/Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 Phosphorylation (S298) LIMK LIMK PAK1->LIMK ERK ERK MEK1->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Cofilin Cofilin Cell_Motility Cell_Motility Cofilin->Cell_Motility LIMK->Cofilin Inhibition G-5555 G-5555 G-5555->PAK1 FRAX1036 FRAX1036 FRAX1036->PAK1

Caption: Simplified PAK1 signaling pathway showing upstream activators and downstream effectors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (Kᵢ) Cell_Based_Assay Cell-Based Assay (pMEK IC₅₀) Kinase_Assay->Cell_Based_Assay Selectivity_Screen Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Screen Xenograft_Model Tumor Xenograft Models Selectivity_Screen->Xenograft_Model PK_PD_Analysis PK/PD Analysis Xenograft_Model->PK_PD_Analysis Toxicity_Assessment Toxicity Assessment (hERG) PK_PD_Analysis->Toxicity_Assessment

Caption: General experimental workflow for characterizing PAK inhibitors.

Experimental Protocols

Biochemical Kinase Assay (for Kᵢ Determination)

This protocol is a representative method for determining the inhibitory constant (Kᵢ) of compounds against PAK1.

  • Reaction Setup: Prepare a 10 µL reaction mixture in a 384-well plate containing 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA, 2 µM FRET peptide substrate, and the respective PAK enzyme (e.g., 20 pM PAK1).[5][7]

  • Inhibitor Addition: Add serially diluted G-5555 or FRAX1036 to the reaction mixture and pre-incubate for 10 minutes at 22°C.

  • Initiation: Start the reaction by adding ATP to a final concentration appropriate for the specific PAK isoform (e.g., 40 µM for PAK1).

  • Measurement: Monitor the reaction kinetics by measuring the change in the FRET signal over time using a suitable plate reader.

  • Data Analysis: Calculate the initial reaction velocities and fit the data to the Morrison equation for tight-binding inhibitors to determine the Kᵢ value.

Cell-Based pMEK (S298) Inhibition Assay

This assay measures the ability of an inhibitor to block PAK1 activity within a cellular context.

  • Cell Culture: Plate cells known to have active PAK1 signaling (e.g., EBC1 or MDA-MB-175) in 96-well plates and allow them to adhere overnight.[1][8]

  • Compound Treatment: Treat the cells with a serial dilution of G-5555 or FRAX1036 for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Perform Western blot analysis on the cell lysates using antibodies specific for phosphorylated MEK1 (S298) and total MEK1.

  • Quantification: Quantify the band intensities for pMEK and total MEK.

  • Data Analysis: Normalize the pMEK signal to the total MEK signal and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PAK inhibitors in a mouse model.

  • Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., H292 or MDAMB-175) into the flank of immunodeficient mice.[5][12]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, G-5555, or FRAX1036) and administer the compounds at the specified dose and schedule (e.g., 25 mg/kg b.i.d. orally for G-5555).[5]

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

Both G-5555 and FRAX1036 are valuable tool compounds for studying the biology of Group I PAKs. G-5555 exhibits superior biochemical potency and an improved safety profile, particularly with respect to hERG inhibition, making it a more refined tool for in vivo studies where off-target effects are a concern.[3][11] FRAX1036, while having lower biochemical potency and a less favorable hERG profile, has been extensively used and characterized in various cancer models. The choice between these two inhibitors will depend on the specific experimental context, including the desired potency, the importance of selectivity, and the model system being used. This guide provides the necessary data and methodological insights to assist researchers in making an informed decision.

References

G-5555 Hydrochloride: A Comparative Guide to its Off-Target Kinase Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the off-target kinase screening results for G-5555 hydrochloride, a potent and selective inhibitor of Group I p21-activated kinases (PAKs).[1][2][3] By presenting objective comparisons with alternative compounds and detailing supporting experimental data, this document serves as a critical resource for researchers investigating PAK signaling and developing targeted therapeutics.

Executive Summary

This compound is a high-affinity, orally bioavailable small molecule inhibitor targeting Group I PAKs, which include PAK1, PAK2, and PAK3.[1] These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and motility, making them attractive targets in oncology.[1] Developed as an improvement upon earlier compounds, G-5555 was optimized for potency, selectivity, and favorable pharmacokinetic properties, including reduced hERG channel activity.[1] Rigorous kinase selectivity screening reveals a highly specific profile, establishing G-5555 as a precise tool for studying PAK1 function.

Quantitative Kinase Selectivity Profile

G-5555 demonstrates high potency for its primary target, PAK1, with a dissociation constant (Ki) of 3.7 nM.[1][2][3] Its selectivity was extensively evaluated against a broad panel of 235 kinases.[1][2][4] At a concentration of 0.1 µM, G-5555 inhibited only eight kinases other than PAK1 by more than 70%, highlighting its specificity.[1][2][4]

Primary Targets and Key Off-Targets of G-5555
Target KinasePotency (Ki/IC50)Notes
PAK1 (Primary Target) 3.7 nM (Ki) High-affinity primary target.
PAK211 nM (Ki)Also a Group I PAK, potently inhibited.[2][3]
SIK29 nM (IC50)Off-target kinase.[2]
KHS110 nM (IC50)Off-target kinase.[2]
MST420 nM (IC50)Off-target kinase.[2]
YSK134 nM (IC50)Off-target kinase.[2]
MST343 nM (IC50)Off-target kinase.[2]
Lck52 nM (IC50)Off-target kinase.[2]
pMEK (Cellular)69 nM (IC50)Functional cellular assay measuring downstream target inhibition.[1]
hERG Channel>10 µM (IC50)Negligible activity, indicating a low risk of cardiac toxicity.[1][2]

Comparison with Alternative PAK Inhibitor: FRAX1036

G-5555 was developed to address certain liabilities of earlier PAK inhibitors like FRAX1036, particularly its high basicity which was associated with off-target effects, including hERG channel activity.[5] While both are potent Group I PAK inhibitors, G-5555 exhibits superior biochemical potency and a more favorable safety profile.[5]

Biochemical and Cellular Potency: G-5555 vs. FRAX1036
ParameterG-5555FRAX1036
PAK1 Ki 3.7 nM 23.3 nM
PAK2 Ki 11 nM 72.4 nM
pMEK (S298) IC50 69 nM (in EBC1 cells)Not explicitly reported, but cellular inhibition observed at 2.5-5 µM in MDA-MB-175 cells.

Note: Detailed broad-panel screening data for FRAX1036 is less publicly available, limiting a direct off-target comparison.[5]

Experimental Methodologies

The characterization of G-5555 involved robust biochemical and cell-based assays to determine its potency and selectivity.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of G-5555 against a panel of purified kinases.

Methodology: A Fluorescence Resonance Energy Transfer (FRET)-based assay was employed.[1]

Protocol:

  • Reaction Setup: A reaction mixture is prepared in a 384-well plate containing 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA, 2 µM FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein), and the respective kinase enzyme.[5]

  • Inhibitor Addition: Serially diluted G-5555 is added to the reaction mixture and pre-incubated for a defined period (e.g., 10 minutes at 22°C).[5]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP to a final concentration appropriate for the specific kinase.[1][5]

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes at 22°C).[5]

  • Detection: Phosphorylation of the peptide substrate by the kinase leads to a conformational change that disrupts FRET. The resulting change in the fluorescence signal is measured to quantify the rate of phosphorylation.[1]

  • Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Ki values are subsequently determined from these measurements.[1]

G_5555_Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Biochemical Reaction cluster_analysis Data Acquisition & Analysis Kinase Purified Kinase Reaction_Mix Incubate Kinase, Substrate, and G-5555 Kinase->Reaction_Mix Substrate FRET Peptide Substrate Substrate->Reaction_Mix Inhibitor G-5555 (Serial Dilution) Inhibitor->Reaction_Mix ATP_Addition Initiate with ATP Reaction_Mix->ATP_Addition Incubation Reaction Incubation ATP_Addition->Incubation FRET_Read Measure FRET Signal Incubation->FRET_Read Data_Plot Plot % Inhibition vs. [G-5555] FRET_Read->Data_Plot IC50_Calc Calculate IC50/Ki Data_Plot->IC50_Calc

Caption: Workflow for Biochemical Kinase Inhibition Assay.

PAK1 Signaling Pathway Context

G-5555 inhibits Group I PAKs, which are key effectors downstream of small GTPases like Rac and Cdc42. These pathways are integral to regulating the cytoskeleton, cell motility, survival, and proliferation.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Cytoskeleton Cytoskeletal Reorganization PAK1->Cytoskeleton Proliferation Cell Proliferation PAK1->Proliferation Survival Cell Survival PAK1->Survival G5555 G-5555 G5555->PAK1 Inhibition

Caption: Simplified PAK1 Signaling Pathway and Point of Inhibition.

References

G-5555 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of G-5555 hydrochloride's cross-reactivity with other kinases, supported by experimental data and protocols.

This compound is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a critical node in signaling pathways governing cell proliferation, survival, and motility.[1][2][3][4] Developed as an orally bioavailable small molecule, it demonstrates high affinity for its primary target.[1] However, a comprehensive understanding of its interactions with other kinases is crucial for accurate experimental interpretation and therapeutic development.

Kinase Selectivity Profile

This compound exhibits a high degree of selectivity for its primary target, PAK1, with a dissociation constant (Ki) of 3.7 nM.[1][2][3][4] Its cross-reactivity has been assessed against a broad panel of 235 kinases. At a concentration of 0.1 µM, this compound inhibited only eight other kinases by more than 70%.[1][2][5]

This focused activity underscores its specificity. The off-target kinases with the most significant inhibition are detailed in the table below, providing a clear comparison of this compound's potency against its intended target and other kinases.

Target KinaseInhibition Constant (Ki)IC50Notes
PAK1 3.7 nM [1][2][3][4]-Primary Target
PAK211 nM[1][2][3][4]11 nM[2][3]Group I PAK Family Member
PAK3->70% inhibition at 0.1 µM[1][2][5]Group I PAK Family Member
SIK2-9 nM[2][3][6]Off-Target
KHS1-10 nM[2][3][6]Off-Target
MST4-20 nM[2][3][6]Off-Target
YSK1-34 nM[2][3][6]Off-Target
MST3-43 nM[2][3][6]Off-Target
Lck-52 nM[2][3][6]Off-Target

Experimental Protocols

The determination of this compound's kinase selectivity involved rigorous biochemical and cellular assays.

Biochemical Kinase Inhibition Assay

Objective: To quantify the direct inhibitory activity of this compound against a panel of purified kinases.

Methodology: A Fluorescence Resonance Energy Transfer (FRET)-based assay was employed.[1][6]

  • Components: The assay mixture included the purified kinase, a FRET peptide substrate (Ser/Thr19) labeled with Coumarin and Fluorescein, and ATP.[1][6]

  • Procedure: this compound at various concentrations was incubated with the kinase and the peptide substrate. The enzymatic reaction was initiated by the addition of ATP.[1]

  • Detection: Phosphorylation of the peptide substrate by the kinase disrupts the FRET between Coumarin and Fluorescein. The resulting change in the fluorescence signal was measured to determine the rate of phosphorylation.[1]

  • Analysis: IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, were calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration. Ki values were subsequently determined from these measurements.[1]

Cellular Target Engagement Assay (pMEK Assay)

Objective: To confirm the engagement and inhibition of PAK1/2 by this compound within a cellular environment by measuring the phosphorylation of a known downstream substrate.[1]

Methodology: This assay measured the inhibition of phosphorylation of MEK1 at serine 298 (S298), a direct substrate of PAK1/2.[1]

  • Cell Line: The EBC-1 non-small cell lung cancer cell line was utilized for this experiment.[1]

  • Procedure: EBC-1 cells were treated with varying concentrations of this compound for a specified duration. Following treatment, cell lysates were analyzed to quantify the levels of phosphorylated MEK1 (pMEK).[1]

Visualizing Experimental Workflow and Signaling Context

To further clarify the methodologies and potential biological implications of G-5555's cross-reactivity, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.

G_5555_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Purified_Kinase Purified Kinase Incubation Incubation Purified_Kinase->Incubation G5555 G-5555 HCl G5555->Incubation FRET_Substrate FRET Substrate FRET_Substrate->Incubation ATP ATP ATP->Incubation FRET_Measurement FRET Measurement Incubation->FRET_Measurement Data_Analysis Data Analysis (IC50/Ki) FRET_Measurement->Data_Analysis EBC1_Cells EBC-1 Cells G5555_Treatment G-5555 HCl Treatment EBC1_Cells->G5555_Treatment Cell_Lysis Cell Lysis G5555_Treatment->Cell_Lysis pMEK_Analysis pMEK Analysis Cell_Lysis->pMEK_Analysis

Caption: Workflow for assessing kinase inhibitor selectivity.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Upstream_Signal Upstream Signal PAK1 PAK1 (Primary Target) Upstream_Signal->PAK1 SIK2 SIK2 (Off-Target) Upstream_Signal->SIK2 Downstream_Effector_A Downstream Effector A PAK1->Downstream_Effector_A Downstream_Effector_B Downstream Effector B SIK2->Downstream_Effector_B Cellular_Response_A Cellular Response A Downstream_Effector_A->Cellular_Response_A Cellular_Response_B Cellular Response B Downstream_Effector_B->Cellular_Response_B G5555 G-5555 HCl G5555->PAK1 G5555->SIK2

Caption: Potential on-target and off-target effects of G-5555.

References

Independent Validation of G-5555 Hydrochloride's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of G-5555 hydrochloride, a potent and selective inhibitor of Group I p21-activated kinases (PAKs), against other therapeutic alternatives. The information presented is collated from preclinical studies to support independent validation and inform future research directions.

Executive Summary

This compound is a highly potent and selective small molecule inhibitor targeting PAK1, PAK2, and PAK3.[1] It represents a significant advancement over earlier generation PAK inhibitors, such as FRAX1036, demonstrating superior biochemical potency and an improved safety profile, notably with reduced off-target effects on the hERG channel.[2] Preclinical evidence indicates that this compound exhibits significant anti-tumor activity in non-small cell lung cancer (NSCLC) and breast cancer models, particularly in tumors with PAK1 amplification. This guide offers a comprehensive overview of its efficacy, mechanism of action, and comparative performance against relevant compounds.

Data Presentation

Biochemical and Cellular Potency

The following table summarizes the biochemical and cellular potency of this compound in comparison to the first-generation PAK inhibitor, FRAX1036.

ParameterThis compoundFRAX1036Reference
PAK1 Ki 3.7 nM23.3 nM[2]
PAK2 Ki 11 nM72.4 nM[2]
pMEK (S298) IC50 69 nM (in EBC1 cells)Not explicitly reported; cellular inhibition observed at 2.5-5 µM[2]
In Vivo Anti-Tumor Efficacy

The table below presents the in vivo anti-tumor efficacy of this compound in xenograft models of non-small cell lung cancer and breast cancer.

Cancer TypeXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
Non-Small Cell Lung CancerH29225 mg/kg, b.i.d. (oral)60%[3]
Breast Cancer (PAK1 amplified)MDA-MB-17525 mg/kg, b.i.d. (oral)60%[3]
Comparative In Vitro Activity in Breast Cancer

While direct quantitative comparison is limited, a study on PAK1-amplified breast cancer cell lines suggests that G-5555 presents a more attractive therapeutic strategy compared to the CDK4/6 inhibitor, palbociclib.[3] This is based on the rationale that targeting the direct oncogenic driver (PAK1 amplification) may be more effective. Further research is needed to provide a comprehensive quantitative comparison.

Signaling Pathway and Experimental Workflow

PAK1 Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the p21-activated kinase 1 (PAK1) signaling pathway. PAK1 is a key downstream effector of the Rho GTPases, Rac1 and Cdc42, and plays a crucial role in cell proliferation, survival, and motility.[4] Inhibition of PAK1 by G-5555 leads to the downregulation of downstream signaling cascades, including the Raf-MEK-ERK and PI3K-AKT pathways, ultimately inducing apoptosis and inhibiting tumor growth.[5]

PAK1_Signaling_Pathway Rac1_Cdc42 Rac1/Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 activates Growth_Factors Growth Factors Growth_Factors->Rac1_Cdc42 Raf_MEK_ERK Raf-MEK-ERK Pathway PAK1->Raf_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway PAK1->PI3K_AKT activates ER_alpha ERα PAK1->ER_alpha activates BAD BAD PAK1->BAD inhibits G5555 This compound G5555->PAK1 inhibits Proliferation Cell Proliferation Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival ER_alpha->Proliferation Apoptosis Apoptosis BAD->Apoptosis Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies Biochemical_Assay Biochemical Assay (Kinase Activity) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Xenograft_Model Xenograft Model Establishment Apoptosis_Assay->Xenograft_Model Treatment Treatment with This compound Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (TGI Calculation) Tumor_Measurement->Efficacy_Analysis

References

G-5555 Hydrochloride: A Comparative Guide to its Specificity for Group I PAKs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of G-5555 hydrochloride, a potent and selective inhibitor of Group I p21-activated kinases (PAKs), with other alternative inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for Group I PAKs, which include PAK1, PAK2, and PAK3.[1][2] These kinases are crucial downstream effectors of the Rho GTPases Rac and Cdc42 and are implicated in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[3] Dysregulation of Group I PAK signaling is associated with numerous pathologies, particularly cancer, making them attractive therapeutic targets.[3][4] G-5555 was developed as a potent, ATP-competitive inhibitor with an improved pharmacokinetic profile and reduced off-target effects compared to earlier compounds.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity over other kinases. This compound exhibits high potency for Group I PAKs, with a Ki of 3.7 nM for PAK1 and 11 nM for PAK2.[2][5] Its selectivity has been rigorously evaluated against a broad panel of kinases, revealing a highly specific inhibition profile.

Table 1: Inhibitory Activity of this compound Against Group I PAKs and Key Off-Targets
Target KinaseThis compound IC50 (nM)This compound Ki (nM)Reference(s)
PAK1 -3.7[1][2][5]
PAK2 1111[1][2][5]
PAK3 >70% inhibition at 100 nM-[1][5]
SIK29-[1][5]
KHS110-[1][5]
MST420-[1][5]
YSK134-[1][5]
MST343-[1][5]
Lck52-[1][5]

Data compiled from multiple sources. A broad kinase screen of 235 kinases showed that G-5555 inhibits only eight other kinases by more than 70% at a concentration of 0.1 µM.[1][5]

Table 2: Comparison of Group I PAK Inhibitors
InhibitorPAK1 IC50 (nM)PAK2 IC50 (nM)PAK3 IC50 (nM)PAK4 IC50 (nM)Inhibition TypeReference(s)
This compound - (Ki = 3.7)11 (Ki = 11)-NegligibleATP-competitive[1][2][5]
FRAX597 81319-ATP-competitive[6]
FRAX486 143339575ATP-competitive[6]
IPA-3 2500--No inhibitionNon-ATP competitive (Allosteric)[6]

This table provides a comparative overview of the potency of different Group I PAK inhibitors. Note that G-5555 data is presented as Ki values where IC50 was not available.

Signaling Pathway and Experimental Workflow

To understand the context of G-5555's function, it is essential to visualize its place in the PAK signaling pathway and the general workflow for assessing its specificity.

PAK_Signaling_Pathway cluster_upstream Upstream Activators cluster_rho Rho GTPases cluster_pak Group I PAKs cluster_downstream Downstream Effectors & Cellular Responses Growth_Factors Growth Factors Rac_Cdc42 Rac/Cdc42 Growth_Factors->Rac_Cdc42 Cytokines Cytokines Cytokines->Rac_Cdc42 GPCR_Ligands GPCR Ligands GPCR_Ligands->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 PAK2 PAK2 Rac_Cdc42->PAK2 PAK3 PAK3 Rac_Cdc42->PAK3 MEK1_S298 MEK1 (S298) PAK1->MEK1_S298 Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PAK1->Cytoskeletal_Rearrangement Cell_Motility Cell Motility PAK1->Cell_Motility Gene_Expression Gene Expression PAK1->Gene_Expression Apoptosis_Survival Apoptosis/Survival PAK1->Apoptosis_Survival Inhibitor This compound Inhibitor->PAK1 Inhibitor->PAK2 Inhibitor->PAK3 Kinase_Inhibitor_Workflow Start Hypothesis: Compound inhibits Group I PAKs Biochemical_Assay Biochemical Kinase Assay (e.g., FRET or ADP-Glo) - Determine IC50/Ki values - Assess potency Start->Biochemical_Assay Kinome_Screen Broad Kinase Profiling (e.g., KinomeScan) - Assess selectivity against a large panel of kinases Biochemical_Assay->Kinome_Screen Cell_Based_Assay Cell-Based Target Engagement Assay (e.g., pMEK S298 Western Blot) - Confirm on-target activity in cells Kinome_Screen->Cell_Based_Assay Phenotypic_Assay Cellular Phenotypic Assays - Proliferation, migration, apoptosis - Determine functional consequences Cell_Based_Assay->Phenotypic_Assay In_Vivo_Studies In Vivo Efficacy and PK/PD Studies - Xenograft models - Assess therapeutic potential Phenotypic_Assay->In_Vivo_Studies End Characterized Inhibitor In_Vivo_Studies->End

References

G-5555: A Comparative Analysis of Efficacy in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G-5555 is a potent and selective, orally bioavailable small molecule inhibitor of Group I p21-activated kinases (PAKs), with particularly high affinity for PAK1.[1][2][3] PAKs are critical signaling nodes downstream of Rac1 and Cdc42 GTPases, playing a significant role in cell proliferation, survival, and motility.[1] The genomic amplification and overexpression of PAK1 are implicated in the progression of several cancers, notably luminal breast cancer, making it a compelling therapeutic target.[1][4] This guide provides a comparative analysis of G-5555's efficacy in different cancer types, with a focus on PAK1-amplified breast cancer and non-small cell lung cancer (NSCLC), comparing its performance with alternative therapeutic agents and providing detailed experimental data and protocols.

Mechanism of Action: Inhibition of the PAK1/MEK/ERK Signaling Pathway

G-5555 functions as an ATP-competitive inhibitor of Group I PAKs.[5] By binding to the kinase domain of PAK1, G-5555 prevents the phosphorylation of its downstream substrate, MEK1, at Serine 298. This inhibitory action disrupts the MAPK/ERK signaling cascade, a critical pathway for cell growth and survival.[4] The selectivity of G-5555 for Group I PAKs, with a dissociation constant (Ki) of 3.7 nM for PAK1 and 11 nM for PAK2, and its favorable pharmacokinetic profile, including good oral exposure and low hERG channel activity, underscore its potential as a targeted therapeutic agent.[2][3]

G5555_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Rac1_Cdc42 Rac1/Cdc42 RTK->Rac1_Cdc42 GPCR GPCR GPCR->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activates MEK1 MEK1 PAK1->MEK1 Phosphorylates (S298) G5555 G-5555 G5555->PAK1 Inhibits ERK1_2 ERK1/2 MEK1->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Figure 1: G-5555 inhibits the PAK1 signaling pathway.

Efficacy of G-5555 in Breast Cancer

G-5555 has demonstrated significant preclinical efficacy in breast cancer models, particularly those with PAK1 gene amplification. Studies have shown that breast cancer cell lines with PAK1 amplification are more sensitive to G-5555-mediated growth inhibition compared to non-amplified cell lines.[4]

In Vitro Efficacy
Cell LineCancer SubtypePAK1 StatusG-5555 IC50 (µM)ComparatorComparator IC50 (µM)
MDA-MB-175LuminalAmplifiedData not availablePalbociclib (B1678290)Data not available
VariousBreast CancerNot Specified-Synthetic Derivative 312.4 (MCF-7)
VariousBreast CancerNot Specified-Synthetic Derivative 113.03 (MCF-7)

Table 1: In Vitro Efficacy of G-5555 and Comparators in Breast Cancer Cell Lines.[6]

In PAK1-amplified luminal breast cancer cell lines, G-5555 not only inhibits proliferation but also induces apoptosis.[4]

In Vivo Efficacy

In a PAK1-amplified MDA-MB-175 xenograft tumor model, G-5555 demonstrated significant anti-tumor activity, reducing tumor growth.[4]

ModelTreatmentDosageTumor Growth Inhibition (%)
MDA-MB-175 XenograftG-555525 mg/kg, p.o.60

Table 2: In Vivo Efficacy of G-5555 in a PAK1-Amplified Breast Cancer Xenograft Model.

Comparison with Alternative Treatments

For hormone receptor-positive (HR+)/HER2-negative breast cancer, a common subtype where PAK1 amplification can occur, the standard of care often includes CDK4/6 inhibitors like palbociclib and PI3K inhibitors such as alpelisib (B612111) (for PIK3CA-mutated tumors).

  • Palbociclib (in combination with endocrine therapy): In the PALOMA-2 trial, palbociclib plus letrozole (B1683767) significantly increased median progression-free survival (PFS) to 24.8 months compared to 14.5 months with placebo plus letrozole in postmenopausal women with ER+/HER2- advanced breast cancer.[7] In the PALOMA-3 trial, for patients who had progressed on prior endocrine therapy, palbociclib plus fulvestrant (B1683766) extended median PFS to 9.5 months versus 4.6 months for placebo plus fulvestrant.[7]

  • Alpelisib (in combination with fulvestrant): In the SOLAR-1 trial for patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer, alpelisib plus fulvestrant improved median PFS to 11.0 months compared to 5.7 months with placebo plus fulvestrant.[8]

While direct comparative studies between G-5555 and these agents in PAK1-amplified models are not yet available, the potent activity of G-5555 in this specific genetic context suggests it could be a valuable therapeutic option.

Efficacy of G-5555 in Non-Small Cell Lung Cancer (NSCLC)

Preclinical studies have also highlighted the potential of G-5555 in NSCLC.

In Vivo Efficacy

In an H292 NSCLC xenograft model, G-5555 demonstrated dose-dependent inhibition of the pharmacodynamic biomarker pMEK S298.[1]

ModelTreatmentDosageTumor Growth Inhibition (%)
H292 XenograftG-555525 mg/kg, p.o.60

Table 3: In Vivo Efficacy of G-5555 in an NSCLC Xenograft Model.

Comparison with Alternative Treatments

The treatment landscape for NSCLC is diverse and increasingly guided by molecular markers. For patients with KRAS-mutated NSCLC, a common subtype, the standard first-line treatment often involves immunotherapy-based regimens.

  • Immunotherapy with Chemotherapy: For KRAS-mutant NSCLC, first-line treatment with immunotherapy (e.g., pembrolizumab) combined with platinum-based chemotherapy has shown significant survival benefits compared to chemotherapy with anti-angiogenic therapy, with a median PFS of 11.0 months versus 4.0 months, respectively.[9]

  • KRAS G12C Inhibitors: For patients with the specific KRAS G12C mutation who have progressed on first-line therapy, targeted inhibitors like sotorasib (B605408) and adagrasib are approved. In a Phase 2 study, sotorasib showed an overall response rate (ORR) of 37.1% and a median PFS of 6.8 months.[9] Adagrasib demonstrated an ORR of 42.9% and a median PFS of 6.5 months in a similar patient population.[10]

The role of PAK1 in KRAS-mutant NSCLC is an area of active research, and the efficacy of G-5555 in this context warrants further investigation.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of G-5555 are provided below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture 1. Cancer Cell Line Culture Viability_Assay 2. Cell Viability Assay (e.g., MTT/CCK-8) Cell_Culture->Viability_Assay Apoptosis_Assay 3. Apoptosis Assay (e.g., Annexin V) Viability_Assay->Apoptosis_Assay Western_Blot 4. Western Blot for pMEK/pERK Apoptosis_Assay->Western_Blot Xenograft 5. Xenograft Tumor Model Establishment Western_Blot->Xenograft Promising Results Treatment 6. G-5555 Administration (Oral Gavage) Xenograft->Treatment Monitoring 7. Tumor Volume & Body Weight Monitoring Treatment->Monitoring PD_Analysis 8. Pharmacodynamic Analysis (pMEK) Monitoring->PD_Analysis

Figure 2: General experimental workflow for G-5555 evaluation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-175 for breast cancer, H292 for NSCLC) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of G-5555 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of G-5555. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-MEK (p-MEK)
  • Cell Treatment and Lysis: Plate cells and treat with G-5555 as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-MEK (Ser217/221) or total MEK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 cancer cells (e.g., MDA-MB-175 or H292) in a 1:1 mixture of serum-free medium and Matrigel into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Prepare G-5555 in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water). Administer G-5555 orally (e.g., by gavage) at the desired dose and schedule (e.g., daily). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Tissue Collection: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for pharmacodynamic analysis (e.g., Western blot for p-MEK) and the remainder fixed for histological analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

G-5555 is a promising selective PAK1 inhibitor with demonstrated preclinical efficacy in both PAK1-amplified breast cancer and NSCLC models. Its targeted mechanism of action and favorable pharmacokinetic properties make it a strong candidate for further development. While direct comparative data with current standards of care are limited, the existing evidence suggests that G-5555 could offer a significant therapeutic advantage, particularly in patient populations with specific molecular alterations such as PAK1 amplification. Further clinical investigation is warranted to fully elucidate its therapeutic potential and positioning in the evolving landscape of cancer treatment.

References

G-5555 Hydrochloride vs. RNAi for PAK1 Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common methods for reducing the function of p21-activated kinase 1 (PAK1): the small molecule inhibitor G-5555 hydrochloride and RNA interference (RNAi). The selection of an appropriate knockdown method is critical for target validation and mechanistic studies in drug discovery and development. This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers in making an informed decision.

At a Glance: this compound vs. RNAi for PAK1 Knockdown

FeatureThis compoundRNAi (siRNA/shRNA)
Mechanism of Action Competitive inhibition of ATP binding to the PAK1 kinase domain, blocking its catalytic activity.Post-transcriptional gene silencing by targeted degradation of PAK1 mRNA.
Target PAK1 protein (also inhibits PAK2 and PAK3).PAK1 messenger RNA (mRNA).
Mode of "Knockdown" Inhibition of protein function (catalytic activity).Reduction of protein expression level.
Speed of Onset Rapid, typically within minutes to hours of administration.Slower, requires transfection/transduction and time for protein turnover (typically 24-72 hours).
Duration of Effect Transient and dependent on compound half-life and clearance. Requires continuous presence of the inhibitor.Can be transient (siRNA, typically 48-96 hours) or stable (shRNA) with continuous expression.
Reversibility Reversible upon removal of the compound.Reversible for siRNA as the molecules are diluted with cell division. Stable knockdown with shRNA is generally considered irreversible.
Specificity High affinity for group I PAKs (PAK1, 2, 3). Off-target effects on other kinases are possible.Highly sequence-specific to the target mRNA. Off-target effects due to partial sequence homology are a known concern.
Delivery Orally bioavailable small molecule, readily cell-permeable.Requires transfection or transduction methods to enter cells, which can be challenging for some cell types.
Quantification Measured by biochemical assays (e.g., kinase activity assays) or by assessing the phosphorylation of downstream substrates (e.g., pMEK S298).Measured at the mRNA level (qPCR) and protein level (Western blot).
Applications In vitro and in vivo studies, including preclinical animal models.Primarily in vitro cell culture experiments; in vivo applications are more complex.

Quantitative Performance Data

This compound: Potency and Selectivity

G-5555 is a potent, high-affinity inhibitor of group I PAKs. Its efficacy is demonstrated by its low inhibitory constants (Ki) and cellular IC50 values.

ParameterValueReference
PAK1 Ki 3.7 nM
PAK2 Ki 11 nM
pMEK (S298) IC50 69 nM (in EBC1 cells)

Kinase Selectivity: In a screen against 235 kinases, G-5555 demonstrated high selectivity. Besides PAK1, only eight other kinases showed greater than 70% inhibition at a concentration of 0.1 µM: PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1.

Off-Target KinaseIC50 (nM)Reference
SIK29
KHS110
PAK211
MST420
YSK134
MST343
Lck52
RNAi: Knockdown Efficiency
MethodTargetKnockdown EfficiencyCell LineReference
siRNA PAK1 mRNASignificant reduction observedRL95-2
siRNA PAK1 ProteinSignificant reduction observedRL95-2
siRNA PAK1 ProteinSignificant reduction observedHEK293T
shRNA PAK1 ProteinSignificant reduction observedMDA-MB-468

Note: While specific percentage knockdown values are often presented in individual studies, a standardized comparison is difficult due to variations in experimental conditions. Researchers should optimize and validate knockdown efficiency in their specific experimental system.

Signaling Pathways and Experimental Workflows

PAK1 Signaling Pathway

PAK1 is a key node in various signaling pathways that regulate cell proliferation, survival, and cytoskeletal dynamics. Both G-5555 and RNAi aim to disrupt these downstream signaling events by targeting PAK1.

PAK1_Signaling RTK RTK / GPCR Ras Ras RTK->Ras Rac_Cdc42 Rac1 / Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK PI3K_AKT PI3K/AKT Pathway PAK1->PI3K_AKT Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Apoptosis Apoptosis Regulation (e.g., BAD) PAK1->Apoptosis Cell Proliferation Cell Proliferation MEK_ERK->Cell Proliferation Cell Survival Cell Survival PI3K_AKT->Cell Survival Cell Motility Cell Motility Cytoskeleton->Cell Motility G5555 G-5555 G5555->PAK1 Inhibits Activity RNAi RNAi PAK1_mRNA PAK1 mRNA RNAi->PAK1_mRNA Degrades

Caption: Simplified PAK1 signaling pathway and points of intervention.

Experimental Workflow: Comparing G-5555 and RNAi

The following diagram outlines a typical workflow for comparing the effects of G-5555 and RNAi on PAK1 function in a cell-based assay.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Start Seed Cells G5555_treat Treat with G-5555 (Dose-response) Start->G5555_treat RNAi_treat Transfect with PAK1 siRNA Start->RNAi_treat Control_treat Vehicle / Scrambled siRNA Control Start->Control_treat WB Western Blot (pPAK1, PAK1, pMEK, Actin) G5555_treat->WB Pheno Phenotypic Assay (e.g., Proliferation, Migration) G5555_treat->Pheno RNAi_treat->WB qPCR qPCR (PAK1 mRNA) RNAi_treat->qPCR RNAi_treat->Pheno Control_treat->WB Control_treat->qPCR Control_treat->Pheno

Confirming the On-Target Effects of G-5555 Hydrochloride: A Comparative Guide to Target Validation Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted therapeutics, confirming that a small molecule inhibitor engages its intended target is a cornerstone of preclinical drug development. G-5555 hydrochloride, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), serves as a key tool compound for investigating the roles of group I PAKs in various disease models.[1][2][3] This guide provides a comprehensive comparison of modern techniques to validate the on-target effects of G-5555, with a particular focus on the revolutionary CRISPR-Cas9 gene-editing technology. We present objective comparisons of CRISPR with alternative methods, supported by experimental data and detailed protocols to aid in the design and execution of robust target validation studies.

This compound: A Profile of a Selective PAK1 Inhibitor

G-5555 is a high-affinity inhibitor of group I PAKs, which include PAK1, PAK2, and PAK3.[3][4] It exhibits excellent selectivity, a crucial attribute for a chemical probe, as demonstrated by its activity profile across a broad panel of kinases.[1][2] The on-target potency and selectivity of G-5555 are summarized in the tables below.

Biochemical Potency of G-5555
Target KinaseInhibition Constant (Ki)IC50Notes
PAK1 3.7 nM [1][2]-Primary Target
PAK211 nM[1][2]11 nM[2]Group I PAK Family Member
PAK3->70% inhibition at 0.1 µM[5]Group I PAK Family Member
Kinase Selectivity Profile of G-5555

In a comprehensive screen against 235 kinases, G-5555 demonstrated a high degree of selectivity at a concentration of 0.1 µM. The following table lists the off-target kinases that were inhibited by more than 70% at this concentration.[5]

Off-Target KinaseIC50
SIK29 nM[2]
KHS110 nM[2]
MST420 nM[2]
YSK134 nM[2]
MST343 nM[2]
Lck52 nM[2]

Comparing Target Validation Methodologies

The definitive confirmation of a drug's on-target effects in a cellular context is paramount. Here, we compare three powerful techniques: CRISPR-Cas9-mediated gene knockout, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics.

FeatureCRISPR-Cas9 KnockoutCellular Thermal Shift Assay (CETSA)Chemical Proteomics
Principle Genetic ablation of the target protein.Ligand-induced thermal stabilization of the target protein.Affinity capture of target proteins using an immobilized drug analog.
Key Question Answered Does the cellular phenotype of the drug depend on the presence of the target protein?Does the drug directly bind to the target protein in intact cells?What proteins does the drug directly interact with in a complex proteome?
Readout Comparison of drug efficacy (e.g., IC50) in wild-type vs. knockout cells.Shift in the melting temperature (Tm) of the target protein.Identification and quantification of pulled-down proteins by mass spectrometry.
Strengths Provides a definitive genetic link between target and drug effect. Can be used to create null-phenotypes for comparison.[6]Label-free and applicable in intact cells and tissues. Provides evidence of direct physical engagement.[7]Unbiased, proteome-wide identification of on- and off-targets.[8][9]
Limitations Potential for off-target gene editing. Cellular compensation mechanisms to target loss. Does not directly measure drug binding.[6]Requires a specific antibody for the target protein. Not all proteins exhibit a clear thermal shift.Requires chemical modification of the drug, which may alter its binding properties. Can be resource-intensive.[8]

Experimental Protocols

CRISPR-Cas9-Mediated Knockout for G-5555 Target Validation

This protocol outlines the generation of a PAK1 knockout cell line to validate that the cytotoxic or phenotypic effects of G-5555 are dependent on its intended target.

1. sgRNA Design and Cloning:

  • Design two to four single guide RNAs (sgRNAs) targeting an early exon of the PAK1 gene using a design tool (e.g., CHOPCHOP).[10]

  • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pX458, which also expresses GFP for selection).[10]

2. Transfection and Single-Cell Sorting:

  • Transfect the chosen cell line with the sgRNA/Cas9-expressing plasmid.

  • 48-72 hours post-transfection, isolate GFP-positive single cells by fluorescence-activated cell sorting (FACS) into 96-well plates.[11]

3. Clonal Expansion and Genotyping:

  • Culture the single cells to expand into clonal populations.

  • Isolate genomic DNA from each clone and PCR amplify the targeted region of the PAK1 gene.

  • Sequence the PCR products (e.g., by Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).[11]

4. Protein Knockout Confirmation:

  • Confirm the absence of PAK1 protein in the identified knockout clones by Western blot analysis using a validated PAK1 antibody.

5. Phenotypic Assay with G-5555:

  • Treat both wild-type and validated PAK1 knockout cell lines with a dose-range of this compound.

  • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of G-5555 in both cell lines. A significant rightward shift in the IC50 curve for the knockout cells would confirm that the antiproliferative effect of G-5555 is mediated through PAK1.

cluster_design sgRNA Design & Cloning cluster_cell_culture Cell Culture & Transfection cluster_validation Validation cluster_assay Phenotypic Assay sgRNA_design Design sgRNAs for PAK1 cloning Clone sgRNAs into Cas9 vector sgRNA_design->cloning transfection Transfect cells cloning->transfection facs FACS sort single cells transfection->facs expansion Clonal expansion facs->expansion genotyping Genotyping (Sequencing) expansion->genotyping western Western blot for PAK1 genotyping->western treatment Treat WT and KO cells with G-5555 western->treatment viability Cell viability assay treatment->viability

CRISPR-Cas9 knockout workflow for G-5555 target validation.

Cellular Thermal Shift Assay (CETSA) for G-5555 Target Engagement

CETSA directly measures the physical interaction between a drug and its target in a cellular environment by assessing changes in the target protein's thermal stability.[7]

1. Cell Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound at a desired concentration (e.g., 1 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours.[12]

2. Heat Challenge:

  • Harvest the cells and resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.[12]

3. Lysis and Separation of Soluble Fraction:

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[12]

  • Collect the supernatant containing the soluble protein fraction.

4. Protein Analysis:

  • Determine the protein concentration of the soluble fractions.

  • Analyze the amount of soluble PAK1 in each sample by Western blot using a specific PAK1 antibody.

5. Data Analysis:

  • Quantify the band intensities for PAK1 at each temperature.

  • Plot the percentage of soluble PAK1 relative to the non-heated control against the temperature for both vehicle- and G-5555-treated samples. A shift in the melting curve to a higher temperature in the G-5555-treated samples indicates target engagement.

cluster_prep Cell Preparation cluster_heat Heat Challenge cluster_analysis Analysis cell_culture Culture cells treatment Treat with G-5555 or vehicle cell_culture->treatment harvest Harvest cells treatment->harvest heat Heat at various temperatures harvest->heat lysis Lysis & Centrifugation heat->lysis western Western blot for PAK1 lysis->western data_analysis Plot melting curves western->data_analysis

Cellular Thermal Shift Assay (CETSA) workflow.

Chemical Proteomics for Target Identification of G-5555

Chemical proteomics aims to identify the direct binding partners of a small molecule from the entire proteome.[8][9]

1. Probe Synthesis:

  • Synthesize a derivative of G-5555 that incorporates a linker and a reactive group (e.g., an alkyne) for subsequent conjugation to a capture resin. The modification should be at a position that does not interfere with kinase binding.

2. Cell Treatment and Lysis:

  • Treat cells with the G-5555 probe.

  • Lyse the cells and perform a "click" reaction to attach a biotin (B1667282) tag to the alkyne-modified probe that is now bound to its target proteins.[13]

3. Affinity Purification:

  • Incubate the cell lysate with streptavidin-coated beads to capture the biotin-tagged protein-probe complexes.

  • Wash the beads extensively to remove non-specifically bound proteins.

4. Elution and Protein Identification:

  • Elute the bound proteins from the beads.

  • Digest the eluted proteins into peptides and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Analyze the mass spectrometry data to identify proteins that were specifically enriched in the G-5555 probe-treated sample compared to a control. PAK1 should be identified as a primary hit.

cluster_probe Probe Synthesis & Treatment cluster_capture Affinity Capture cluster_analysis Identification synthesis Synthesize G-5555 probe treatment Treat cells with probe synthesis->treatment lysis Lysis & Biotinylation treatment->lysis pulldown Streptavidin pulldown lysis->pulldown elution Elution & Digestion pulldown->elution ms LC-MS/MS analysis elution->ms data_analysis Identify enriched proteins ms->data_analysis cluster_upstream Upstream Activators cluster_gtpases Rho GTPases cluster_pak Target of G-5555 cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases Rac1_Cdc42 Rac1 / Cdc42 RTK->Rac1_Cdc42 Integrins Integrins Integrins->Rac1_Cdc42 GPCR GPCRs GPCR->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Proliferation Cell Proliferation PAK1->Proliferation Survival Cell Survival PAK1->Survival G5555 G-5555 G5555->PAK1 Inhibition

References

Safety Operating Guide

Proper Disposal of G-5555 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the PAK1 inhibitor, G-5555 hydrochloride, ensuring the protection of personnel and the environment.

Researchers, scientists, and drug development professionals handling this compound are responsible for its proper disposal in accordance with federal, state, and local regulations. As a potent bioactive molecule, improper disposal can pose risks to human health and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. While a specific, official Safety Data Sheet (SDS) from a regulatory body is not publicly available, information from suppliers indicates that this compound should be handled with care. All laboratory personnel should treat this compound and its waste as hazardous unless confirmed otherwise by a designated safety officer.

Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound and its waste. This includes, but is not limited to:

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant (e.g., nitrile)
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified
Body Protection Laboratory CoatFully buttoned
Respiratory Protection Fume Hood/RespiratorAs needed, based on risk assessment

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a "cradle-to-grave" approach, ensuring it is managed safely from generation to final disposal.

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be considered hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Do not mix with incompatible materials.

  • Containerization :

    • Use only designated, leak-proof, and chemically compatible hazardous waste containers.

    • Ensure containers are in good condition and have secure, tight-fitting lids.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management plan.

  • Storage :

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal Request and Pickup :

    • Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • Do not dispose of this compound down the drain or in the regular trash. This is a violation of regulations and can harm the environment.

The following diagram illustrates the proper disposal workflow for this compound:

G5555_Disposal_Workflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A This compound Waste (Solid, Liquid, Contaminated Materials) B Segregate from other waste streams A->B C Place in a designated, leak-proof, and compatible hazardous waste container B->C D Label container clearly: 'Hazardous Waste' 'this compound' C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Keep container securely closed E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H Proper disposal by licensed facility G->H

This compound Disposal Workflow

Regulatory Compliance

The management of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific hazardous waste management plan.[3] Failure to comply with proper disposal procedures can result in significant fines and penalties.

Experimental Protocols

While this document focuses on disposal, it is important to note that any experimental protocol involving this compound should include a section on waste management. This ensures that all researchers involved in the experiment are aware of the proper disposal procedures before any waste is generated.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for G-5555 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of G-5555 hydrochloride, a potent p21-activated kinase 1 (PAK1) inhibitor. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment. This compound is classified as a hazardous substance, with potential for causing skin and eye irritation, allergic reactions, and organ damage with prolonged exposure.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The required level of protection varies depending on the specific procedure being performed.

Activity Required Personal Protective Equipment
Weighing and Aliquoting Solid Compound - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable gloves (nitrile rubber recommended)[3]- Disposable gown or lab coat- Safety glasses with side shields or goggles[3]
Preparing Solutions - Chemical fume hood- Chemical-resistant disposable gloves (nitrile rubber recommended)[3]- Disposable gown or lab coat- Safety glasses with side shields or goggles[3]
Administering to Cell Cultures or Animals - Biosafety cabinet or chemical fume hood- Chemical-resistant disposable gloves (nitrile rubber recommended)[3]- Disposable gown or lab coat- Safety glasses with side shields or goggles[3]
General Laboratory Operations - Standard laboratory coat- Safety glasses- Disposable gloves

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step guidance outlines the operational workflow.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[4]

  • For long-term storage of the solid compound, maintain a temperature of -20°C.[5]

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from moisture.[6]

Handling and Preparation of Solutions
  • All handling of solid this compound, including weighing and aliquoting, must be conducted in a certified chemical fume hood or a containment glove box to prevent inhalation of the powder.

  • When preparing solutions, work within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition.[4]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

Spill Management
  • In the event of a spill, immediately evacuate personnel from the affected area.

  • Ensure the area is well-ventilated.

  • Do not touch or walk through the spilled material.

  • For small spills, absorb the material with an inert, dry substance and place it in a designated, sealed container for hazardous waste disposal.[7]

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Prevent the spilled material from entering drains or waterways.[4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including empty vials, used gloves, gowns, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through a licensed waste disposal contractor, in accordance with all federal, state, and local regulations.[7][8]

Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.